4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-9-5-10(14)17-11(16-9)15-8-3-1-7(6-13)2-4-8/h1-5H,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFUACDBVMFQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856126 | |
| Record name | 4-[(4-Amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398507-08-8 | |
| Record name | 4-[(4-Amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile basic properties
An In-Depth Technical Guide to the Core Basic Properties of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of this compound, a key heterocyclic intermediate in contemporary medicinal chemistry. The document is structured to offer an in-depth understanding of its chemical identity, physicochemical characteristics, synthesis, and analytical characterization. Furthermore, it delves into the compound's biological significance and its applications in drug discovery, particularly as a precursor to antiviral and anticancer agents. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and utilization of this versatile molecule.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 1398507-08-8, is a substituted pyrimidine derivative.[1][2] Its molecular structure comprises a pyrimidine core functionalized with an amino group and a chlorine atom, linked via a secondary amine to a benzonitrile moiety.[1] This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its role as a building block in the synthesis of pharmacologically active molecules.[1]
The structural architecture features a planar pyrimidine ring, a characteristic of its aromatic nature, which influences its potential for π-stacking interactions with biological targets.[1] The amino and chloro substituents on the pyrimidine ring, along with the benzonitrile group, contribute to its polarity and ability to participate in hydrogen bonding and other non-covalent interactions.[1] These features are pivotal in its interactions with enzymes and receptors.[1]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1398507-08-8 | [1][2] |
| Molecular Formula | C₁₁H₈ClN₅ | [1][2] |
| Molecular Weight | 245.67 g/mol | [1][2] |
| IUPAC Name | 4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile | [1] |
| InChI Key | WIFUACDBVMFQGM-UHFFFAOYSA-N | [1][2] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMF and 2-butanol. | [1][3] |
Synthesis and Mechanistic Insights
The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a substituted pyrimidine with 4-aminobenzonitrile.
A representative synthetic workflow is depicted below:
Caption: General Synthetic Workflow.
Experimental Protocol Example: Nucleophilic Aromatic Substitution
A common procedure involves the reaction of 4-aminobenzonitrile with 2,6-dichloropyrimidin-4-amine.[3]
-
Reaction Setup: To a solution of 4-aminobenzonitrile in a suitable solvent such as 2-butanol, 2,6-dichloropyrimidin-4-amine is added at room temperature.[3] The choice of a high-boiling polar aprotic solvent facilitates the dissolution of the reactants and provides the necessary temperature for the reaction to proceed efficiently.
-
Reaction Execution: The resulting suspension is heated to reflux (approximately 102°C in 2-butanol) and stirred for an extended period, often around 20 hours, to ensure the completion of the reaction.[3] In some protocols, hydrochloric acid is added to facilitate the reaction.[3]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, which typically leads to the precipitation of the product. The solid is then isolated by filtration, washed with the reaction solvent (e.g., 2-butanol) and subsequently with water or another suitable solvent like acetone to remove any unreacted starting materials and by-products.[3]
-
Drying: The isolated solid is dried under vacuum at an elevated temperature (e.g., 50-65°C) to yield the final product, often as a hydrochloride salt.[3]
The yield for this process can be significant, with reports of up to 85%.[1]
Biological Significance and Applications in Drug Discovery
This compound is a molecule of considerable interest in medicinal chemistry due to its role as a key intermediate in the synthesis of various therapeutic agents.[1] Its biological significance is primarily linked to its utility as a scaffold for developing antiviral and anticancer drugs.[1]
-
Antiviral Activity: This compound is a well-established precursor in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1] The pyrimidine core of the molecule is a common feature in many NNRTIs, and the specific substitutions on the ring system are crucial for its binding affinity and inhibitory activity against the HIV reverse transcriptase enzyme.[1]
-
Anticancer Research: Derivatives of this compound have been investigated for their potential as anticancer agents.[1] For instance, some related compounds have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), a key target in angiogenesis.[1] The mechanism of action in this context often involves the competitive inhibition of the kinase activity of these receptors, thereby disrupting signaling pathways involved in cell proliferation and tumor growth.[1]
The biological activity of molecules derived from this intermediate is attributed to their ability to interact with specific molecular targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.[1]
Analytical Characterization
The structural confirmation and purity assessment of this compound are critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for its comprehensive characterization.
A standard analytical workflow for the characterization of this compound is illustrated below:
Caption: Analytical Characterization Workflow.
Spectroscopic and Chromatographic Data
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Key Data/Observations | Rationale |
| ¹H NMR | Aromatic protons in the pyrimidine and benzonitrile rings will exhibit specific chemical shifts and coupling patterns. A singlet corresponding to the pyrimidine ring proton is expected.[1] | Confirms the presence and connectivity of the aromatic systems. |
| ¹³C NMR | Distinct signals for the carbons in the pyrimidine and benzonitrile rings, including the nitrile carbon at approximately 119 ppm.[1] | Provides a carbon fingerprint of the molecule, confirming the presence of all carbon environments. |
| IR Spectroscopy | A characteristic sharp stretching band for the nitrile group (C≡N) in the range of 2220–2240 cm⁻¹.[1] | Confirms the presence of the benzonitrile moiety. |
| Mass Spectrometry | The molecular ion peak ([M+H]⁺) can be observed to confirm the molecular weight of the compound.[1] | Provides definitive evidence of the compound's molecular formula and weight. |
| HPLC | A single major peak with UV detection (e.g., at 254 nm) is expected, with a purity of ≥98% for research-grade material.[1] | Assesses the purity of the compound and quantifies any impurities. |
Safety and Handling
This compound is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important intermediate in the field of medicinal chemistry. Its well-defined synthesis, versatile reactivity, and established role as a precursor to high-value pharmaceuticals make it a compound of significant interest. A thorough understanding of its basic properties, as outlined in this guide, is crucial for its effective and safe utilization in the research and development of novel therapeutic agents. The analytical methodologies described herein provide a robust framework for ensuring the quality and integrity of this compound in a laboratory setting.
References
-
Benchchem. This compound | 1398507-08-8.
-
Benchchem. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9.
-
CymitQuimica. 4-(4-Amino-5-bromo-6-chloropyrimidin-2-ylamino)benzonitrile.
-
PubChem. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile.
-
LookChem. 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile(CAS#329187-59-9).
-
BLDpharm. 244768-32-9|4-((4-Chloropyrimidin-2-yl)amino)benzonitrile.
-
Google Patents. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates.
-
Global Substance Registration System. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE.
-
Google Patents. US20130123498A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof.
-
Google Patents. US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates.
Sources
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile CAS number 1398507-08-8
An In-Depth Technical Guide to 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile (CAS: 1398507-08-8): A Core Scaffold in Modern Drug Discovery
Executive Summary
This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone intermediate in contemporary medicinal chemistry. Belonging to the pharmacologically significant 2-anilino-pyrimidine class, this molecule serves as a privileged scaffold for the synthesis of a diverse range of therapeutic agents.[1] Its structural architecture, featuring a reactive chlorine atom for further modification and multiple points for hydrogen bonding, makes it an ideal starting point for developing potent and selective enzyme inhibitors. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, biological significance, and applications, with a particular focus on its role in the development of kinase inhibitors for oncology and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral therapy.
Introduction: A Versatile Heterocyclic Intermediate
The field of pharmaceutical chemistry has long recognized the value of heterocyclic scaffolds in designing bioactive molecules.[1] Among these, pyrimidine derivatives are particularly prominent, forming the core of numerous approved drugs due to their ability to mimic biological purines and engage in specific, high-affinity interactions with protein targets.[2]
This compound, CAS 1398507-08-8, is a prime example of a sophisticated building block designed for purpose-driven drug discovery.[1] It is structurally classified as a 2-anilino-pyrimidine, a chemotype renowned for its utility in creating ATP-competitive kinase inhibitors.[1] The strategic placement of its functional groups—the amino and chloro substituents on the pyrimidine ring and the cyano group on the aniline moiety—provides a versatile platform for generating extensive libraries of compounds with tailored pharmacological profiles.
Physicochemical and Structural Characterization
The compound's utility is rooted in its distinct molecular properties. The benzonitrile group is a metabolically robust bioisostere for other functional groups and can act as a crucial hydrogen bond acceptor in ligand-protein interactions.[3] The chloro-substituent at the 6-position of the pyrimidine ring is the primary site for synthetic elaboration, readily undergoing nucleophilic substitution to introduce further diversity.
| Property | Value | Source |
| CAS Number | 1398507-08-8 | [1] |
| Molecular Formula | C₁₁H₈ClN₅ | [1][4] |
| Molecular Weight | 245.67 g/mol | [1][4] |
| IUPAC Name | 4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile | [1] |
| SMILES | N#CC1=CC=C(NC2=NC(Cl)=CC(N)=N2)C=C1 | [5] |
| Physical Form | Solid (Cream colored) | [6] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [5] |
Synthesis and Chemical Reactivity
The synthesis of this intermediate typically relies on a nucleophilic aromatic substitution (SNAr) reaction. A common and efficient approach involves the condensation of a dichloropyrimidine precursor with 4-aminobenzonitrile.
Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a representative method for synthesizing the title compound. The choice of a di-substituted pyrimidine is critical to control regioselectivity.
-
Reactant Preparation : To a stirred solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as isobutanol or DMF, add 4-aminobenzonitrile (1.1 eq).
-
Base Addition : Add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq) or an inorganic base such as potassium carbonate (K₂CO₃) (2.5 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions : Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.
-
Work-up and Isolation : Upon completion, cool the mixture to room temperature. If an inorganic base was used, filter off the solids. Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by trituration with a solvent like diethyl ether or by recrystallization from a solvent system such as ethanol/water to yield the pure this compound.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Biological Significance and Mechanisms of Action
While primarily a synthetic intermediate, the scaffold of this compound is integral to molecules that target key enzymes in human disease.
Target Class: Protein Kinases (e.g., TAK1)
Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and a critical node in signaling pathways related to inflammation, immunity, and cell survival.[7][8] Dysregulation of TAK1 is implicated in various inflammatory diseases and cancers.
-
Mechanism of Inhibition : Derivatives synthesized from this scaffold typically function as Type I or Type II ATP-competitive inhibitors.[7] The 2-anilino-pyrimidine core slots into the ATP-binding pocket of the kinase, with the pyrimidine nitrogen atoms forming crucial hydrogen bonds with the "hinge" region of the enzyme. This binding event blocks the access of ATP, thereby preventing the phosphorylation of downstream substrates like IKKβ and MKKs, which in turn inhibits the activation of pro-inflammatory and pro-survival pathways such as NF-κB and JNK/p38.[8][9][10]
TAK1 Signaling Pathway and Inhibition Point
Caption: Simplified TAK1 signaling pathway and the point of inhibition.
Target Class: Viral Enzymes (HIV Reverse Transcriptase)
The scaffold is a known precursor for diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used to treat HIV-1 infections.[1] Etravirine and Rilpivirine are prominent examples.
-
Mechanism of Inhibition : Unlike nucleoside inhibitors, NNRTIs do not bind to the active site of the reverse transcriptase enzyme. Instead, they bind to a hydrophobic, allosteric pocket located near the active site.[11] This binding induces a conformational change in the enzyme, locking it in an inactive state and preventing the conversion of viral RNA into DNA, thereby halting the viral replication cycle.[2][11] The compound 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile, a brominated analog of the title compound, is a key intermediate in the synthesis of Etravirine.[12][13]
Applications in Drug Development
The primary application of this compound is as a versatile starting material for creating advanced drug candidates.
-
Antiviral Drug Discovery : It serves as a key building block for DAPY-based NNRTIs. The synthesis of Etravirine involves using a related intermediate to couple with another aromatic fragment, demonstrating the modular nature of this synthetic strategy.[1][13]
-
Oncology and Inflammation : The 2-anilino-pyrimidine core is widely exploited in the development of kinase inhibitors. By modifying the 6-position (substituting the chlorine), researchers can tune the selectivity and potency of the resulting compounds against specific kinases like TAK1, EGFR, and others implicated in cancer and inflammatory disorders.[2][8]
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potential of compounds derived from this compound, a biochemical kinase assay is essential. The following is a generalized protocol for a luminescence-based assay measuring ATP consumption.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., HEPES, MgCl₂, DTT, BSA).
-
Serially dilute the test compound (derived from the title compound) in DMSO, then further dilute in kinase buffer to achieve final assay concentrations.
-
Prepare solutions of the kinase (e.g., recombinant TAK1/TAB1) and its specific substrate peptide in kinase buffer.
-
Prepare an ATP solution at twice the desired final concentration (e.g., 2x Km for ATP).
-
-
Kinase Reaction :
-
In a 384-well plate, add 5 µL of the test compound solution. Include wells for a positive control (no inhibitor) and negative control (no kinase).
-
Add 5 µL of the kinase/substrate mixture to all wells except the negative control.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection (e.g., using ADP-Glo™ Assay) :
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP by adding 40 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP generated and thus to the kinase activity.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Kinase Assay Workflow Diagram
Caption: Workflow for an in vitro luminescence-based kinase assay.
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling in a laboratory setting.
| Aspect | Recommendation | Source |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. | [14][15] |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat. | [14] |
| Handling Precautions | Avoid inhalation of dust and contact with skin and eyes. Do not ingest. | [16][17] |
| Storage | Store in a tightly sealed container in a cool, dry, dark place (2-8°C recommended). | [5][14] |
| First Aid (Skin/Eye Contact) | Immediately flush the affected area with plenty of water for at least 15 minutes. | [14][17] |
| First Aid (Inhalation/Ingestion) | Move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention. | [14][17] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5] |
Conclusion and Future Outlook
This compound is more than a mere chemical intermediate; it is an enabling tool for drug discovery. Its proven value in constructing both antiviral and anticancer agents highlights the power of scaffold-based design in medicinal chemistry. Future research will likely focus on expanding the diversity of derivatives from this core, exploring new therapeutic targets, particularly within the kinome. Furthermore, the development of more efficient and sustainable ("green") synthetic routes to access this valuable building block will be crucial for its continued application in the pharmaceutical industry.
References
-
TAK1 selective inhibition: state of the art and future opportunities - PubMed. [Link]
-
TAK1 Inhibitors as Anti-Cancer Agents. [Link]
-
Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - NIH. [Link]
-
Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Material Safety Data Sheet - 4-Aminobenzonitrile,98% - Cole-Parmer. [Link]
- WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google P
-
4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE - gsrs. [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 1398507-08-8|this compound|BLD Pharm [bldpharm.com]
- 6. 4-[(4-CHLORO-2-PYRIMIDINYL)AMINO]BENZONITRILE | 244768-32-9 [chemicalbook.com]
- 7. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 9. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. 4-(4-Amino-5-bromo-6-chloropyrimidin-2-ylamino)benzonitrile [cymitquimica.com]
- 13. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide to 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile: A Cornerstone Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and application of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes crystallographic insights, spectroscopic data, and established synthetic protocols to deliver a robust scientific resource. We will delve into the causality behind experimental choices, ensuring that the information presented is not only accurate but also actionable in a laboratory setting.
Molecular Structure and Physicochemical Properties: A Foundation for Rational Drug Design
This compound is a heteroaromatic compound with the molecular formula C₁₁H₈ClN₅ and a molecular weight of 245.67 g/mol .[1][2] Its structure is characterized by a central 2,4-diaminopyrimidine core, substituted with a chlorine atom at the 6-position and linked to a benzonitrile moiety at the 2-position via an amino bridge.
Structural Elucidation: Spectroscopic and Crystallographic Insights
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClN₅ | [1][2] |
| Molecular Weight | 245.67 g/mol | [1][2] |
| CAS Number | 1398507-08-8 | [1] |
| Appearance | White to off-white or beige solid | [4][5] |
| Melting Point | >239 °C (decomposition) | [5] |
| Solubility | Soluble in organic solvents like ether, dichloromethane, and benzene; low to medium solubility in other solvents. | [5] |
| pKa | Data not readily available | |
| LogP | Data not readily available |
Spectroscopic Characterization:
The identity and purity of this compound are routinely confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyrimidine and benzonitrile rings. A singlet corresponding to the pyrimidine ring proton is anticipated around δ 7.12 ppm, while the protons on the benzonitrile ring typically appear as doublets in the δ 7.69–7.83 ppm region.[1]
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with a distinctive signal for the nitrile carbon appearing at approximately 119 ppm.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a sharp, strong absorption band for the nitrile (C≡N) stretch, typically observed in the range of 2220–2240 cm⁻¹.[1] Other key signals include N-H stretching vibrations from the amino groups.
-
Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound. For the related compound 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a characteristic [M+H]⁺ peak is observed at m/z 231.2, which is consistent with its molecular weight of 230.65 g/mol .[4]
Synthesis and Chemical Reactivity: A Practical Guide
The most common and efficient synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1] This approach leverages the reactivity of a di-substituted pyrimidine with 4-aminobenzonitrile.
Detailed Synthesis Protocol
The following protocol is adapted from established literature for the synthesis of the hydrochloride salt of this compound, a stable and readily handled form of the compound.[1]
Materials:
-
2,6-Dichloropyrimidin-4-amine
-
4-Aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
To a suspension of 2,6-dichloropyrimidin-4-amine (16.7 g, 101.8 mmol) and 4-aminobenzonitrile (10 g, 84.7 mmol) in water (420 ml), add concentrated hydrochloric acid (25.8 ml, 304.3 mmol).
-
Heat the reaction mixture to 100°C and stir for 2 hours.
-
Add an additional portion of concentrated hydrochloric acid and continue stirring for another 2 hours at 100°C.
-
Add a second portion of 2,6-dichloropyrimidin-4-amine and continue to stir for an additional hour.
-
Cool the reaction mixture to 0-5°C and allow it to stir for over 1 hour.
-
Collect the resulting solid precipitate by filtration.
-
Wash the collected solid with water and dry to yield this compound hydrochloride.
Expected Yield: Approximately 85%.[1]
Caption: Synthetic workflow for this compound HCl.
Chemical Reactivity and the Role of Functional Groups
The chemical reactivity of this compound is dictated by its constituent functional groups:
-
The Aminopyrimidine Core: The amino groups on the pyrimidine ring are nucleophilic and can participate in further reactions. The pyrimidine ring itself is electron-deficient, making it susceptible to nucleophilic attack, although the amino groups are activating.
-
The Chlorine Atom: The chlorine atom at the 6-position is a good leaving group and can be displaced by various nucleophiles in subsequent synthetic steps. This is a key feature that allows for the elaboration of the core structure into more complex molecules.
-
The Benzonitrile Moiety: The nitrile group is strongly electron-withdrawing, which influences the electronic properties of the attached benzene ring.[1] It is also a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for chemical modification.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a highly valued building block in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]
Precursor to Antiviral Agents
This compound is a crucial precursor in the synthesis of the antiretroviral drug Etravirine, which is used in the treatment of HIV infections.[1] The structural features of the this compound scaffold are integral to the mechanism of action of these diarylpyrimidine (DAPY) NNRTIs.
Caption: Role as a precursor to NNRTIs and their mechanism of action.
The diarylpyrimidine derivatives synthesized from this core molecule act as non-competitive inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic, allosteric pocket on the enzyme, inducing a conformational change that disrupts the active site and prevents the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[4]
Potential in Anticancer Research
Derivatives of this compound have also shown promise in oncology research. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation.[1]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds such as 4-aminobenzonitrile and various dichloropyrimidines indicate that appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[5][6][7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][7] Avoid contact with skin and eyes.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5][7]
In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[6][7][8]
Conclusion
This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined structure, predictable reactivity, and established synthetic routes make it an invaluable intermediate for the development of novel therapeutics, most notably in the fight against HIV. The in-depth understanding of its molecular properties and chemical behavior, as outlined in this guide, empowers researchers and drug development professionals to leverage this versatile scaffold in the creation of next-generation pharmaceuticals.
References
-
4-Aminobenzonitrile - Solubility of Things. [Link]
-
4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE - gsrs. [Link]
-
Safety Data Sheet: 4-Aminobenzonitrile - Carl ROTH. [Link]
-
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile - PubChem. [Link]
-
Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC - NIH. [Link]
- US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates - Google P
- WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google P
-
Benzonitrile, 4-amino- - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
CAS NO : 244768-32-9 | Product Name : 4-[(4-Chloropyrimidin-2-yl)amino]-Benzonitrile. [Link]
-
CAS No : 1398507-09-9 | Product Name : 3-Amino bromo Impurity | Pharmaffiliates. [Link]
-
Benzonitrile, 4-methyl- - the NIST WebBook. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]
-
SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. [Link]
-
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9 - J&K - J&K Scientific. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. benchchem.com [benchchem.com]
- 5. China 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile(CAS#329187-59-9) Manufacturer and Supplier | Xinchem [xinchem.com]
- 6. echemi.com [echemi.com]
- 7. biosynth.com [biosynth.com]
- 8. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Mechanism of Action of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile (Tofacitinib)
Introduction
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, the core active compound better known as tofacitinib, represents a significant advancement in the treatment of immune-mediated inflammatory diseases.[1] Initially developed by Pfizer, this small molecule heralded the advent of a new class of oral therapeutics known as Janus kinase (JAK) inhibitors.[1] Its approval for the treatment of rheumatoid arthritis marked a paradigm shift from injectable biologics to targeted oral therapies, fundamentally altering the therapeutic landscape for patients and clinicians.[2] This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its interaction with the JAK-STAT signaling pathway, the biochemical and cellular consequences of this interaction, and the experimental methodologies used to validate its function.
The Janus Kinase (JAK) Family and the JAK-STAT Signaling Pathway
To comprehend the mechanism of tofacitinib, one must first understand its target: the Janus kinase family. JAKs are a group of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][4] These enzymes are critical transducers of signals from a vast array of cytokines and growth factors, which are pivotal in regulating immune responses, hematopoiesis, and inflammation.[5][6]
The JAKs function through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, a principal signaling mechanism for over 50 cytokines and growth factors.[5][7] The pathway is elegant in its directness:
-
Cytokine Binding and Receptor Dimerization: The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event induces the dimerization or multimerization of receptor subunits.[8]
-
JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to phosphorylate and activate each other through a process called trans-phosphorylation.[3][5]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors.[4] These newly phosphorylated sites act as docking stations for STAT proteins, which are recruited from the cytoplasm via their SH2 domains.[4]
-
STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the active JAKs. This phosphorylation event causes the STATs to detach from the receptor, form homo- or heterodimers, and translocate into the cell nucleus.[5][9]
-
Gene Transcription: Within the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in inflammation, immune cell proliferation, differentiation, and survival.[8][10]
Caption: Canonical JAK-STAT Signaling Pathway.
Molecular Mechanism of Inhibition by Tofacitinib
This compound functions as a competitive inhibitor at the adenosine triphosphate (ATP)-binding site within the kinase domain of JAKs.[8][11] By occupying this pocket, it prevents ATP from binding, thereby blocking the phosphotransferase activity of the enzyme. This inhibition prevents the autophosphorylation and activation of JAKs, which is the critical initiating step of the signaling cascade.[9] Consequently, the downstream phosphorylation of STAT proteins is halted, preventing their dimerization, nuclear translocation, and subsequent gene transcription.[9]
This blockade effectively dampens the biological effects of numerous pro-inflammatory cytokines that are central to the pathophysiology of autoimmune diseases, including several interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons.[9][12]
Selectivity Profile
While often described in broad terms as a JAK inhibitor, tofacitinib exhibits a specific selectivity profile across the JAK family. In biochemical and cellular assays, it demonstrates potent inhibition of JAK1 and JAK3, with less activity against JAK2 and TYK2.[9][13] This preferential inhibition of JAK1 and JAK3 is key to its therapeutic effect, as these kinases are crucial for the signaling of many cytokines involved in lymphocyte activation and inflammation.[2][9]
| Kinase | IC50 (nM) |
| JAK1 | 1.7 - 112 |
| JAK2 | 1.8 - 20 |
| JAK3 | 0.75 - 1.6 |
| TYK2 | 16 - 34 |
| Table 1: Representative half-maximal inhibitory concentration (IC50) values for tofacitinib against JAK family kinases. Data compiled from multiple sources and may vary based on assay conditions.[11][14][15] |
Molecular dynamics simulations have provided insight into this selectivity, revealing that tofacitinib forms strong hydrogen bonds with conserved glutamate and leucine residues within the hinge region of the ATP-binding site.[11][14] The binding affinity is highest for JAK3, followed by JAK1 and JAK2, which aligns with experimental IC50 data.[14][16] This interaction induces a closed conformation of the ATP-binding site, stabilizing the inhibitor-enzyme complex.[11][16]
Caption: Standard workflow for Western Blot analysis of pSTAT inhibition.
Therapeutic Implications and Conclusion
The mechanism of this compound as a potent inhibitor of the JAK-STAT pathway directly underlies its therapeutic efficacy. By blocking the signaling of multiple pro-inflammatory cytokines, tofacitinib effectively reduces the immune cell activation, proliferation, and inflammatory mediator production that drive the pathogenesis of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. [9][17] This in-depth guide has detailed the molecular interactions, cellular consequences, and experimental validation of tofacitinib's mechanism of action. Its function as an ATP-competitive inhibitor with selectivity for JAK1 and JAK3 provides a clear rationale for its immunomodulatory effects. The continued study of JAK inhibitors and their selectivity profiles remains a vital area of research, promising the development of even more targeted and refined therapies for immune-mediated inflammatory diseases.
References
-
JAK-STAT signaling pathway . (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
What is the mechanism of Tofacitinib Citrate? (2024, July 17). Patsnap Synapse. Retrieved January 19, 2026, from [Link]
-
The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis . (n.d.). Clinical and Experimental Rheumatology. Retrieved January 19, 2026, from [Link]
-
Sanachai, K., Mahalapbutr, P., Choowongkomon, K., Poo-arporn, R. P., Wolschann, P., & Rungrotmongkol, T. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases . ACS Omega, 5(1), 534–543. [Link]
-
Kling, J. (2022, February 10). A deep dive on tofacitinib's mode of action . MDedge - The Hospitalist. Retrieved January 19, 2026, from [Link]
-
Tofacitinib . (n.d.). Arthritis UK. Retrieved January 19, 2026, from [Link]
-
The JAK/STAT Pathway . (n.d.). PubMed Central - NIH. Retrieved January 19, 2026, from [Link]
-
JAK-STAT Signaling Pathway . (n.d.). Creative Diagnostics. Retrieved January 19, 2026, from [Link]
-
The JAK/STAT signaling pathway . (2004, March 15). Journal of Cell Science. Retrieved January 19, 2026, from [Link]
-
Jak-Stat Signaling Pathway . (n.d.). Sino Biological. Retrieved January 19, 2026, from [Link]
-
The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story . (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases . (2020, January 3). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases | ACS Omega . (2020, January 2). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases | ACS Omega . (2020, January 2). ACS Publications. Retrieved January 19, 2026, from [Link]
-
JAK Inhibitor Selectivity and Dose-Related Toxicity . (2024, September 12). Rheumatology Live. Retrieved January 19, 2026, from [Link]
-
JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib . (2021, March 19). PubMed. Retrieved January 19, 2026, from [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors . (n.d.). PubMed Central - NIH. Retrieved January 19, 2026, from [Link]
-
Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses . (n.d.). PubMed Central - NIH. Retrieved January 19, 2026, from [Link]
-
IC 50 values in CD4+ T cells, NK cells, and monocytes . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations . (n.d.). ACR abstract. Retrieved January 19, 2026, from [Link]
-
Molecular dissection of Janus kinases as drug targets for inflammatory diseases . (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Which Second-Generation JAK Inhibitors Take the Spotlight in 2025? (2025, July 31). YouTube. Retrieved January 19, 2026, from [Link]
-
JAK inhibitors: an evidence-based choice of the most appropriate molecule . (2024, October 28). Frontiers. Retrieved January 19, 2026, from [Link]
-
Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases | Journal of Medicinal Chemistry . (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis . (2024, June 21). PubMed Central. Retrieved January 19, 2026, from [Link]
-
4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE . (n.d.). gsrs. Retrieved January 19, 2026, from [Link]
- WO2014068588A2 - Process for the synthesis of etravirine and its intermediates. (n.d.). Google Patents.
-
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile . (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. sinobiological.com [sinobiological.com]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. community.the-hospitalist.org [community.the-hospitalist.org]
- 8. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ard.bmj.com [ard.bmj.com]
- 14. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tofacitinib | Arthritis UK [arthritis-uk.org]
The Strategic Role of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile in Modern Drug Discovery: A Technical Guide
Introduction
In the landscape of contemporary medicinal chemistry, the strategic synthesis of heterocyclic compounds remains a cornerstone of drug discovery. Among these, pyrimidine derivatives have garnered significant attention for their versatile biological activities. This technical guide focuses on 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate whose structural architecture is pivotal in the development of potent therapeutic agents. While not an end-product therapeutic itself, its true biological significance lies in its role as a foundational scaffold for drugs targeting viral infections and potentially cancer. This document will provide an in-depth analysis of its chemical properties, its crucial role in the synthesis of antiviral medications, and the underlying mechanistic principles that guide its application in drug development.
Compound Profile: Chemical and Structural Properties
This compound is a chlorinated pyrimidine derivative with the molecular formula C₁₁H₈ClN₅ and a molecular weight of 245.67 g/mol .[1][2] Its structure features a central pyrimidine ring substituted with an amino group at the 4-position, a chlorine atom at the 6-position, and linked via an amino bridge at the 2-position to a benzonitrile moiety.[1] This specific arrangement of functional groups is not arbitrary; each component plays a crucial role in the subsequent synthetic transformations and the ultimate biological activity of the final drug molecules. The benzonitrile group, for instance, is a common feature in many enzyme inhibitors, contributing to binding affinity through various non-covalent interactions.
| Property | Value | Source |
| IUPAC Name | 4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile | [1] |
| CAS Number | 1398507-08-8 | [1] |
| Molecular Formula | C₁₁H₈ClN₅ | [1][2] |
| Molecular Weight | 245.67 g/mol | [1][2] |
| SMILES | c1cc(ccc1C#N)Nc2nc(cc(N)n2)Cl | [2] |
| InChIKey | WIFUACDBVMFQGM-UHFFFAOYSA-N | [2] |
Core Biological Significance: A Precursor to Antiviral Agents
The most prominent biological role of this compound is as a critical intermediate in the synthesis of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV-1 infection.[1] Notably, it is a precursor to Etravirine, a second-generation NNRTI.[1]
Mechanism of Action: The Role in HIV-1 Reverse Transcriptase Inhibition
The therapeutic effect of drugs derived from this intermediate is achieved through the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding induces conformational changes in the enzyme, ultimately distorting the active site and inhibiting the conversion of viral RNA into DNA.
The structural features of this compound provide the necessary backbone for the synthesis of molecules that can effectively bind to this allosteric site. The pyrimidine core and the benzonitrile "wing" are common motifs in many potent NNRTIs, including the related compound Rilpivirine, which is synthesized from the similar intermediate 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.[3]
Caption: Mechanism of NNRTI-mediated inhibition of HIV-1 reverse transcriptase.
Potential in Anticancer Drug Development
Beyond its established role in antiviral synthesis, the pyrimidine scaffold of this compound suggests potential applications in the development of anticancer agents.[1] Many kinase inhibitors, a cornerstone of modern oncology, are based on similar heterocyclic cores that compete with ATP for binding to the kinase active site. The structural motifs present in this compound are being explored for their ability to be elaborated into potent and selective inhibitors of various protein kinases implicated in cancer progression.
Synthetic Protocol: A Self-Validating System
The synthesis of this compound is a well-established process, typically involving a nucleophilic aromatic substitution reaction. The following protocol outlines a common laboratory-scale synthesis.
Materials and Reagents:
-
2,6-Dichloropyrimidin-4-amine
-
4-Aminobenzonitrile
-
Concentrated Hydrochloric Acid
-
Water
Step-by-Step Procedure:
-
Suspension Preparation: In a suitable reaction vessel, prepare a suspension of 2,6-dichloropyrimidin-4-amine (1 equivalent) and 4-aminobenzonitrile (0.83 equivalents) in water.
-
Acidification: To the suspension, add concentrated hydrochloric acid (approximately 3 equivalents).
-
Heating and Reaction: Heat the mixture to 100°C and stir for 2 hours.
-
Additional Acidification and Reaction: After the initial 2 hours, add another portion of concentrated hydrochloric acid and continue stirring at 100°C for an additional 2 hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically cooled, and the product, this compound hydrochloride salt, is isolated through filtration. Further purification can be achieved by recrystallization.
Note: This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired purity.
Caption: Synthetic workflow for this compound.
Conclusion
This compound represents a quintessential example of a strategic molecular building block in modern drug discovery. While its intrinsic biological activity is limited, its true value is realized in its role as a key precursor to potent antiviral agents like Etravirine. The specific arrangement of its functional groups provides a robust scaffold for the synthesis of molecules tailored to interact with specific biological targets. For researchers and drug development professionals, understanding the chemistry and synthetic utility of such intermediates is paramount to the successful design and development of next-generation therapeutics. The continued exploration of derivatives based on this and similar pyrimidine cores holds significant promise for addressing unmet medical needs in virology, oncology, and beyond.
References
- US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates - Google P
- WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google P
-
4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE - gsrs. [Link]
Sources
Unlocking the Therapeutic Potential of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile: A Technical Guide to Putative Molecular Targets
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is paramount. 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a heterocyclic compound that has emerged as a versatile building block in the synthesis of pharmacologically active molecules.[1] Its structural architecture, featuring a 2,4-diaminopyrimidine core linked to a benzonitrile moiety, provides a framework ripe for interaction with a variety of biological targets. The presence of multiple nitrogen atoms allows for the formation of crucial hydrogen bonds, a key feature in many drug-receptor interactions.[1] This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, with a primary focus on its promising role as a kinase inhibitor and its established utility as a precursor for antiviral agents.
The 2,4-Diaminopyrimidine Scaffold: A Privileged Motif in Kinase Inhibition
The 2,4-diaminopyrimidine core is a well-established "privileged scaffold" in drug discovery, particularly in the development of protein kinase inhibitors.[2][3] Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The diaminopyrimidine structure can mimic the adenine base of ATP, enabling it to bind to the ATP-binding pocket of kinases and block their catalytic activity.[3] This competitive inhibition can halt aberrant signaling cascades that drive disease progression.
Potential Kinase Targets
Based on the extensive literature on structurally related compounds, several kinase families are high-probability targets for this compound and its derivatives.
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in various tumors and plays a critical role in cell adhesion, proliferation, migration, and survival.[2] Several potent FAK inhibitors, such as TAE-226, are based on the 2,4-diaminopyrimidine scaffold.[2] The diaminopyrimidine moiety of these inhibitors typically forms bidentate hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[2]
-
Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets. A significant number of Aurora kinase inhibitors feature the pyrimidine scaffold, demonstrating its effectiveness in targeting this kinase family.[3][4]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several types of cancer. Substituted 4,6-diaminopyrimidines have been shown to be capable of blocking EGFR, highlighting another potential therapeutic avenue for compounds based on this scaffold.[5]
Below is a representative diagram of a generic kinase signaling pathway that can be targeted by inhibitors like this compound.
Caption: Generalized kinase signaling pathway susceptible to inhibition.
Established Role as an Antiviral Precursor
Beyond its potential as a direct-acting kinase inhibitor, this compound is a crucial intermediate in the synthesis of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine and Rilpivirine.[1][6][7] These drugs are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.
Mechanism of Action of DAPY NNRTIs
NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase, an essential enzyme for the replication of the viral genome.[7] They bind to a hydrophobic pocket in the enzyme, located near the active site.[7] This binding event induces a conformational change in the enzyme, which ultimately inhibits its DNA polymerase activity.[7] The flexibility of the DAPY scaffold allows it to adapt to mutations in the reverse transcriptase enzyme, a key advantage in overcoming drug resistance.
Experimental Workflows for Target Validation
To empirically determine the therapeutic targets of this compound, a systematic and multi-pronged experimental approach is required.
Step-by-Step Protocol for Kinase Profiling
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the compound in an appropriate assay buffer.
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a broad panel of human kinases (e.g., >400 kinases). The assay is typically performed at a fixed ATP concentration (often at or near the Km for each kinase).
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is determined. IC50 values are then calculated for any kinases that show significant inhibition.
| Potential Target Kinase | Rationale for Investigation | Typical Assay Format |
| FAK | The 2,4-diaminopyrimidine scaffold is a known FAK inhibitor pharmacophore.[2] | In vitro kinase assay using recombinant FAK and a peptide substrate. |
| Aurora A/B | Many pyrimidine-based compounds are potent Aurora kinase inhibitors.[3][4] | In vitro kinase assay with recombinant Aurora A or B and a suitable substrate. |
| EGFR | Substituted diaminopyrimidines have shown EGFR inhibitory activity.[5] | Cellular assays using EGFR-dependent cancer cell lines (e.g., A549) or in vitro kinase assays. |
Workflow for Target Engagement and Validation
The following diagram illustrates a comprehensive workflow for identifying and validating the cellular targets of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9 | Benchchem [benchchem.com]
The Emerging Role of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile as a Privileged Scaffold for Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Aminopyrimidine Core
In the landscape of modern oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] Their dysregulation is a common feature in a multitude of diseases, driving aberrant cellular signaling pathways that lead to uncontrolled cell growth, proliferation, and survival. The pursuit of selective and potent kinase inhibitors has therefore become a cornerstone of contemporary drug discovery.[1] Within this pursuit, certain chemical scaffolds have demonstrated exceptional versatility and efficacy, earning the designation of "privileged structures." The 2-aminopyrimidine scaffold is a prominent member of this group, recognized for its ability to mimic the adenine ring of ATP and competitively bind to the ATP-binding pocket of a wide array of kinases.[2][3]
This technical guide focuses on 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile , a molecule that embodies the therapeutic potential of the aminopyrimidine core. While primarily recognized as a crucial intermediate in the synthesis of antiviral agents like the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, its structural attributes strongly suggest a broader utility as a kinase inhibitor.[4] The presence of a pyrimidine ring with amino and chloro substituents, linked to a benzonitrile moiety, provides a foundational architecture for the development of targeted therapies.[4] Although comprehensive kinase profiling data for this specific compound is not extensively documented in publicly available literature, the wealth of information on its derivatives provides compelling evidence of its potential as a versatile starting point for the design of novel kinase inhibitors. This guide will delve into the mechanistic principles of aminopyrimidine-based kinase inhibition, showcase the inhibitory profiles of its derivatives, and provide detailed experimental protocols for its evaluation.
Mechanistic Rationale: Competitive ATP Inhibition and Structural Insights
The primary mechanism by which this compound and its derivatives are proposed to inhibit kinase activity is through competitive binding at the ATP-binding site. The 2-aminopyrimidine core serves as a bioisostere of the purine scaffold of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase domain.[2] This interaction is a critical determinant of inhibitor potency and is a hallmark of many clinically approved kinase inhibitors.
The general mechanism of action involves the inhibitor molecule occupying the hydrophobic pocket typically occupied by the adenine moiety of ATP. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group act as hydrogen bond donors and acceptors, forming stable interactions with the backbone amide groups of the kinase hinge region. This effectively blocks the binding of ATP, thereby preventing the transfer of the gamma-phosphate to the substrate protein and halting the downstream signaling cascade.
The benzonitrile group and the chlorine atom on the pyrimidine ring of this compound offer opportunities for further chemical modification to enhance potency and selectivity. Substitutions at these positions can be tailored to exploit specific features of the ATP-binding pocket of different kinases, leading to the development of highly selective inhibitors.
Caption: Competitive Inhibition at the Kinase ATP-Binding Site.
Kinase Inhibitory Profile of Aminopyrimidine Derivatives
While direct kinase screening data for this compound is limited, extensive research on its derivatives has revealed potent inhibitory activity against a range of clinically relevant kinases. These findings underscore the potential of the core scaffold and provide a roadmap for future drug discovery efforts.
A notable study on aminopyrimidine derivatives demonstrated broad-spectrum kinase inhibition, with compounds showing low nanomolar activity against Epidermal Growth Factor Receptor (EGFR), c-KIT, Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Akt, and Aurora Kinase A (AURKA).[1] Another derivative of a related compound, 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile, has been identified as a key intermediate in the synthesis of the antiretroviral medication Etravirine.[4]
One source indicates that a compound with a similar structure exhibits potent inhibitory activity against VEGFR2 with an IC50 value of 0.014 µM, highlighting its potential in targeting angiogenesis, a critical process in tumor growth.[4] However, it is crucial to note that the provided CAS number in that source differs from the primary compound of interest, warranting careful interpretation of this data point.
| Derivative Class | Target Kinase(s) | Reported Potency (IC50) | Reference |
| Anilino and bis-anilinopyrimidines | EGFR, c-KIT, VEGFR, PDGFR, Akt, AURKA | Low nanomolar range | [1] |
| 4-Aminothieno[2,3-d]pyrimidines | Protein Kinase CK2 | 0.008 µM - 0.065 µM | [5] |
| Piperidinyl aminopyrimidines | IKK-2 | 1.30 µM | [6] |
| 2,4-Diaminopyrimidines | MK2 | As low as 19 nM | [7] |
| Aminopyrimidine hybrids | EGFR-TK | 0.7 µM - 0.9 µM | [8] |
Experimental Protocols
To facilitate further research into the kinase inhibitory potential of this compound and its derivatives, this section provides detailed, step-by-step methodologies for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
The HTRF assay is a robust, high-throughput method for measuring kinase activity based on fluorescence resonance energy transfer (FRET).
Principle: A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are utilized. Phosphorylation of the substrate by the target kinase allows the antibody to bind, bringing the europium donor and a streptavidin-conjugated acceptor (e.g., XL665) into close proximity, resulting in a FRET signal that is proportional to kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the target kinase and biotinylated substrate peptide to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
-
Kinase Reaction:
-
In a 384-well low-volume microplate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of detection buffer containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (europium) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Caption: HTRF Kinase Inhibition Assay Workflow.
Cell-Based Assay: MTT Proliferation Assay
The MTT assay is a colorimetric method to assess the impact of a compound on cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., one with a known dependency on a target kinase) in appropriate growth medium.
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel kinase inhibitors. Its structural similarity to the adenine moiety of ATP, coupled with the demonstrated efficacy of its derivatives against a range of clinically significant kinases, provides a strong rationale for its further investigation. While direct and comprehensive kinase profiling of the core compound is a necessary next step to fully elucidate its inhibitory potential and selectivity, the existing body of evidence strongly supports its role as a valuable starting point for medicinal chemistry campaigns.
Future research should focus on a systematic evaluation of this compound against a broad panel of kinases to identify primary targets and off-targets. Structure-activity relationship (SAR) studies, involving targeted modifications of the benzonitrile and pyrimidine rings, will be crucial for optimizing potency and selectivity. Furthermore, the detailed experimental protocols provided in this guide offer a clear path for researchers to validate its activity in both biochemical and cellular contexts. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
-
I.R.I.S. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [Link]
-
PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]
-
PubMed Central. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
ResearchGate. IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. [Link]
-
ResearchGate. Biochemical IC50 values for CC-509 against selected human kinases. [Link]
-
PubMed. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. [Link]
-
PubMed. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. [Link]
-
ResearchGate. IC50 values expressed in (µg/ml) of... [Link]
-
NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
-
PubMed. Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. [Link]
-
I.R.I.S. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [Link]
-
PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. [Link]
-
ChemRxiv. Strategy for lead identification for understudied kinases. [Link]
-
Pharmaffiliates. 939431-68-2 | Product Name : 4-((6-Amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile. [Link]
-
PubChem. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. [Link]
-
MDPI. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. [Link]
-
PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
NCBI Bookshelf. Protein Kinase Inhibitors. [Link]
-
gsrs. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. [Link]
Sources
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro kinase assay [protocols.io]
- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile: A Core Scaffold in Modern Drug Discovery
Abstract
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its substituted diaminopyrimidine core acts as a versatile scaffold, enabling the synthesis of a wide range of pharmacologically active agents. This technical guide provides a comprehensive overview of the compound, detailing its synthesis, physicochemical properties, and established roles in the development of targeted therapeutics. Particular emphasis is placed on its function as a key intermediate in the synthesis of antiviral agents, such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, and its potential applications in oncology as a kinase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering expert insights into the experimental causality and strategic applications of this important molecule.
Introduction: The Significance of the Diaminopyrimidine Scaffold
The pyrimidine ring is a fundamental motif in biological systems, most notably as a core component of the nucleobases cytosine, thymine, and uracil in nucleic acids.[1] In medicinal chemistry, the pyrimidine scaffold is a privileged structure due to its ability to form multiple hydrogen bonds and engage in various non-covalent interactions with biological targets, particularly protein kinases.[2] The 2,4-diaminopyrimidine framework, a key feature of the title compound, is a well-established pharmacophore found in numerous approved drugs.
This compound distinguishes itself through a strategic combination of functional groups:
-
A 2-Anilino Linkage: The benzonitrile group attached via an amino bridge at the 2-position provides a vector for exploring structure-activity relationships (SAR) and modulating physicochemical properties.[1]
-
A Reactive Chloro Group: The chlorine atom at the 6-position serves as a versatile synthetic handle, allowing for subsequent nucleophilic aromatic substitution reactions to introduce additional complexity and target-specific moieties.[1]
-
An Unsubstituted Amino Group: The amino group at the 4-position is a key hydrogen bond donor, crucial for anchoring the molecule within the active sites of target proteins.[1]
This unique combination of features makes it a valuable intermediate for creating libraries of compounds for high-throughput screening and a cornerstone for the synthesis of complex, targeted therapies.[1] Its most prominent role to date is as a precursor in the synthesis of antiviral and anticancer agents.[1]
Synthesis and Characterization
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The process is robust, efficient, and scalable, making it suitable for both laboratory and industrial production.
Optimized Synthesis Protocol
A common and effective method involves the direct coupling of 2,6-dichloropyrimidin-4-amine with 4-aminobenzonitrile.[1]
Reaction Scheme:
Caption: Synthesis of the title compound via SNAr reaction.
Step-by-Step Methodology:
-
Vessel Charging: To a suitable reaction vessel, add 2,6-dichloropyrimidin-4-amine (1.0 eq) and 4-aminobenzonitrile (0.83 eq) to water (approx. 25 mL per gram of 4-aminobenzonitrile).
-
Acidification: Slowly add concentrated hydrochloric acid (approx. 3.0 eq) to the suspension. The acid serves a dual purpose: it protonates the pyrimidine ring, further activating it towards nucleophilic attack, and it ensures the final product precipitates as a more easily handled hydrochloride salt.
-
Heating and Reaction: Heat the mixture to 100°C and stir vigorously for 2 hours. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.
-
Additional Acid and Completion: After the initial 2 hours, an additional portion of concentrated hydrochloric acid may be added to drive the reaction to completion. Continue stirring at 100°C for another 2 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product, as its hydrochloride salt, will precipitate out of the aqueous solution. Isolate the solid by vacuum filtration, wash with cold water to remove any unreacted starting materials and excess acid, and dry under vacuum. This process typically yields the product in high purity (85% yield or greater).[1]
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₈ClN₅[3] |
| Molecular Weight | 245.67 g/mol [3] |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >99.5% attainable with recrystallization[4] |
Expected Analytical Data:
-
¹H NMR: Spectral peaks corresponding to the aromatic protons of the benzonitrile and pyrimidine rings.
-
Mass Spectrometry (MS): A molecular ion peak (M+H)⁺ at approximately m/z 246.05, consistent with the compound's molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), and C-Cl stretching.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).
| Parameter | Value (Computed) | Significance |
| Molecular Weight | 245.67 g/mol [3] | Adheres to Lipinski's Rule of Five (<500 Da), favorable for oral bioavailability. |
| XLogP3 | 2.5 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 | The two amino groups are key for target binding. |
| Hydrogen Bond Acceptors | 5 | The nitrile nitrogen and pyrimidine nitrogens can accept hydrogen bonds. |
| Rotatable Bonds | 1 | Low conformational flexibility can lead to higher binding affinity. |
Applications in Drug Discovery
The primary value of this compound lies in its role as a key intermediate for more complex and potent drug candidates.
Antiviral Agents: Synthesis of Etravirine
The most notable application is in the synthesis of Etravirine, a diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection.[1][5] The title compound is a direct precursor to a key intermediate in the Etravirine synthesis pathway.[6]
Caption: Role as a key intermediate in Etravirine synthesis.
The synthesis involves bromination of the pyrimidine ring followed by a nucleophilic substitution of the chlorine atom with a substituted phenoxide, and subsequent amination.[5][6] The structural core provided by this compound is essential for the final drug's ability to bind to the allosteric pocket of HIV-1 reverse transcriptase.
Anticancer Agents: Kinase Inhibitor Scaffolding
The 2-anilinopyrimidine scaffold is a classic hinge-binding motif found in a multitude of protein kinase inhibitors.[2] The amino groups at positions 2 and 4 of the pyrimidine ring can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element across the kinome.
Caption: H-bond interactions with a kinase hinge region.
The chlorine atom at the 6-position allows for the introduction of various substituents that can be directed into the solvent-exposed region or other pockets of the ATP-binding site. This modularity enables the optimization of potency and selectivity against specific kinase targets. While the title compound itself is not a potent inhibitor, it serves as an excellent starting point for developing targeted anticancer agents.[1] Derivatives based on this scaffold have been explored as inhibitors for various kinases involved in cell proliferation and survival pathways.
Conclusion and Future Directions
This compound is more than a simple chemical intermediate; it is a validated and highly valuable scaffold in modern drug discovery. Its straightforward synthesis, combined with its strategic functionalization, provides an efficient entry point into two of the most significant areas of pharmaceutical research: antiviral and anticancer therapies.
Future research will likely continue to leverage the synthetic versatility of this compound. The exploration of novel substituents at the 6-position, driven by structure-based drug design, could yield next-generation kinase inhibitors with improved selectivity profiles and the ability to overcome drug resistance. Furthermore, its application as a scaffold is not limited to these two areas and may be extended to other therapeutic targets where the diaminopyrimidine motif can be effectively utilized. As drug development continues to move towards highly specific and targeted agents, the importance of core building blocks like this compound will only continue to grow.
References
- US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates - Google Patents.
- WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents.
-
Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC - NIH. Available at: [Link]
-
(12) United States Patent - Googleapis.com. Available at: [Link]
- CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
-
4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE - gsrs. Available at: [Link]
- US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents.
-
Pharmacokinetics of 4-aminopyridine derivatives in dogs - PubMed. Available at: [Link]
- US7638522B2 - Salt of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino] benzonitrile - Google Patents.
-
Properties of FDA-approved small molecule protein kinase inhibitors - Blue Ridge Institute for Medical Research. Available at: [Link]
-
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile - PubChem. Available at: [Link]
-
Required Immunoproteasome Subunit Inhibition Profile for Anti-Inflammatory Efficacy and Clinical Candidate KZR-616 - PubMed. Available at: [Link]
-
939431-68-2 | 4-((6-Amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile - Pharmaffiliates. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. brimr.org [brimr.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 5. US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates - Google Patents [patents.google.com]
- 6. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile: A Cornerstone Intermediate in Modern Drug Discovery
This guide offers a comprehensive technical overview of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a pivotal heterocyclic intermediate. We will delve into its synthesis, chemical characteristics, and its significant role as a structural scaffold in the development of targeted therapeutics, particularly in antiviral and oncology research. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both foundational knowledge and field-proven insights into the applications of this versatile compound.
Compound Profile and Significance
This compound is a substituted pyrimidine derivative that has garnered significant attention in medicinal chemistry.[1] Its structure, featuring a reactive chloropyrimidine core coupled with a benzonitrile moiety, makes it an exceptionally valuable building block for creating a diverse range of pharmacologically active molecules.[1] The pyrimidine ring is a well-established "privileged scaffold" in drug design, known for its ability to interact with a multitude of biological targets through hydrogen bonding and other non-covalent interactions.[1][2] The strategic placement of the amino and chloro groups allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures with tailored biological functions.[1]
The historical context for such compounds is rooted in the extensive exploration of heterocyclic chemistry for therapeutic purposes.[1] The development of complex intermediates like this one represents the evolution of synthetic methodologies aimed at producing molecules with high specificity for biological targets such as enzymes and receptors.[1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1398507-08-8 |
| Molecular Formula | C₁₁H₈ClN₅ |
| Molecular Weight | 245.67 g/mol |
| Appearance | White to off-white solid/powder |
| Stereochemistry | Achiral |
Synthesis and Chemical Reactivity
The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method provides a reliable and efficient pathway to the target molecule.
General Synthetic Pathway
The synthesis typically involves the condensation of 2,6-dichloropyrimidin-4-amine with 4-aminobenzonitrile.[1] The reaction is generally conducted in an aqueous medium under acidic conditions, using an acid like hydrochloric acid, and heated to drive the reaction to completion.[1] The rationale for using acidic conditions is to protonate the pyrimidine ring, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the amino group of 4-aminobenzonitrile. The elevated temperature provides the necessary activation energy for the substitution to occur.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Drug Discovery Workflow: From Intermediate to Candidate
The utility of this compound is best illustrated by its position in a typical drug discovery workflow. It serves as a versatile starting point for generating large libraries of compounds for high-throughput screening and subsequent lead optimization.
Caption: Role of the core intermediate in a drug discovery pipeline.
Conclusion and Future Directions
This compound is more than a simple chemical reagent; it is a strategic platform for the rational design of targeted therapeutics. Its straightforward synthesis and versatile reactivity have cemented its role in the development of life-saving antiviral and anticancer drugs. [1]Future research will likely focus on leveraging this scaffold to explore new chemical space and develop inhibitors for other challenging targets. The continued exploration of novel substitution patterns on the pyrimidine ring could yield next-generation therapeutics with enhanced potency, improved resistance profiles, and greater selectivity, further underscoring the enduring value of this remarkable intermediate.
References
-
National Center for Biotechnology Information. (n.d.). 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. PubChem Compound Database. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. PubMed Central. [Link]
-
Global Substance Registration System. (n.d.). 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. [Link]
-
National Center for Biotechnology Information. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]
-
PubMed. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. [Link]
-
National Center for Biotechnology Information. (2017). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Kinase inhibitors - Patent US-9751837-B2. PubChem. [Link]
-
MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]
Sources
Safety and handling of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
An In-depth Technical Guide to the Safety and Handling of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and critical data for this compound (CAS No. 1398507-08-8). As a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly antiviral agents, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into risk mitigation, emergency preparedness, and proper disposal, grounded in authoritative safety data and chemical reactivity principles.
Introduction and Chemical Identity
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry. Its molecular architecture, featuring a chlorinated pyrimidine ring linked to a benzonitrile moiety, makes it a versatile building block for constructing more complex, pharmacologically active molecules.[1] Notably, it serves as a crucial precursor in the synthesis of certain antiviral drugs, including the non-nucleoside reverse transcriptase inhibitor Etravirine, used in the treatment of HIV.[1]
The causality behind its utility lies in the reactivity of the chloro-substituted pyrimidine ring, which is susceptible to nucleophilic substitution, allowing for the strategic assembly of diarylpyrimidine-based therapeutics.[2][3] Given its role in drug discovery pipelines, personnel will frequently handle this compound, necessitating a robust and well-understood safety framework. This guide aims to provide that framework, moving beyond mere procedural lists to explain the rationale behind each safety recommendation.
Physicochemical Properties and Specifications
A precise understanding of a compound's physical and chemical properties is the foundation of safe handling. These parameters dictate storage conditions, predict potential reactivity, and inform the selection of appropriate personal protective equipment.
| Property | Value | Source(s) |
| CAS Number | 1398507-08-8 | [1] |
| Molecular Formula | C₁₁H₈ClN₅ | [1][4] |
| Molecular Weight | 245.67 g/mol | [1][4] |
| IUPAC Name | 4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile | [1] |
| Appearance | White to off-white crystalline powder (based on analogs) | [5] |
| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and methanol (based on 2,4-Diamino-6-chloropyrimidine) | [5] |
| Stability | Generally stable under normal, recommended storage conditions | [5] |
Hazard Identification and Toxicological Profile
While a specific, comprehensive toxicological profile for this compound is not extensively documented, a reliable hazard assessment can be constructed by analyzing its structural components: the 4-aminobenzonitrile group and the chlorinated pyrimidine core. This approach allows for a scientifically grounded, preventative safety posture.
Key Hazard Concerns:
-
Acute Toxicity: Based on structural analogs, this compound is presumed to be toxic if swallowed, in contact with skin, or inhaled.[6]
-
Irritation: It is expected to cause skin, eye, and respiratory tract irritation.[6][7][8]
-
Methemoglobin Formation: The presence of the aminobenzonitrile moiety suggests a potential to form methemoglobin, which can lead to cyanosis (a bluish discoloration of the skin) by reducing the blood's oxygen-carrying capacity. Effects may be delayed post-exposure.[7]
| Hazard Class | Description | GHS Classification (Anticipated) |
| Acute Oral Toxicity | Harmful if swallowed.[7][8] | Category 3 or 4 |
| Acute Dermal Toxicity | Toxic in contact with skin.[6] | Category 3 |
| Acute Inhalation Toxicity | Toxic if inhaled; may cause respiratory irritation.[6][7] | Category 3 |
| Skin Corrosion/Irritation | Causes skin irritation.[7][8] | Category 2 |
| Eye Damage/Irritation | Causes serious eye irritation.[7][8] | Category 2A |
Standard Operating Protocol for Safe Handling
Adherence to a self-validating system of protocols is critical. The following workflow is designed to minimize exposure risk at every stage of handling.
Engineering Controls
The primary line of defense is to control hazards at the source.
-
Ventilation: All handling of the solid compound, including weighing and transfers, must be conducted in a certified chemical fume hood to control airborne dust.[7]
-
Safety Stations: An operational eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[7]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The choice of PPE must be deliberate and based on the compound's specific hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374 standard).[7] | Prevents dermal absorption, a primary route of toxic exposure. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[7][9] | Protects against irritation from airborne dust particles. |
| Skin/Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[7] | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator for toxic dusts is required if work is performed outside a fume hood or if dust generation is unavoidable.[7] | Prevents inhalation of toxic particles. |
Safe Handling Workflow
The following diagram outlines the mandatory workflow for handling the compound, from preparation to cleanup.
Caption: Standard workflow for handling this compound.
Emergency Procedures and First Aid
Immediate and correct response to an exposure is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual from the exposure source to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical aid.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and provide 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Spill Management Protocol
A spill represents a significant, acute exposure risk. The response must be systematic and swift.
Caption: Step-by-step emergency response protocol for a solid spill.
Storage, Stability, and Disposal
Storage
Proper storage is essential for maintaining the compound's integrity and preventing accidental release.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Location: The storage area should be away from incompatible substances such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
Disposal
This compound must be treated as hazardous waste.
-
Procedure: Do not dispose of it down the drain or in regular trash. All waste material, including contaminated consumables (e.g., gloves, wipes), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Compliance: Arrange for disposal through a licensed professional waste management company, ensuring compliance with all federal, state, and local environmental regulations.[10]
Synthetic Context and Reactivity
Understanding the compound's role in synthesis provides insight into its handling context. It is typically prepared via a nucleophilic aromatic substitution reaction. This knowledge is valuable for anticipating potential side-products and understanding the reaction environment in which it is used.
Caption: Role as a key intermediate in pharmaceutical synthesis.
Conclusion
This compound is an indispensable intermediate in modern drug development. However, its utility is accompanied by significant potential hazards that demand respect and meticulous handling. By integrating the engineering controls, personal protective equipment, and procedural workflows detailed in this guide, research professionals can mitigate risks effectively. The core principle of this guide is a proactive safety culture, where the rationale behind each step is understood and implemented, ensuring both personal safety and the integrity of scientific research.
References
-
This compound | 1398507-08-8 | Benchchem.
-
4-(4-Amino-5-bromo-6-chloropyrimidin-2-ylamino)benzonitrile - CymitQuimica.
-
BENZONITRILE, 4-[(4,6-DICHLORO-2-PYRIMIDINYL)AMINO] - Guidechem.
-
WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents.
-
Proper Disposal of 4-Aminobenzonitrile: A Procedural Guide - Benchchem.
-
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile - PubChem.
-
Material Safety Data Sheet - 4-Aminobenzonitrile,98% - Cole-Parmer.
-
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9 | Benchchem.
-
2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
-
Safety Data Sheet: 4-Aminobenzonitrile - Carl ROTH.
-
Safety Data Sheet: 4-Aminobenzonitrile - Carl ROTH.
-
CAS NO : 244768-32-9 | Product Name : 4-[(4-Chloropyrimidin-2-yl)amino]-Benzonitrile.
-
4-[(4-CHLORO-2-PYRIMIDINYL)AMINO]BENZONITRILE | 244768-32-9 - ChemicalBook.
-
CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica.
-
Buy 2 4 Diamino 6 Chloropyrimidine - Sarchem Labs.
-
Safety Data Sheet - Biosynth.
-
4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile Safety Data Sheets - Echemi.
-
Safety Data Sheet - Fisher Scientific.
-
Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC - NIH.
-
4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE - gsrs.
-
4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile | 244768-32-9 - Tokyo Chemical Industry.
-
N/A|this compound dihydrochloride - BLDpharm.
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI.
-
4-[(4,6-DICHLOROPYRIMIDIN-2-YL) AMINO] BENZONITRILE | Intermediate of Etravirine.
-
Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol - ResearchGate.
-
244768-32-9|4-((4-Chloropyrimidin-2-yl)amino)benzonitrile - BLDpharm.
-
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9 - J&K Scientific.
-
1398507-09-9|4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile - BLDpharm.
-
4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile - LGC Standards.
-
939431-68-2 | Product Name : 4-((6-Amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile - Pharmaffiliates.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile | 244768-32-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. biosynth.com [biosynth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Preclinical Evaluation of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
Abstract
This document provides a comprehensive guide for the preclinical experimental design and evaluation of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a synthetic compound with significant potential as a targeted therapeutic agent. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to form the basis of numerous kinase inhibitors.[1][2] This guide, intended for researchers in oncology and drug development, outlines a logical, multi-stage workflow from initial physicochemical characterization to in vivo efficacy studies. We provide detailed, field-proven protocols for assessing the compound's stability, solubility, in vitro kinase inhibitory activity, effects on cancer cell viability and apoptosis, and its pharmacokinetic and pharmacodynamic profile in animal models. The causality behind each experimental choice is explained to ensure scientific integrity and the generation of robust, reproducible data.
Introduction and Rationale
This compound belongs to a class of chlorinated pyrimidine derivatives that have garnered significant attention for their potential biological activities, serving as precursors for both antiviral and anticancer agents.[3] The core structure, a substituted pyrimidine ring, is an isostere of the adenine ring of ATP, allowing molecules of this class to act as competitive inhibitors in the ATP-binding pockets of protein kinases.[4][5] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[2]
This guide proposes a systematic approach to characterize this compound as a putative kinase inhibitor for cancer therapy. The experimental workflow is designed to first establish the compound's fundamental properties, then to identify its biological targets and cellular effects, and finally to evaluate its therapeutic potential in a living organism.
Physicochemical Characterization: The Foundation of a Viable Drug Candidate
Before biological evaluation, it is critical to understand the fundamental physicochemical properties of the test compound. These characteristics influence its handling, formulation, and ultimately, its bioavailability.[6]
Identity and Purity Confirmation
-
Protocol:
-
Mass Spectrometry (MS): Confirm the molecular weight (245.67 g/mol for C₁₁H₈ClN₅).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the compound. The purity should ideally be >98% for use in biological assays.
-
Solubility and Stability Assessment
-
Rationale: Poor solubility can lead to inaccurate results in in vitro assays and challenges in formulation for in vivo studies. Stability is crucial for ensuring the compound does not degrade under experimental or storage conditions.[8][9]
-
Protocol: Kinetic Solubility in Aqueous Buffer
-
Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in DMSO.
-
Add 2 µL of each dilution to 98 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.
-
Incubate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity using a nephelometer or absorbance at 620 nm. The highest concentration that does not show precipitation is the kinetic solubility.
-
-
Protocol: Stability in Assay Media
-
Incubate the compound at its final testing concentration in the relevant cell culture medium (e.g., DMEM with 10% FBS) at 37°C.
-
At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot of the medium.
-
Analyze the concentration of the parent compound by LC-MS/MS to determine the rate of degradation.
-
Table 1: Physicochemical Properties of this compound
| Property | Method | Expected/Measured Value | Reference |
| Molecular Formula | - | C₁₁H₈ClN₅ | [7] |
| Molecular Weight | Mass Spectrometry | 245.67 g/mol | [7] |
| Purity | HPLC | >98% | Internal QC |
| Aqueous Solubility | Kinetic Solubility Assay | To be determined | - |
| Stability | LC-MS/MS | To be determined | - |
In Vitro Biological Evaluation: Target Identification and Cellular Effects
This phase aims to identify the biological targets of the compound and characterize its effects on cancer cells. Based on its pyrimidine scaffold, we hypothesize that the compound acts as a kinase inhibitor. We will begin with a broad kinase screen and then focus on specific pathways.
Kinase Inhibition Profiling
-
Rationale: To identify the primary kinase targets, the compound should be screened against a panel of recombinant human kinases. This provides an unbiased view of its selectivity and potency.
-
Protocol: In Vitro Kinase Assay (Radiometric)
-
Prepare a reaction mixture containing kinase buffer, the specific kinase to be tested, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and MgCl₂.[4]
-
Add the test compound at various concentrations (e.g., from 1 nM to 10 µM).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.[10]
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.[11][12]
-
Cell Viability and Proliferation Assays
-
Rationale: To determine the cytotoxic or cytostatic effects of the compound on cancer cells. A panel of cell lines should be chosen based on the results of the kinase profiling. For instance, if the compound inhibits EGFR, cell lines like A549 (lung cancer) and HCT-116 (colon cancer) would be relevant.[2][13]
-
Protocol: MTT Assay
-
Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Table 2: Representative Data from Cell Viability Assay
| Cell Line | Cancer Type | Putative Target Pathway | GI₅₀ (µM) |
| HCT-116 | Colon Carcinoma | To be determined | TBD |
| MDA-MB-231 | Breast Cancer | To be determined | TBD |
| U-87 MG | Glioblastoma | To be determined | TBD |
| A549 | Lung Carcinoma | To be determined | TBD |
Apoptosis Induction Analysis
-
Rationale: To determine if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis). This is a desirable mechanism of action for an anticancer drug. We will use Western blotting to detect key apoptosis markers.[14][15][16]
-
Protocol: Western Blot for Cleaved Caspase-3 and PARP
-
Treat cells with the compound at concentrations around its GI₅₀ for 24 and 48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.[18][19]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis induction.[16]
-
Caption: In Vitro evaluation workflow for this compound.
In Vivo Preclinical Evaluation
Promising in vitro data warrants progression to in vivo studies to assess the compound's behavior in a complex biological system. This involves pharmacokinetic (PK) and pharmacodynamic (PD) studies.[20][21]
Pharmacokinetic (PK) Studies
-
Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is crucial for determining an appropriate dosing regimen for efficacy studies.[22] Mice are a commonly used species for initial PK studies.[23]
-
Protocol: Single-Dose PK in Mice
-
Use healthy adult mice (e.g., C57BL/6), typically 6-8 weeks old.[20]
-
Administer the compound via two routes in separate cohorts: intravenous (IV) injection (e.g., 2 mg/kg) to determine clearance and volume of distribution, and oral gavage (PO) (e.g., 10 mg/kg) to assess oral bioavailability.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to plasma and store at -80°C.
-
Quantify the compound concentration in plasma using a validated LC-MS/MS method.
-
Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC).[10] Oral bioavailability (%F) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Table 3: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cₘₐₓ | Maximum observed plasma concentration | Relates to efficacy and potential toxicity |
| Tₘₐₓ | Time to reach Cₘₐₓ | Indicates rate of absorption |
| AUC | Total drug exposure over time | Core measure of bioavailability |
| t₁/₂ | Elimination half-life | Determines dosing frequency |
| %F | Oral Bioavailability | Fraction of oral dose reaching circulation |
Tumor Xenograft Efficacy Study
-
Rationale: To evaluate the antitumor activity of the compound in a living animal model. This is a critical step in preclinical drug development.[24] The choice of the xenograft model depends on the selected cancer cell line from the in vitro studies.
-
Protocol: Subcutaneous Xenograft Model
-
Implant human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor tumor growth regularly using calipers. Tumor volume is calculated as (Length x Width²)/2.[25]
-
When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[26]
-
Treat the mice with the compound (at one or more doses determined from PK and toxicology studies) and a vehicle control, typically via oral gavage, on a defined schedule (e.g., once daily for 21 days).
-
Monitor tumor volume and body weight throughout the study.
-
The primary endpoint is tumor growth inhibition (TGI). At the end of the study, tumors can be excised for pharmacodynamic marker analysis (e.g., Western blot for the target kinase).
-
Caption: In Vivo evaluation workflow for pharmacokinetic and efficacy studies.
Conclusion
The experimental design detailed in these application notes provides a robust framework for the comprehensive preclinical evaluation of this compound. By systematically progressing from fundamental physicochemical properties to in vitro mechanism of action and finally to in vivo efficacy, researchers can generate the critical data package needed to assess the compound's potential as a novel anticancer therapeutic. Each step is designed to be self-validating, with clear endpoints and rationale, ensuring the highest level of scientific integrity. This structured approach will enable a definitive go/no-go decision for further development and potential clinical translation.
References
-
Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]
-
Title: In vitro kinase assay Source: protocols.io URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]
-
Title: Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice Source: National Institutes of Health URL: [Link]
-
Title: SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... Source: ResearchGate URL: [Link]
-
Title: Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Source: ClinPGx URL: [Link]
-
Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches Source: MDPI URL: [Link]
-
Title: Determination of Caspase Activation by Western Blot Source: National Institutes of Health URL: [Link]
-
Title: Analysis by Western Blotting - Apoptosis Source: Bio-Rad Antibodies URL: [Link]
-
Title: Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents Source: National Institutes of Health URL: [Link]
-
Title: Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Source: I.R.I.S. URL: [Link]
-
Title: Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model Source: PubMed URL: [Link]
-
Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches Source: Semantic Scholar URL: [Link]
-
Title: Drug Bioavailability Source: MSD Manual Professional Edition URL: [Link]
-
Title: Which proteins expression should I check by western blot for confirmation of apoptosis? Source: ResearchGate URL: [Link]
-
Title: Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold Source: National Institutes of Health URL: [Link]
-
Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches Source: PubMed URL: [Link]
-
Title: IC50 Determination Source: edX URL: [Link]
-
Title: Overcoming the Small Molecule Bioavailability Challenge Source: Contract Pharma URL: [Link]
-
Title: Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model Source: Uniformed Services University of the Health Sciences - Ex Libris URL: [Link]
-
Title: Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action Source: ResearchGate URL: [Link]
-
Title: IC50 Source: Wikipedia URL: [Link]
-
Title: In-cell Western Assays for IC50 Determination Source: Azure Biosystems URL: [Link]
-
Title: Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics Source: PLOS One URL: [Link]
-
Title: Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer Source: PubMed Central URL: [Link]
-
Title: Tumor growth inhibition at maximum tolerated dose in mouse, human... Source: ResearchGate URL: [Link]
-
Title: MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE Source: PAGE Meeting URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Stability Testing for Small-Molecule Clinical Trial Materials Source: Pharmaceutical Technology URL: [Link]
-
Title: 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE Source: gsrs.ncats.nih.gov URL: [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. seed.nih.gov [seed.nih.gov]
- 10. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 11. courses.edx.org [courses.edx.org]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 26. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
Abstract
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of various pharmaceutical agents. The protocols outlined herein are designed to ensure the identity, purity, and quality of the compound, employing a multi-faceted approach that includes High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the causality behind experimental choices and provides step-by-step protocols suitable for implementation in a research or quality control setting.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a crucial building block in the synthesis of antiviral and anticancer drugs.[1] Its molecular structure, comprising a substituted pyrimidine ring linked to a benzonitrile moiety, imparts specific physicochemical properties that necessitate a robust analytical strategy for its characterization.[1] Accurate and reliable analytical methods are paramount for ensuring the quality of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide is structured to provide both the theoretical basis and practical application of essential analytical techniques for the characterization of this compound.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClN₅ | [2] |
| Molecular Weight | 245.67 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1398507-08-8 | [1] |
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for assessing the purity of this compound, allowing for the separation and quantification of the main compound from any process-related impurities or degradation products.[1]
Rationale for Method Selection
A reversed-phase HPLC method is chosen due to the non-polar to moderately polar nature of the analyte. The aromatic rings and the presence of nitrogen and chlorine atoms provide good chromophores, making UV detection a sensitive and reliable choice. A detection wavelength of 254 nm is commonly effective for aromatic compounds.[1]
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment and peak shape improvement)
-
Methanol (HPLC grade, for sample dissolution)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier for eluting the analyte. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B | A gradient elution is recommended to ensure the elution of any potential impurities with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds providing good sensitivity.[1] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Methanol or Acetonitrile/Water (50:50) | Ensures good solubility of the analyte. |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as specified in the table. Degas the mobile phases before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the blank (sample diluent), followed by the standard solution (in duplicate) and the sample solution(s).
-
Data Analysis: Determine the area of the main peak and any impurity peaks in the chromatogram of the sample solution. Calculate the purity of the sample as a percentage of the main peak area relative to the total peak area.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation during ionization and providing a clear molecular ion peak.
Expected Results: The primary ion expected in the positive ion mode is the protonated molecule [M+H]⁺. For this compound (C₁₁H₈ClN₅), the expected m/z for the [M+H]⁺ ion is approximately 246.05.
Experimental Protocol: LC-MS Analysis
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.
LC Conditions:
-
Use the same HPLC conditions as described in section 3.2.
MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 50-500 |
Procedure:
-
Prepare the sample solution as described in the HPLC protocol (section 3.2).
-
Infuse the sample directly into the mass spectrometer or perform an LC-MS analysis.
-
Acquire the mass spectrum and identify the molecular ion peak.
-
For further structural confirmation, perform tandem MS (MS/MS) on the molecular ion peak to obtain a fragmentation pattern.
Expected Fragmentation: While a detailed fragmentation study would require experimental data, likely fragmentation pathways would involve cleavage of the amine bridge, loss of small molecules like HCN or HCl, and fragmentation of the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Rationale for Method Selection: ¹H and ¹³C NMR are fundamental techniques for structural elucidation of organic molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and its distinct solvent peak.
Expected Chemical Shifts (in DMSO-d₆):
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | ~6.0-6.5 | s (1H) | Pyrimidine ring proton. |
| ¹H | ~6.8-7.2 | br s (2H) | Amino protons on the pyrimidine ring. |
| ¹H | ~7.6-7.9 | m (4H) | Aromatic protons of the benzonitrile ring. |
| ¹H | ~9.5-10.0 | s (1H) | Amine bridge proton. |
| ¹³C | ~100 | Pyrimidine C5. | |
| ¹³C | ~119 | Nitrile carbon (C≡N).[1] | |
| ¹³C | ~120-135 | Aromatic carbons of the benzonitrile ring. | |
| ¹³C | ~155-165 | Pyrimidine carbons (C2, C4, C6). |
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (300 MHz or higher recommended for better resolution).
Materials:
-
This compound sample
-
DMSO-d₆
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Interpretation: Assign the peaks in the spectra to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Rationale for Method Selection: The presence of specific functional groups such as amines (N-H), nitriles (C≡N), and aromatic rings (C=C) gives rise to characteristic absorption bands in the IR spectrum.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching (primary amine) |
| 3300-3100 | N-H | Stretching (secondary amine) |
| ~2230 | C≡N | Stretching (nitrile)[1] |
| 1650-1550 | C=N, C=C | Stretching (pyrimidine and benzene rings) |
| 1600-1450 | N-H | Bending (amine) |
| 850-800 | C-H | Bending (para-disubstituted benzene) |
Experimental Protocol: FTIR Spectroscopy
Instrumentation:
-
FTIR spectrometer
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Workflow and Data Integration
A logical workflow for the characterization of this compound ensures a comprehensive and efficient analysis.
Caption: Workflow for the comprehensive characterization of the compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By integrating chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for regulatory submissions and the overall success of drug development programs.
References
-
Global Substance Registration System. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. [Link]
Sources
Application Notes and Protocols for 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile in Enzyme Inhibition Assays
Introduction: Unveiling the Inhibitory Potential of a Versatile Pyrimidine Derivative
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a substituted diaminopyrimidine that has garnered significant interest in medicinal chemistry and drug discovery. Its structural motif is a key pharmacophore in a variety of bioactive molecules, suggesting a high potential for interaction with biological targets, particularly enzymes. This compound is recognized as a crucial building block in the synthesis of pharmacologically active agents, including those with antiviral and anticancer properties[1]. Notably, it serves as a precursor for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, which is used in the treatment of HIV[1].
The pyrimidine scaffold is a well-established hinge-binding motif for a multitude of protein kinases. Structure-activity relationship (SAR) studies on 2,4-diaminopyrimidine derivatives have revealed potent inhibitory activity against various kinases, including c-Jun N-terminal kinase (JNK), cyclin-dependent kinases (CDKs), and others[2][3][4]. Given the structural characteristics of this compound, it is a prime candidate for screening against a panel of protein kinases to identify novel inhibitory activities.
Furthermore, its role in the synthesis of an HIV NNRTI strongly implicates the enzymes of the HIV replication cycle, namely HIV-1 Reverse Transcriptase (RT) and HIV-1 Integrase (IN), as potential targets. These enzymes are critical for the viral life cycle and are validated targets for antiretroviral therapy[5][6].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays. We present detailed protocols for screening this compound against both protein kinases and key HIV enzymes, offering a robust framework for elucidating its inhibitory profile and mechanism of action.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental design.
| Property | Value |
| Molecular Formula | C₁₁H₈ClN₅ |
| Molecular Weight | 245.67 g/mol |
| CAS Number | 1398507-08-8 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
I. Protein Kinase Inhibition Assays
The 2,4-diaminopyrimidine core is a privileged scaffold for kinase inhibitors, often acting as an ATP-competitive inhibitor by forming hydrogen bonds with the kinase hinge region. The following protocols outline a general approach to assess the inhibitory potential of this compound against a representative protein kinase.
Rationale for Kinase Target Selection
Given the prevalence of 2,4-diaminopyrimidine derivatives as inhibitors of CDKs, a member of this kinase family, such as CDK2/Cyclin A, serves as an excellent starting point for initial screening[3][7].
Experimental Workflow: Kinase Inhibition Assay
Caption: Key steps in HIV-1 replication targeted by inhibitors.
Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay (High-Throughput)
This protocol outlines a non-radioactive, high-throughput screening assay to measure the inhibition of HIV-1 RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Biotin-11-dUTP
-
dATP, dCTP, dGTP, dTTP
-
Streptavidin-coated plates
-
Anti-digoxigenin-peroxidase (POD) antibody
-
TMB substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader for absorbance
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in DMSO as described in Protocol 1.
-
-
Assay Plate Preparation:
-
Coat streptavidin-coated plates with the poly(A)/oligo(dT) template/primer.
-
-
Reverse Transcriptase Reaction:
-
Prepare a reaction mixture containing dNTPs (including biotin-11-dUTP) in the assay buffer.
-
Add the test compound dilutions and controls to the wells.
-
Add the HIV-1 RT enzyme to each well to initiate the reaction.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plates to remove unincorporated nucleotides.
-
Add anti-digoxigenin-POD antibody and incubate.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Protocol 3: HIV-1 Integrase Strand Transfer Assay
This protocol describes an assay to measure the strand transfer activity of HIV-1 integrase, a key step in the integration of viral DNA into the host genome.[8][9][10]
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)
-
Target DNA (digoxigenin-labeled oligonucleotide mimicking host DNA)
-
Streptavidin-coated magnetic beads or plates
-
Anti-digoxigenin-peroxidase (POD) antibody
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl₂, 5 mM DTT, 0.05% Brij-35)
-
TMB substrate and stop solution
-
Plate reader for absorbance
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
-
Integrase Reaction:
-
In a 96-well plate, combine the HIV-1 integrase, donor DNA, and the test compound dilutions.
-
Pre-incubate for 15 minutes at room temperature.
-
Add the target DNA to initiate the strand transfer reaction.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotin-labeled donor DNA and any integrated products.
-
Wash the plate to remove unreacted components.
-
Add anti-digoxigenin-POD antibody to detect the integrated digoxigenin-labeled target DNA.
-
Wash the plate and add TMB substrate.
-
Stop the reaction and measure the absorbance.
-
-
Data Acquisition and Analysis:
-
Determine the percent inhibition and calculate the IC₅₀ value as previously described.
-
Data Interpretation and Further Steps
A summary of the expected outcomes and subsequent experimental directions is provided below.
| Assay | Primary Outcome | Interpretation | Next Steps |
| Kinase Inhibition | IC₅₀ value | Potency and selectivity against the tested kinase. | - Screen against a broader kinase panel to determine selectivity. - Perform kinetic studies to elucidate the mechanism of inhibition (e.g., ATP-competitive). |
| HIV-1 RT Inhibition | IC₅₀ value | Potency against reverse transcriptase activity. | - Determine the mode of inhibition (nucleoside vs. non-nucleoside). - Test against known drug-resistant RT mutants. - Validate in cell-based HIV replication assays. |
| HIV-1 IN Inhibition | IC₅₀ value | Potency against integrase strand transfer. | - Differentiate between inhibition of 3'-processing and strand transfer steps. - Test against known drug-resistant integrase mutants. - Confirm antiviral activity in cell-based assays. |
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. Its structural similarity to known kinase inhibitors and its role as a precursor to an approved antiretroviral drug provide a strong rationale for its investigation against these target classes. The protocols detailed in these application notes offer a comprehensive framework for characterizing the inhibitory profile of this compound, thereby facilitating its potential development as a therapeutic agent or a valuable research tool.
References
-
Song, X., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(7), 829-834. Available from: [Link]
-
Zhang, Y., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(28), 15481-15493. Available from: [Link]
-
Cameron, M. D., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 2(7), 618-623. Available from: [Link]
-
Pineda, J. C., et al. (2014). Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. Journal of Antivirals & Antiretrovirals, 6(4), 081-086. Available from: [Link]
-
Zhang, Y., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(28), 15481-15493. Available from: [Link]
-
Stadler, M., et al. (2016). A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1. Viruses, 8(6), 169. Available from: [Link]
-
Wang, L., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 67(15), 12564-12585. Available from: [Link]
-
Wang, H., et al. (2011). A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses. ASSAY and Drug Development Technologies, 9(1), 52-60. Available from: [Link]
-
Li, M., et al. (2009). A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads. Acta Pharmacologica Sinica, 30(1), 124-132. Available from: [Link]
-
Fikkert, V., et al. (2003). A High-Throughput Assay for HIV-1 Integrase 3'-processing Activity Using Time-Resolved Fluorescence. Antimicrobial Agents and Chemotherapy, 47(11), 3535-3542. Available from: [Link]
-
Tachedjian, G., et al. (2011). Novel high-throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action. The Biochemical Journal, 438(2), 297-307. Available from: [Link]
-
Seo, D., et al. (2013). A Novel Anti-HIV Active Integrase Inhibitor with a Favorable In Vitro Cytochrome P450 and Uridine 5'-diphospho-glucuronosyltransferase Metabolism Profile. Antimicrobial Agents and Chemotherapy, 57(4), 1806-1814. Available from: [Link]
-
Shafer, R. W. (2002). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. Journal of Clinical Virology, 25(2), 147-152. Available from: [Link]
-
Sharma, A., et al. (2020). Recent advances in the development of integrase inhibitors for HIV treatment. Current Opinion in Virology, 43, 37-44. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. xpressbio.com [xpressbio.com]
- 9. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
Application Notes and Protocols for In Vitro Evaluation of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
Introduction: Unveiling the Therapeutic Potential of a Versatile Pyrimidine Scaffold
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a substituted pyrimidine derivative that has garnered significant interest in medicinal chemistry. Its core structure serves as a versatile scaffold for the synthesis of pharmacologically active agents, notably in the development of antiviral and anticancer therapies.[1] The presence of the aminopyrimidine core is a hallmark of many kinase inhibitors, suggesting that this compound and its derivatives may exert their biological effects through the modulation of key signaling pathways implicated in disease progression. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound, focusing on assays to elucidate its potential as a kinase inhibitor.
The structural alerts within this compound, particularly the diaminopyrimidine moiety, are analogous to those found in inhibitors of Janus kinases (JAKs) and other protein kinases. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[2][3] Dysregulation of this pathway is a known driver in various myeloproliferative diseases, leukemias, and autoimmune disorders.[2][4][5] Therefore, the primary focus of these application notes will be on robust in vitro methods to assess the inhibitory activity of this compound against JAK family kinases and its downstream cellular consequences.
I. Biochemical Kinase Inhibition Assays: Direct Assessment of Target Engagement
The most direct method to determine if a compound inhibits a kinase is through a biochemical assay using purified, recombinant enzymes.[2][4][5] These assays are crucial for determining the potency (e.g., IC50) and selectivity of the compound against a panel of kinases.
A. Rationale and Experimental Design
The fundamental principle of an in vitro kinase assay is to measure the transfer of a phosphate group from ATP to a substrate by the kinase.[6] The inhibitory effect of a compound is quantified by its ability to reduce the rate of this phosphorylation. A common and robust method for this is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6]
B. Visualizing the Biochemical Assay Workflow
Caption: Workflow for an in vitro biochemical kinase inhibition assay.
C. Detailed Protocol: In Vitro JAK Kinase Inhibition Assay (HTRF)
This protocol is adapted from established methods for assessing JAK inhibitors.[6]
1. Materials and Reagents:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 (catalytic domains)
-
Biotinylated peptide substrate (e.g., biotin-EQEDEPEGDYFEWLE)
-
Adenosine triphosphate (ATP)
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris (pH 7.8), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
Stop/Detection Buffer: 45 mM EDTA, 300 nM Streptavidin-Allophycocyanin (SA-APC), 6 nM Europium-labeled anti-phosphotyrosine antibody (Eu-Py20) in assay buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
2. Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: Add 2 µL of the compound dilutions to the assay plate. For control wells, add 2 µL of DMSO (0% inhibition) and 2 µL of a known potent pan-JAK inhibitor (e.g., Tofacitinib) at a high concentration (100% inhibition).
-
Enzyme and Substrate Mix: Prepare a master mix containing the recombinant JAK enzyme and the biotinylated peptide substrate in the assay buffer. The final concentration of the peptide should be 500 nM.[6] The enzyme concentration should be optimized for each batch to ensure the assay is in the linear range.
-
Initiate Kinase Reaction: Add 18 µL of the enzyme/substrate mix to each well. Add 20 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each enzyme to accurately determine competitive inhibition (typically 1 mM for IC50 measurements).[6]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
Stop and Detect: Add 20 µL of the Stop/Detection Buffer to each well to terminate the kinase reaction and initiate the detection process.
-
Final Incubation: Incubate the plate for 40-60 minutes at room temperature, protected from light, to allow for the binding of the detection reagents.[6]
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (APC) and 620 nm (Europium).
3. Data Analysis:
The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - [(Sample Ratio - 100% Inhibition Control Ratio) / (0% Inhibition Control Ratio - 100% Inhibition Control Ratio)])
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
| Parameter | Description |
| IC50 | Concentration of inhibitor required for 50% inhibition. |
| Kinase Selectivity | Comparison of IC50 values across different JAK isoforms. |
II. Cell-Based Assays: Probing Downstream Signaling Events
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for understanding a compound's activity in a more physiologically relevant context. These assays can confirm that the compound is cell-permeable and can inhibit the target kinase within the cellular environment, leading to a measurable effect on downstream signaling.
A. Rationale and Experimental Design
A key downstream event of JAK activation is the phosphorylation of STAT proteins.[3][7][8] Therefore, a cell-based assay that measures the level of phosphorylated STAT (pSTAT) is a robust method to assess the cellular activity of a JAK inhibitor. Flow cytometry is a powerful technique for quantifying pSTAT levels in a high-throughput, single-cell manner.[9][10]
B. Visualizing the JAK-STAT Signaling Pathway and Inhibition
Caption: The JAK-STAT signaling pathway and the inhibitory action of the test compound.
C. Detailed Protocol: Cell-Based STAT Phosphorylation Assay (Flow Cytometry)
This protocol is designed for a human T-lymphocyte cell line, such as Jurkat cells, which are a well-established model for studying T-cell signaling.[8]
1. Materials and Reagents:
-
Jurkat cells (or other suitable cytokine-responsive cell line)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human cytokine (e.g., IL-2 for JAK1/3, IL-3 for JAK2)[7]
-
This compound (test compound)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol)
-
Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody
-
Flow cytometer
2. Step-by-Step Procedure:
-
Cell Culture and Starvation: Culture Jurkat cells in complete RPMI-1640 medium. Prior to the assay, starve the cells by washing and resuspending them in serum-free media for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Aliquot approximately 5 x 10^5 cells per well in a 96-well plate. Add serial dilutions of the test compound to the cells and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells by adding the appropriate cytokine (e.g., 100 ng/mL IL-2) for 15-30 minutes at 37°C.[10] Include unstimulated and stimulated (no compound) controls.
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubating for 10-15 minutes at 37°C.
-
Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in ice-cold 90% methanol. Incubate on ice for 30 minutes.
-
Antibody Staining: Wash the cells with staining buffer (PBS with 2% FBS). Resuspend the cells in the fluorochrome-conjugated anti-pSTAT5 antibody solution and incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT5 signal.
3. Data Analysis:
The mean fluorescence intensity (MFI) of the pSTAT5 signal is quantified for each sample. The percent inhibition of STAT phosphorylation is calculated relative to the cytokine-stimulated control. The cellular IC50 is determined by plotting the percent inhibition against the compound concentration.
| Parameter | Description |
| Cellular IC50 | Concentration of inhibitor for 50% inhibition of STAT phosphorylation in cells. |
| Cell Permeability | Inferred from the compound's ability to inhibit the intracellular target. |
III. Safety and Handling
This compound and its precursors, such as 4-aminobenzonitrile, should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13][14][15] Avoid contact with skin and eyes.[12][14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[11][13][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
IV. Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By combining biochemical and cell-based assays, researchers can effectively determine the compound's potency, selectivity, and cellular activity as a potential kinase inhibitor. Positive results from these assays would warrant further investigation, including broader kinase profiling to assess off-target effects, evaluation in more complex cellular models, and eventual progression to in vivo studies. The versatility of the aminopyrimidine scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics targeting a range of diseases driven by aberrant kinase signaling.
V. References
-
Babon JJ, Murphy JM. In vitro JAK kinase activity and inhibition assays. Methods Mol Biol. 2013;967:39-55. Available from: [Link]
-
Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays. Available from: [Link]
-
Li W, et al. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. J Biomol Screen. 2012;17(2):165-75. Available from: [Link]
-
Semantic Scholar. In vitro JAK kinase activity and inhibition assays. Available from: [Link]
-
Li J, et al. Multidimensional Single Cell Based STAT Phosphorylation Profiling Identifies a Novel Biosignature for Evaluation of Systemic Lupus Erythematosus Activity. PLoS One. 2012;7(9):e44943. Available from: [Link]
-
Bechman K, et al. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology (Oxford). 2019;58(Supplement_6):vi33-vi42. Available from: [Link]
-
protocols.io. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Multidimensional Single Cell Based STAT Phosphorylation Profiling Identifies a Novel Biosignature for Evaluation of Systemic Lupus Erythematosus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for Cell-based Assays with ATR Inhibitors: A Guide Featuring 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile and Related Compounds
Introduction: The Critical Role of ATR in Genomic Stability and as a Therapeutic Target
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a crucial signaling network that safeguards genomic integrity.[1][2] ATR is primarily activated by single-stranded DNA (ssDNA) gaps, which arise during replication stress or from various forms of DNA damage.[3][4] Upon activation, ATR phosphorylates a cascade of downstream substrates, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1][5]
Many cancer cells exhibit inherent genomic instability and defects in DDR pathways, making them highly dependent on the remaining functional checkpoints, particularly the ATR pathway, for survival.[5][6] This dependency presents a therapeutic window, and inhibiting ATR can selectively kill cancer cells by exacerbating their intrinsic DNA damage and preventing its repair. This concept, known as synthetic lethality, has propelled the development of potent and selective ATR inhibitors for cancer therapy.[6][7]
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a chemical entity belonging to the pyrimidine derivative class, which is foundational to many biologically active compounds, including kinase inhibitors.[8][9] A notable, well-characterized ATR inhibitor with a related structural motif is Elimusertib (BAY-1895344), a potent and selective inhibitor of ATR with an IC50 of 7 nM.[10][11] Elimusertib and similar compounds prevent the phosphorylation of ATR substrates, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, apoptosis.[4][12]
This guide provides a comprehensive overview of key cell-based assays to characterize the cellular activity of ATR inhibitors like this compound and its analogues. We will delve into the mechanistic basis for each assay and provide detailed, field-proven protocols for their successful implementation.
Mechanism of ATR Inhibition
The central function of ATR is to sense replication stress and initiate a signaling cascade to resolve the issue. Inhibition of this process has profound cellular consequences.
Caption: ATR signaling in response to DNA damage and its inhibition.
I. Cell Viability and Proliferation Assays
The primary consequence of effective ATR inhibition in cancer cells is a reduction in cell viability and proliferation.[12] Therefore, the initial characterization of a putative ATR inhibitor involves determining its anti-proliferative activity across a panel of cancer cell lines.
Scientific Rationale
Cell viability assays measure the overall health of a cell population and can indicate cytotoxicity or cytostatic effects of a compound. Assays like the MTT or MTS assay measure metabolic activity, which is directly proportional to the number of viable cells.[13][14] A potent ATR inhibitor is expected to show a dose-dependent decrease in cell viability, particularly in cell lines with underlying DNA repair defects.[12]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a typical cell viability assay.
Detailed Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound or related ATR inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the ATR inhibitor in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[15] Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[15]
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all other readings. Plot the percentage of cell viability relative to the vehicle control against the log concentration of the inhibitor. Calculate the IC50 value using non-linear regression analysis.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 2,000-10,000 cells/well | Ensure cells are in logarithmic growth phase at the end of the assay. |
| Compound Incubation Time | 72-96 hours | Allows for multiple cell doublings to observe anti-proliferative effects. |
| MTT Incubation Time | 3-4 hours | Sufficient time for formazan crystal formation without causing toxicity. |
| Absorbance Wavelength | 570 nm | Optimal wavelength for detecting the purple formazan product.[15] |
II. Cell Cycle Analysis
ATR is a critical component of the S and G2/M checkpoints.[5] Its inhibition disrupts these checkpoints, leading to characteristic changes in the cell cycle distribution.
Scientific Rationale
By inhibiting ATR, cells with DNA damage are unable to arrest in the appropriate phase of the cell cycle to allow for repair. This can lead to an accumulation of cells in the S phase due to replication fork collapse or premature entry into mitosis with damaged DNA, ultimately resulting in cell death.[16] Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17]
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines a standard method for preparing and analyzing cells for DNA content.[16][18]
Materials:
-
Cells treated with the ATR inhibitor and vehicle control
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[18]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Culture and treat cells with the ATR inhibitor for a relevant time period (e.g., 24-48 hours). Harvest both adherent and suspension cells and collect them by centrifugation (300 x g for 5 minutes).
-
Fixation: Wash the cell pellet once with PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[18] Fix the cells for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells (800 x g for 5 minutes) to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that PI only stains DNA.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]
| Phase | DNA Content | Expected Change with ATRi |
| G0/G1 | 2n | Decrease or no significant change |
| S | >2n, <4n | Accumulation of cells |
| G2/M | 4n | Decrease or accumulation depending on context |
| Sub-G1 | <2n | Increase, indicative of apoptosis |
III. Immunofluorescence for DNA Damage Markers
A direct consequence of ATR inhibition is the accumulation of unrepaired DNA damage.[2] This can be visualized and quantified by staining for specific DNA damage markers.
Scientific Rationale
One of the earliest events following the formation of a DNA double-strand break (DSB) is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[4] These γH2AX molecules form discrete nuclear foci that can be detected by immunofluorescence microscopy, with each focus generally representing a single DSB.[4][19] ATR inhibitors, by causing replication fork collapse, lead to a significant increase in DSBs and thus, a dramatic increase in γH2AX foci formation.[4][12]
Experimental Workflow: Immunofluorescence Staining
Caption: General workflow for immunofluorescence staining of DNA damage foci.
Detailed Protocol: γH2AX Foci Detection
This protocol is a standard method for visualizing DNA damage in cells.[4][19][20]
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
ATR inhibitor and vehicle control
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Normal Goat Serum in PBS)[4]
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with the ATR inhibitor for the desired time (e.g., 4-24 hours).
-
Fixation: Aspirate the medium and wash once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[4]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[4]
-
Blocking: Wash three times with PBS. Block with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in antibody dilution buffer) overnight at 4°C in a humidified chamber.[4]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in antibody dilution buffer) for 1 hour at room temperature, protected from light.[4]
-
Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). A significant increase in foci per cell is expected in inhibitor-treated cells compared to controls.
Conclusion
The cell-based assays described in this guide provide a robust framework for characterizing the cellular effects of this compound and other potential ATR inhibitors. By systematically evaluating the impact on cell viability, cell cycle progression, and DNA damage, researchers can build a comprehensive profile of a compound's mechanism of action and its therapeutic potential. These protocols, grounded in established scientific principles, offer a reliable starting point for drug development professionals and scientists investigating the critical role of the ATR pathway in cancer biology.
References
-
Lecona E, Fernandez-Capetillo O. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway. Annual Review of Genetics. 2016-11-23. Available from: [Link]
-
Chen G, et al. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available from: [Link]
-
Cimprich KA, Cortez D. DNA Damage Sensing by the ATM and ATR Kinases. PMC - PubMed Central - NIH. Available from: [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available from: [Link]
-
Reaper PM, et al. Molecular Pathways: Targeting ATR in Cancer Therapy. PMC - PubMed Central. Available from: [Link]
-
Saldivar JC, et al. ATR signaling: more than meeting at the fork. PMC - NIH. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013-05-01. Available from: [Link]
-
Asaithamby A, Chen DJ. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. PMC - PubMed Central. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. elimusertib | Ligand page. Available from: [Link]
-
Wikipedia. Cell cycle analysis. Available from: [Link]
-
Liu S, et al. ATR signaling at a glance. Journal of Cell Science. 2009-02-01. Available from: [Link]
-
Targeted Oncology. Phase 1 Study of BAY 1895344 Shows Promise in Advanced, Heavily Pre-treated Cancers. 2020-09-29. Available from: [Link]
-
Kim KH, Sederstrom JM. Assaying cell cycle status using flow cytometry. PMC - NIH. Available from: [Link]
-
Scherthan H, et al. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. PMC - NIH. 2017-11-03. Available from: [Link]
-
Garty G, et al. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells. PubMed. 2020-06-09. Available from: [Link]
-
Georgakilas AG, et al. In Situ Detection of Complex DNA Damage Using Microscopy: A Rough Road Ahead. MDPI. Available from: [Link]
-
Lücking U, et al. The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage–Inducing or Repair–Compromising Therapies in Preclinical Cancer Models. Molecular Cancer Therapeutics. Available from: [Link]
-
de Bono J, et al. First-in-Human Trial of the Oral Ataxia Telangiectasia and Rad3-Related Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors. PMC - PubMed Central. 2020-09-28. Available from: [Link]
-
Global Substance Registration System. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. Available from: [Link]
Sources
- 1. journals.biologists.com [journals.biologists.com]
- 2. First-in-Human Trial of the Oral Ataxia Telangiectasia and Rad3-Related Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. benchchem.com [benchchem.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. elimusertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Targeted Therapies
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a substituted 2-aminopyrimidine that has emerged as a privileged scaffold in medicinal chemistry. Its structural features, including a reactive chlorine atom and multiple hydrogen bond donors and acceptors, make it an ideal starting point for the synthesis of highly specific enzyme inhibitors and receptor modulators.[1] While not an active therapeutic agent itself, it serves as a critical building block for a range of pharmacologically active compounds, most notably in the development of kinase inhibitors for oncology and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral therapies.[1]
This document provides an in-depth guide for researchers, covering the synthesis, mechanisms of action, and detailed experimental protocols for evaluating compounds derived from this versatile intermediate. The insights and methodologies presented herein are designed to empower drug development professionals to effectively leverage this scaffold in their research endeavors.
Physicochemical Properties and Synthesis
A foundational understanding of the starting material is paramount for its successful application in multi-step synthetic campaigns.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈ClN₅[2] |
| Molecular Weight | 245.67 g/mol [2] |
| CAS Number | 1398507-08-8 |
| Appearance | Off-white to pale yellow solid |
| Stereochemistry | Achiral[2] |
Protocol 1: Synthesis of this compound
The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach is the activation of the pyrimidine ring by electron-withdrawing nitrogen atoms, making the chlorine-substituted carbons susceptible to nucleophilic attack by the amino group of 4-aminobenzonitrile.
Reaction Scheme: 2,6-Dichloropyrimidin-4-amine + 4-Aminobenzonitrile → this compound
Materials:
-
2,6-Dichloropyrimidin-4-amine
-
4-Aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 2,6-dichloropyrimidin-4-amine (16.7 g, 101.8 mmol) and 4-aminobenzonitrile (10 g, 84.7 mmol).[1]
-
Acidification: Suspend the solids in deionized water (420 mL) and add concentrated hydrochloric acid (approx. 26 mL). The acid serves to protonate the pyrimidine ring, further activating it for nucleophilic attack, and to solubilize the starting materials.[1]
-
Heating: Heat the mixture to 100°C with vigorous stirring. The reaction is monitored for 2-4 hours.[1] The elevated temperature provides the necessary activation energy for the SNAr reaction.
-
Workup - Neutralization: After cooling to room temperature, slowly add saturated sodium bicarbonate solution until the pH of the mixture is neutral (~7). This step quenches the acid and precipitates the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic product will preferentially move into the ethyl acetate layer.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate to remove residual water. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a hydrochloride salt with high purity (typical yield: 80-90%).[1]
Key Applications and Mechanisms of Action
The true value of this scaffold lies in the molecules it helps create. The chlorine atom at the 6-position is a synthetic handle, allowing for further diversification to achieve desired potency and selectivity against specific biological targets.
A. Kinase Inhibition: Targeting the JAK-STAT Pathway
The 2-aminopyrimidine core is a cornerstone of many kinase inhibitors. Derivatives of this compound have been developed as potent inhibitors of Janus kinases (JAKs), particularly JAK2.[3][4] The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway, often through activating mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis.[3][5]
Mechanism: JAK inhibitors bind to the ATP-binding pocket of the JAK2 kinase domain. The 2-aminopyrimidine scaffold typically forms crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for anchoring the inhibitor. The benzonitrile moiety and subsequent modifications at the 6-position explore deeper pockets within the active site, dictating the inhibitor's potency and selectivity against other kinases.[4] Inhibition of JAK2 prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and subsequent transcription of genes involved in cell growth and survival.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 10 mM stock.
-
Reaction Setup: In a white, 384-well assay plate, add reagents in the following order:
-
Recombinant JAK2 enzyme in kinase buffer.
-
Test compound from the dilution series (final DMSO concentration should be ≤1%). Include vehicle (DMSO) and positive (a known potent inhibitor) controls.
-
Substrate/ATP mix to initiate the reaction. The ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add an equal volume of a commercial kinase detection reagent (e.g., ADP-Glo™, Promega) which measures the amount of ADP produced.
-
Signal Development: Incubate for a further 40 minutes at room temperature to allow the luminescent signal to develop.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Sample Data Table:
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative A | JAK1 | 15 |
| Derivative A | JAK2 | 2 |
| Derivative A | JAK3 | 85 |
| Derivative A | TYK2 | 40 |
| Ruxolitinib (Control) | JAK2 | 3 |
Protocol 3: Cell-Based Proliferation Assay
This protocol measures the effect of a compound on the proliferation of a cancer cell line, often one dependent on the target pathway (e.g., a JAK2-mutant cell line).
Caption: Workflow for a cell-based viability/proliferation assay.
Methodology:
-
Cell Seeding: Using aseptic technique, seed a relevant cancer cell line (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation) into a clear-bottom 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubation: Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with a serial dilution of the test compound. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.5%).
-
Prolonged Incubation: Incubate the treated plates for 72 hours, a duration that typically allows for multiple cell doublings.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, Promega), which measures ATP levels as an indicator of metabolic activity and cell number.
-
Data Acquisition and Analysis: After a brief incubation to lyse the cells and stabilize the luminescent signal, read the plate. Calculate the half-maximal growth inhibition (GI₅₀) by normalizing the data to vehicle-treated controls and plotting the results as described for the kinase assay.
Conclusion and Future Perspectives
This compound is more than a simple chemical intermediate; it is a gateway to a multitude of therapeutic possibilities. Its proven utility in generating potent and selective kinase inhibitors and antivirals underscores the power of scaffold-based drug design. [1][6]The protocols and data presented here provide a robust framework for researchers to build upon. Future work in this area will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, exploring novel modifications at the 6-position to overcome drug resistance, and applying this versatile scaffold to new target classes beyond kinases and viral enzymes.
References
-
Benchchem. This compound | 1398507-08-8.
-
PubMed. Insights into the Structural Features Essential for JAK2 Inhibition and Selectivity.
-
National Institutes of Health (NIH). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof.
-
MDPI. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity.
-
ACS Publications. Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof | Journal of Medicinal Chemistry.
-
ACS Publications. Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity | Journal of Medicinal Chemistry.
-
Guidechem. BENZONITRILE, 4-[(4,6-DICHLORO-2-PYRIMIDINYL)AMINO]-.
-
Google Patents. US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates.
-
Benchchem. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9.
-
Google Patents. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates.
-
GSRS. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE.
-
Molkem. 4-[(4,6-DICHLOROPYRIMIDIN-2-YL) AMINO] BENZONITRILE | Intermediate of Etravirine.
-
SpringerLink. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
-
Benchchem. An In-depth Technical Guide to the Mechanism of Action of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile Derivatives.
-
CymitQuimica. 4-(4-Amino-5-bromo-6-chloropyrimidin-2-ylamino)benzonitrile.
-
Pharmaffiliates. 4-((6-Amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile.
-
PubChem. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile.
-
Benchchem. (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile.
-
ResearchGate. Synthesis of target 2‐[(2‐amino‐6‐substituted‐phenoxypyrimidin‐4‐yl)amino]benzonitrile analogs (5a–w).
Sources
- 1. This compound | 1398507-08-8 | Benchchem [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Insights into the Structural Features Essential for JAK2 Inhibition and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
Welcome to the technical support guide for the synthesis and yield optimization of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in pharmaceutical development. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and enhance the efficiency and reproducibility of this important synthetic transformation.
The synthesis primarily involves a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being electron-deficient, facilitates this reaction, but challenges in selectivity, byproduct formation, and overall yield are common hurdles.[1][2] This guide provides in-depth, experience-based solutions to these challenges.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific, frequently encountered problems during the synthesis.
Q1: Why is my yield of this compound consistently low?
Low yield is the most common issue, often stemming from several factors. A systematic approach is crucial for diagnosis.
Potential Cause 1: Incomplete Reaction
-
Scientific Rationale: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. The base plays a critical role in deprotonating the incoming nucleophile (4-aminobenzonitrile), increasing its nucleophilicity. Inadequate temperature or a suboptimal base/solvent system can lead to a stalled or sluggish reaction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the limiting reagent (typically 2,4-dichloro-6-aminopyrimidine) is a key indicator.
-
Temperature Optimization: If the reaction stalls, consider a modest increase in temperature (e.g., in 10 °C increments). Be cautious, as excessive heat can promote byproduct formation. A typical temperature range for this reaction in a solvent like DMF is elevated.[3]
-
Base Evaluation: Ensure the base is appropriate and used in sufficient quantity. Inorganic bases like potassium carbonate (K₂CO₃) are common.[3] If the reaction is slow, a stronger, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) could be trialed.[4] Ensure the base is dry, as water can interfere with the reaction.
-
Potential Cause 2: Byproduct Formation (Di-substitution)
-
Scientific Rationale: The starting material, 2,4-dichloro-6-aminopyrimidine, has two reactive chlorine sites. The chlorine at the C4 position is generally more reactive to nucleophilic substitution than the C2 position due to greater resonance stabilization of the Meisenheimer intermediate.[5] However, under forcing conditions (high temperature, long reaction times, or excess nucleophile), a second substitution can occur, leading to the formation of a di-substituted byproduct and consuming your desired product's precursors.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1.0 to 1.1 molar equivalent of 4-aminobenzonitrile relative to the dichloropyrimidine. An excess of the nucleophile will drive the formation of the di-substituted product.
-
Temperature Control: Avoid excessive temperatures. The di-substitution reaction has a higher activation energy; running the reaction at the lowest effective temperature will favor mono-substitution.
-
Slow Addition: Consider adding the 4-aminobenzonitrile solution slowly (e.g., via a syringe pump) to the reaction mixture. This maintains a low instantaneous concentration of the nucleophile, further suppressing the second substitution.
-
Potential Cause 3: Degradation of Starting Materials or Product
-
Scientific Rationale: Pyrimidine derivatives can be sensitive to harsh conditions. The presence of water at high temperatures, especially with a strong base, can lead to hydrolysis of the chloro group, forming hydroxy-pyrimidine impurities.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly dried solvents and handle hygroscopic bases in a controlled environment (e.g., glove box or under an inert atmosphere).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions, especially if the reaction is run for an extended period at high temperatures.
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions regarding the synthesis.
Q2: What is the optimal starting material for this synthesis?
The most direct route involves the reaction between 2,4-dichloro-6-aminopyrimidine and 4-aminobenzonitrile . This approach is often preferred for its atom economy and straightforwardness.
An alternative, though less direct, route could start from 2,6-diamino-4-chloropyrimidine.[6] However, this requires subsequent manipulation and is generally less efficient for producing the target molecule.
Q3: How do I choose the right solvent and base combination?
This is a critical parameter for success.
-
Solvent: A polar, aprotic solvent is ideal. These solvents can solvate the ions formed during the reaction without participating in the reaction themselves.
-
Recommended: Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP). These have high boiling points, allowing for a wide operational temperature range.
-
To Avoid: Protic solvents like alcohols or water can act as competing nucleophiles, leading to undesired byproducts.
-
-
Base: The base's role is to deprotonate the amino group of 4-aminobenzonitrile, enhancing its nucleophilicity.[7]
-
Recommended: Potassium carbonate (K₂CO₃) is a cost-effective and commonly used inorganic base.[3] Sodium carbonate (Na₂CO₃) is a slightly weaker alternative. For reactions requiring milder conditions or better solubility, organic bases like DIPEA can be effective.[4]
-
To Avoid: Strong nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided as they can readily hydrolyze the chloro-substituents on the pyrimidine ring.
-
| Parameter | Recommended | Rationale |
| Solvent | DMF, DMAc, NMP | Polar aprotic, high boiling point, good solubility for reactants. |
| Base | K₂CO₃, DIPEA | Sufficiently basic to deprotonate the amine nucleophile without promoting hydrolysis. |
| Temperature | 80-120 °C (typical) | Balances reaction rate against byproduct formation. Must be optimized experimentally. |
| Atmosphere | Nitrogen or Argon | Prevents oxidative degradation and side reactions with atmospheric moisture. |
Q4: How can I effectively monitor the reaction and identify byproducts?
Effective reaction monitoring is key to achieving high yields and purity.
-
TLC Analysis: Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes mixture) to track the consumption of starting materials and the formation of the product. The product, being more polar than the starting dichloropyrimidine, should have a lower Rf value.
-
HPLC Analysis: For more quantitative analysis, develop an HPLC method. This can precisely measure the percentage of starting material remaining, product formed, and the relative amounts of any impurities.
-
Mass Spectrometry (MS): LC-MS is an invaluable tool for identifying byproducts. The expected mass for the di-substituted byproduct (from reaction with two equivalents of aminobenzonitrile) would be significantly higher than the desired product. Hydrolysis byproducts would show a mass corresponding to the replacement of -Cl with -OH.
Visualizing the Process
Understanding the reaction pathway and the troubleshooting logic is essential for optimization.
Reaction Mechanism
The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Simplified SNAr reaction pathway.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues systematically.
Caption: A logical workflow for troubleshooting low yield.
Optimized Experimental Protocol
This protocol represents a robust starting point. Optimization based on your specific lab setup and reagent purity is recommended.
Materials:
-
2,4-dichloro-6-aminopyrimidine
-
4-aminobenzonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloro-6-aminopyrimidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of limiting reagent). Begin stirring under a nitrogen atmosphere.
-
Nucleophile Addition: Add 4-aminobenzonitrile (1.05 eq).
-
Reaction: Heat the mixture to 90-100 °C. Monitor the reaction progress by TLC or HPLC every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold deionized water. A precipitate should form.
-
Extraction: Stir the aqueous slurry for 30 minutes, then filter the solid product. Wash the solid with ample water to remove residual DMF and salts.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) or by column chromatography if significant impurities are present.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
References
- European Patent Office.EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
MDPI. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. [Link]
-
StackExchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Wikipedia. Pyrimidine. [Link]
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Solubility Challenges with 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
Welcome to the technical support resource for 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. The following information is curated from scientific literature and best practices in chemical and pharmaceutical formulation to ensure you can confidently prepare this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: this compound is anticipated to have low aqueous solubility due to its planar aromatic structure and lipophilic nature. The pyrimidine ring system can contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1] However, it is expected to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2] Based on data from structurally similar compounds like 2-amino-4-chloro-6-methoxypyrimidine, the solubility in various organic solvents is likely to follow a trend where polar aprotic solvents are most effective.[3]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is causing this?
A2: This phenomenon is known as "antisolvent precipitation."[2] The compound is soluble in a high concentration of organic solvent like DMSO, but when this solution is introduced into an aqueous buffer (the "antisolvent"), the overall polarity of the solvent system increases dramatically. Since the compound has poor aqueous solubility, it "crashes out" or precipitates from the solution. To avoid this, it is crucial to ensure the final concentration of the organic solvent in your aqueous buffer is as low as possible while maintaining the compound's solubility.
Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?
A3: Yes, pH adjustment is a highly effective strategy for this compound. This compound has basic amino groups on the pyrimidine ring, which can be protonated in acidic conditions.[1][2] This protonation leads to the formation of a more soluble salt. Therefore, lowering the pH of your aqueous buffer should increase the solubility of the compound. However, it is essential to consider the pH stability of your compound and the requirements of your experimental system.
Q4: Is heating a viable option to dissolve the compound?
A4: For many compounds, including pyrimidine derivatives, solubility increases with temperature.[1] Gentle heating can be used to aid dissolution, particularly when preparing stock solutions in organic solvents. However, it is critical to be aware of the compound's thermal stability. Prolonged exposure to high temperatures can lead to degradation. Always start with gentle warming and monitor for any signs of decomposition.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound in Organic Solvents
If you are struggling to dissolve this compound in common organic solvents, follow this troubleshooting workflow:
Caption: Workflow for dissolving the compound in organic solvents.
Issue 2: Precipitation Upon Dilution in Aqueous Buffer
This is a common challenge with poorly water-soluble compounds. The following guide provides a systematic approach to overcome this issue:
Caption: Decision tree for addressing precipitation in aqueous buffers.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound in a sterile vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, proceed with the following steps.
-
Sonication (Optional): Place the vial in a sonicator bath for 10-15 minutes.
-
Gentle Heating (Optional): If sonication is insufficient, warm the solution in a water bath at 37-50°C for 10-20 minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates before use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Aqueous Solubility Enhancement
-
Buffer Preparation: Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.4, 6.5, 5.5).
-
Stock Solution Dilution: While vortexing the acidic buffer, slowly add the required volume of the organic stock solution to reach the final desired concentration.
-
Observation: Observe the solution for any signs of precipitation immediately and after a short incubation period (e.g., 30 minutes) at room temperature.
-
pH Selection: Choose the lowest pH buffer that maintains the compound in solution and is compatible with your experimental system.
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
For challenging solubility issues, particularly for in vivo studies, creating an amorphous solid dispersion can significantly improve aqueous solubility.[4]
-
Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both the this compound and the polymer (e.g., in a 1:4 drug-to-polymer weight ratio) in a suitable volatile organic solvent like methanol or acetone.
-
Solvent Evaporation: Use a rotary evaporator to remove the solvent under reduced pressure. This will form a thin film on the flask.
-
Drying: Scrape the solid film and dry it further under a high vacuum to remove any residual solvent.
-
Characterization: The resulting powder is the amorphous solid dispersion. Its amorphous nature can be confirmed using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
Solubility Data Summary
The following table provides a qualitative summary of the expected solubility of this compound in various solvents, based on its chemical structure and data from similar compounds.[2][3][5][6]
| Solvent | Type | Expected Solubility | Notes |
| Water (neutral pH) | Aqueous | Poor | Expected to be very low. |
| Acidic Aqueous Buffer (pH < 6) | Aqueous | Moderate to Good | Solubility increases as pH decreases due to protonation of amino groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good to Excellent | A common solvent for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good to Excellent | Similar to DMSO, a good choice for initial dissolution. |
| Ethanol/Methanol | Polar Protic | Moderate | May require gentle heating to achieve higher concentrations. |
| Acetone | Polar Aprotic | Moderate | Can be a useful solvent, especially for creating solid dispersions. |
| Dichloromethane (DCM) | Non-polar | Poor | Not recommended for solubilizing this compound. |
| Hexanes | Non-polar | Poor | Not a suitable solvent. |
References
- Gong, X., et al. (2013). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds.
- BenchChem. (2025). Technical Support Center: Navigating Solubility Challenges with Novel Kinase Inhibitors.
- Solubility of Things. (n.d.). 2-Aminopyrimidine.
- ChemicalBook. (n.d.). 2-Amino-4-chloropyrimidine CAS#: 3993-78-0.
- Nano-Link. (2016). Procedure for solubility testing of NM suspension.
- Acree Jr, W. E. (2020). Comments on “Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures: Solubility measurement, calculation, preferential solvation and extended Hildebrand solubility parameter approach analysis”. Journal of Molecular Liquids, 318, 114051.
- BenchChem. (2025).
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- World Health Organization. (2018).
- Narang, A. S., et al. (2022). Dissolution Method Troubleshooting. AAPS PharmSciTech, 23(8), 273.
- Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
- Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar.
- Avdeef, A. (2005). Method for determining solubility of a chemical compound.
- Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Wikipedia. (n.d.). Thiamine.
- Al-Ostath, A. A., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(44), 30869-30887.
- Khan, K. M., et al. (2022). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- Ishikawa, T., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550.
- Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2937-2956.
- MedchemExpress.com. (n.d.). Certificate of Analysis - 2-Amino-4-chloropyrimidine.
- BenchChem. (2025). The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide.
- BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds.
- Al-Warhi, T., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102224.
- Adam, R. J. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?.
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile Derivatives
Introduction
Welcome to the comprehensive technical support guide for the synthesis and optimization of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important class of compounds, which serve as key intermediates in the development of various therapeutic agents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and troubleshooting strategies to empower you to overcome common experimental hurdles and achieve your synthetic goals efficiently and reproducibly. This guide is structured as a dynamic question-and-answer-based technical support center, addressing the specific challenges you are likely to encounter in the lab.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide rapid answers to common questions and solutions to frequently encountered problems during the synthesis of this compound derivatives.
FAQ 1: Synthesis & Reaction Mechanism
Question: What are the primary synthetic routes to this compound, and what is the underlying mechanism?
Answer: The most common and direct method for synthesizing the target compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a nucleophile, typically 4-aminobenzonitrile, with an electrophilic dihalopyrimidine, such as 2,4-dichloro-6-aminopyrimidine or 2,6-dichloropyrimidin-4-amine.
The mechanism proceeds via a two-step addition-elimination pathway. The electron-deficient pyrimidine ring is susceptible to attack by the nucleophilic amino group of 4-aminobenzonitrile. This initial attack forms a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. In the subsequent step, the aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion as the leaving group.
For more challenging substrates or to improve yields and reaction rates, a Buchwald-Hartwig amination can be employed. This palladium-catalyzed cross-coupling reaction is particularly useful for forming C-N bonds and can often tolerate a wider range of functional groups.
Diagram 1: General Reaction Scheme
Caption: Synthetic routes to the target compound.
FAQ 2: Common Reaction Failures and Low Yields
Question: My reaction is resulting in a low yield or failing to proceed altogether. What are the most likely causes?
Answer: Low yields are a common frustration in organic synthesis. Here’s a systematic approach to troubleshooting, broken down by the likely culprits:
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure that your 4-aminobenzonitrile and dichloropyrimidine starting materials are pure and dry. Impurities can interfere with the reaction or poison the catalyst in the case of a Buchwald-Hartwig coupling.
-
Moisture: Water can be detrimental, especially in Buchwald-Hartwig reactions where it can lead to catalyst deactivation and hydrolysis of the chloropyrimidine. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side reactions.
2. Reaction Conditions:
-
Temperature: Nucleophilic aromatic substitutions on chloropyrimidines often require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish, consider increasing the temperature. However, be mindful that excessively high temperatures can lead to decomposition.
-
Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.
-
Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the charged intermediate. For Buchwald-Hartwig reactions, toluene and dioxane are common choices.
3. Catalyst and Ligand Issues (for Buchwald-Hartwig Amination):
-
Catalyst Activity: Ensure your palladium catalyst is active. Pre-catalysts are often more reliable than generating the active species in situ.
-
Ligand Selection: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging couplings involving electron-deficient heteroaryl chlorides, bulky and electron-rich ligands are often required.
FAQ 3: Side Reactions and Impurity Profile
Question: I'm observing several unexpected spots on my TLC plate. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired transformation, leading to a complex product mixture and reduced yield. Here are the most common culprits:
-
Bis-amination: The dichloropyrimidine starting material has two reactive chlorine atoms. If the reaction conditions are not carefully controlled, a second molecule of 4-aminobenzonitrile can displace the remaining chlorine atom, leading to the formation of a bis-aminated byproduct. To minimize this, use a controlled stoichiometry of the amine and consider running the reaction at a lower temperature.
-
Hydrodehalogenation: This is a common side reaction in palladium-catalyzed couplings where the chloro group is replaced by a hydrogen atom. This can be minimized by ensuring an anhydrous and oxygen-free environment and by optimizing the catalyst and ligand system.
-
Hydrolysis: In the presence of water, the chloropyrimidine can undergo hydrolysis to form the corresponding hydroxypyrimidine derivative. This is more prevalent at higher temperatures and under basic conditions. Using anhydrous solvents and reagents is the best way to prevent this.
-
Regioisomeric Products: Depending on the substitution pattern of the dichloropyrimidine, there is a possibility of forming regioisomers. For instance, with 2,4-dichloropyrimidines, substitution can occur at either the 2- or 4-position. The regioselectivity is influenced by the electronic and steric nature of other substituents on the pyrimidine ring. Generally, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the 4-position. However, the presence of an electron-donating group at the 6-position can direct the substitution to the 2-position.
Diagram 2: Common Side Reactions
Caption: Overview of common side reactions.
FAQ 4: Product Purification and Characterization
Question: My crude product is impure. What are the recommended purification methods, and how can I confirm the structure of my final product?
Answer: Effective purification is key to obtaining a high-quality final product. Here are the recommended methods and characterization techniques:
Purification:
-
Crystallization: This is often the most effective method for purifying solid compounds. The choice of solvent is critical. For polar aminopyrimidine derivatives, a single solvent like ethanol or a binary solvent system such as ethanol/water or dioxane/water can be effective. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: If crystallization is not effective or if you need to separate a complex mixture of products, column chromatography is the method of choice. For these relatively polar compounds, normal-phase silica gel chromatography can be used. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. In the 1H NMR spectrum, you should expect to see signals corresponding to the protons on the pyrimidine and benzonitrile rings. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound. The fragmentation pattern can also provide valuable structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm-1.
Part 2: Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and purification of this compound.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of the target compound via an SNAr reaction.
Materials:
-
2,6-Dichloropyrimidin-4-amine
-
4-Aminobenzonitrile
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a suspension of 2,6-dichloropyrimidin-4-amine (1.0 eq) and 4-aminobenzonitrile (0.85 eq) in water, add concentrated hydrochloric acid (approx. 3.0 eq).
-
Heat the mixture to 100 °C and stir for 2 hours.
-
Add an additional portion of concentrated hydrochloric acid and continue stirring for another 2 hours.
-
Add a second portion of 2,6-dichloropyrimidin-4-amine (a small excess) and stir for an additional hour.
-
Cool the reaction mixture to 0-5 °C and stir for at least 1 hour.
-
Filter the resulting suspension and wash the collected solid with cold water.
-
Dry the solid to obtain this compound as a hydrochloride salt.[1]
Diagram 3: Workflow for SNAr Synthesis
Caption: Step-by-step workflow for the SNAr synthesis.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying the crude product by crystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., dioxane/water mixture)
-
Erlenmeyer flask
-
Hotplate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (e.g., a mixture of dioxane and water) to just dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Part 3: Data Presentation
This section provides a summary of key quantitative data related to the synthesis and characterization of this compound.
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Materials | 2,6-Dichloropyrimidin-4-amine, 4-Aminobenzonitrile | Aryl chloride, Amine |
| Catalyst | None | Palladium pre-catalyst (e.g., Pd2(dba)3) |
| Ligand | None | Phosphine ligand (e.g., Xantphos, RuPhos) |
| Base | Inorganic base (e.g., K2CO3, Cs2CO3) | Strong, non-nucleophilic base (e.g., NaOtBu) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Anhydrous, non-polar (e.g., Toluene, Dioxane) |
| Temperature | 80-120 °C | 80-110 °C |
| Atmosphere | Air or inert | Strictly inert (Argon or Nitrogen) |
| Typical Yield | Moderate to High | Good to Excellent |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| 1H NMR | Aromatic protons on the pyrimidine and benzonitrile rings with characteristic chemical shifts and coupling constants. Signals for the amino protons. |
| 13C NMR | Resonances for all unique carbon atoms in the molecule, including the nitrile carbon. |
| IR Spectroscopy | Strong C≡N stretch around 2220–2240 cm⁻¹.[1] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
References
- BenchChem. (2025).
- BenchChem. (2025). This compound | 1398507-08-8. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. BenchChem.
- G, S., & P, V. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-63.
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
- Google Patents. (2014). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.
- BenchChem. (2025).
- Google Patents. (2015). US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates.
- ResearchGate. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
Sources
Common pitfalls in 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile experiments
Technical Support Center: 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
Welcome to the technical support center for this compound (CAS: 1398507-08-8). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate in their work. As a key building block in the synthesis of pharmacologically active compounds, particularly antiviral agents like Etravirine, its successful application depends on a nuanced understanding of its chemical behavior.[1][2][3] This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges to ensure the efficiency and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the core physicochemical properties of this compound?
A1: The essential properties are summarized in the table below. Understanding these is the first step in proper experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.
| Property | Value | Source |
| CAS Number | 1398507-08-8 | [1] |
| Molecular Formula | C₁₁H₈ClN₅ | [1][4] |
| Molecular Weight | 245.67 g/mol | [1][4] |
| Appearance | Typically a solid; may be provided as a hydrochloride salt. | [1] |
| IUPAC Name | 4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile | [1] |
Q2: What is the primary application of this compound?
A2: This compound is a crucial intermediate in medicinal chemistry. Its most prominent role is as a precursor in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1] The structural arrangement of the chloropyrimidine and benzonitrile moieties allows for sequential, regioselective modifications to build more complex molecular architectures.
Q3: What are the recommended storage conditions?
A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture and light. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential hydrolysis of the chloro group or other degradation pathways.
Q4: What are the primary safety considerations when handling this compound and its precursors?
A4: The starting material, 4-aminobenzonitrile, is toxic if it comes into contact with skin or is inhaled and is suspected of causing genetic defects.[5] The synthesis also involves concentrated hydrochloric acid.[1] Therefore, all manipulations should be conducted inside a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile), is mandatory. Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before beginning any experiment.
Section 2: Troubleshooting Guide for Synthesis and Purification
This section adopts a problem-solution format to address specific pitfalls encountered during the synthesis and subsequent handling of this compound.
Q5: My synthesis yield is consistently low. What are the likely causes and how can I improve it?
A5: Low yields, a common frustration in multi-step organic synthesis, can typically be traced back to reaction conditions, reagent quality, or workup procedures. The synthesis of this compound, often achieved by reacting 2,6-dichloropyrimidin-4-amine with 4-aminobenzonitrile in acidic aqueous media, is sensitive to several factors.[1]
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Reaction | The reaction is typically conducted at an elevated temperature (e.g., 100°C) for several hours to drive the nucleophilic aromatic substitution (SNAr).[1] Solution: 1. Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the limiting reagent (typically 4-aminobenzonitrile). Do not stop the reaction until the starting material is no longer detectable. 2. Ensure thermal consistency: Use an oil bath and a contact thermometer to maintain a stable 100°C internal reaction temperature. Fluctuations can significantly slow the reaction rate. |
| Suboptimal pH | The reaction is performed in the presence of concentrated HCl.[1] The acid serves to protonate the pyrimidine ring, activating it for nucleophilic attack, and to keep the amino groups in their ammonium salt form, which can influence solubility and reactivity. Solution: Ensure the correct amount of acid is added as per the protocol. An incorrect pH can alter the nucleophilicity of the 4-aminobenzonitrile and the electrophilicity of the dichloropyrimidine, thereby hindering the reaction. |
| Product Loss During Workup | The product is often isolated as a hydrochloride salt by cooling the reaction mixture to induce precipitation.[1] Significant product loss can occur if it remains dissolved in the mother liquor or is washed with an inappropriate solvent. Solution: 1. Cooling: Ensure the mixture is cooled to 0-5°C and stirred for a sufficient time (at least 1 hour) to maximize precipitation.[1] 2. Washing: Wash the filtered solid with ice-cold water to remove residual acid and water-soluble impurities. Avoid using large volumes or warmer water, which could dissolve the product. A subsequent wash with a non-polar solvent like hexanes can help remove organic-soluble impurities. |
Q6: My final product is contaminated with impurities. How do I identify and prevent them?
A6: Impurity profiles can be complex. The key is to understand the potential side reactions. The diagram below illustrates the desired reaction versus a common side reaction.
Caption: Desired reaction vs. a common side reaction.
-
Unreacted Starting Materials: The most common impurities.
-
Prevention & Removal: Monitor the reaction to completion as described in Q5. Unreacted 4-aminobenzonitrile is more soluble in moderately polar organic solvents than the product, so a slurry wash with a solvent like methyl tert-butyl ether (MTBE) might be effective. For higher purity, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or flash column chromatography may be necessary.
-
-
Di-substituted Byproduct: The second chloro- position on the pyrimidine ring can react with another molecule of 4-aminobenzonitrile.
-
Prevention: This is a classic problem of stoichiometry. The reaction protocol often uses a slight excess of the dichloropyrimidine starting material relative to 4-aminobenzonitrile to favor mono-substitution.[1] Carefully controlling the molar ratio is the most effective preventative measure.
-
-
Hydrolysis Product (4-amino-6-hydroxy-pyrimidine derivative): The chloro group is a leaving group and can be displaced by water, especially during prolonged heating in aqueous acid.
-
Identification & Prevention: This impurity will have a different mass in MS analysis (M-Cl+OH, a decrease of ~18.5 Da). To prevent its formation, avoid unnecessarily long reaction times. Once the reaction is complete based on TLC/HPLC, proceed with the workup promptly.
-
Q7: I'm having trouble dissolving the compound for my next synthetic step. What solvents are recommended?
A7: The compound has a rigid, planar structure with multiple hydrogen bond donors and acceptors, leading to strong intermolecular forces and limited solubility in many common solvents.
-
For Reactions: Highly polar, aprotic solvents are generally the best choice. These solvents can effectively solvate the molecule without interfering with most reaction types.
-
Primary Recommendations: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).
-
Secondary Recommendations: Tetrahydrofuran (THF) or Acetonitrile (ACN) may work, but often require heating to achieve sufficient concentration.
-
-
For Analysis (TLC/HPLC): A mixture of solvents is usually required.
-
TLC: Dichloromethane/Methanol or Ethyl Acetate/Hexane systems are good starting points. Adding a small amount of triethylamine can reduce tailing on silica gel.
-
HPLC: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a standard mobile phase for reverse-phase columns (e.g., C18).
-
Section 3: Protocols and Methodologies
To ensure reproducibility, the following detailed protocols are provided as a validated starting point for your experiments.
Protocol 1: Synthesis of this compound Hydrochloride[1]
This protocol is adapted from established literature procedures.[1]
Caption: Workflow for synthesis and isolation.
Materials:
-
2,6-Dichloropyrimidin-4-amine (1.0 eq)
-
4-Aminobenzonitrile (0.83 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Charging the Flask: To a suspension of 2,6-dichloropyrimidin-4-amine (1.0 eq) and 4-aminobenzonitrile (0.83 eq) in water, add concentrated HCl.
-
Heating: Heat the reaction mixture to 100°C with vigorous stirring. The mixture should become a clear solution before precipitation of the product begins.
-
Reaction Monitoring: Maintain the temperature and stir for 2 hours. At this point, an additional portion of HCl may be added, and stirring continued for another 2-4 hours.[1] Monitor the consumption of 4-aminobenzonitrile using a suitable TLC system (e.g., 50% Ethyl Acetate in Hexanes).
-
Precipitation: Once the reaction is complete, cool the mixture to 0-5°C using an ice-water bath. Stir at this temperature for at least 1 hour to ensure maximum precipitation of the hydrochloride salt product.
-
Isolation: Filter the resulting suspension using a Buchner funnel.
-
Washing: Wash the collected solid cake sequentially with a small amount of ice-cold water and then a non-polar solvent (e.g., diethyl ether or hexanes) to remove residual aqueous and organic impurities.
-
Drying: Dry the solid under high vacuum at 40-50°C until a constant weight is achieved. The expected yield is typically high (around 85%).[1]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, LC-MS, and melting point analysis.
Protocol 2: Illustrative HPLC Method for Purity Analysis
This method serves as a starting point and should be optimized for your specific equipment and sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Acetonitrile and Water.
References
- Google Patents. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates.
- Google Patents. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
-
PubChem. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. Available from: [Link].
- Google Patents. US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates.
-
GSRS. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. Available from: [Link].
-
Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. Available from: [Link].
Sources
- 1. This compound | 1398507-08-8 | Benchchem [benchchem.com]
- 2. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]
- 3. US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates - Google Patents [patents.google.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. carlroth.com [carlroth.com]
Stability issues of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile in solution
Welcome to the technical support guide for 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile (CAS No. 1398507-08-8).[1] This molecule is a key building block in medicinal chemistry, notably as a precursor for developing potent antiviral and anticancer agents.[1] Its complex structure, featuring a reactive chloropyrimidine ring and a benzonitrile moiety, presents specific stability challenges in solution that can impact experimental reproducibility and outcomes.
This guide provides in-depth, field-proven insights into the common stability issues encountered with this compound. It is designed for researchers, scientists, and drug development professionals to help diagnose, troubleshoot, and prevent degradation, ensuring the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Quick Reference
Q1: What are the primary stability concerns for this compound in solution?
The two principal degradation pathways of concern are hydrolysis of the C6-chloro group on the pyrimidine ring and photodegradation upon exposure to UV or ambient light. These pathways can lead to a loss of compound potency and the formation of artifacts that may interfere with your assays.
Q2: What is the best solvent for preparing a stable stock solution?
For long-term storage, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. For immediate use in aqueous-based experiments, a concentrated stock in DMSO can be serially diluted into the aqueous buffer, but the stability in the final aqueous solution will be limited.
Q3: How should I store the solid compound and its solutions to maximize stability?
-
Solid Compound: Store in a tightly sealed container in a desiccator, protected from light, at 2-8°C.
-
Stock Solutions (in Anhydrous DMSO/DMF): Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Section 2: Troubleshooting Guide - In-Depth Analysis
This section addresses specific experimental issues, explains the underlying chemical principles, and provides actionable solutions.
Issue 1: Precipitate Formation in Aqueous Buffers
Q: I diluted my DMSO stock solution into an aqueous buffer for my cell-based assay, and a precipitate formed immediately or over a short period. What is causing this and how can I prevent it?
Root Cause Analysis: This is primarily a solubility issue, not necessarily degradation. The compound has limited solubility in aqueous media. The 4-aminobenzonitrile portion of the molecule is polar, but the overall structure is largely hydrophobic.[2] When a concentrated DMSO stock is introduced into a fully aqueous environment, the solvent environment shifts dramatically, causing the compound to crash out of solution.
Troubleshooting & Solutions:
-
Decrease Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.
-
Optimize Co-Solvent Percentage: Ensure the final concentration of DMSO (or other organic co-solvent) in your aqueous buffer is high enough to maintain solubility, but low enough to not affect your biological system. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in many cell cultures.
-
pH Adjustment: The amino groups on the molecule mean its solubility can be pH-dependent.[2] If your experimental conditions allow, slightly acidifying the buffer (e.g., to pH 6.0-6.5) may improve solubility by protonating the basic nitrogen atoms, though this must be balanced with the increased risk of acid-catalyzed hydrolysis.
-
Use of Surfactants or Solubilizing Agents: For in vitro assays, incorporating a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help maintain solubility. This must be validated for non-interference with the assay.
Issue 2: Emergence of New Peaks in HPLC/LC-MS Analysis
Q: After preparing a solution, my HPLC analysis shows a decrease in the main peak area over time, accompanied by the appearance of new, more polar peaks. What degradation is occurring?
Root Cause Analysis: This is the classic signature of chemical degradation. For this molecule, the two most probable culprits are hydrolysis and photodegradation.
Pathway A: Hydrolysis of the 6-Chloro Position The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution by water or hydroxide ions, replacing the chloro group with a hydroxyl group (-OH). This creates the corresponding 6-hydroxypyrimidinyl derivative. Chloropyrimidines are known to be sensitive to hydrolysis, particularly in aqueous or acidic workup conditions.[3][4] The rate of this reaction is highly dependent on pH and temperature.
-
Under Basic Conditions (pH > 8): Hydrolysis is accelerated due to the higher concentration of the potent nucleophile, hydroxide ion (OH⁻).
-
Under Acidic Conditions (pH < 6): The reaction can also be catalyzed by acid.[5][6]
Pathway B: Photodegradation Molecules containing aromatic rings and heteroatoms, like aminopyrimidines, can absorb UV and even high-energy visible light.[7] This absorbed energy can trigger photochemical reactions, leading to a complex mixture of degradants.[8][9] The specific products are often difficult to predict but result from radical mechanisms or rearrangements.[10] This is a significant risk during sample preparation on the benchtop under ambient laboratory lighting.
Caption: Primary degradation pathways for the target compound in solution.
Section 3: Protocols for Stability Assessment & Handling
To ensure experimental integrity, it is crucial to use validated handling procedures and, if necessary, perform stability studies under your specific experimental conditions.
Protocol 1: Recommended Solvent Selection and Stock Solution Preparation
The choice of solvent is the first line of defense against degradation. The table below provides guidance on selecting an appropriate solvent.
| Solvent | Recommended Use | Pros | Cons |
| DMSO | Long-term storage, stock solutions | High solvating power; low volatility | Hygroscopic (absorbs water); can be toxic to some cell lines at >0.5% |
| DMF | Long-term storage, stock solutions | Good alternative to DMSO; less hygroscopic | Higher volatility; potential for amine-related impurities |
| Methanol | Short-term use, analytical standards | Volatile, easy to remove; good solubility[11] | Protic solvent, may participate in reactions; less suitable for long-term storage |
| Acetonitrile | Analytical standards (HPLC/LC-MS) | UV transparent; common mobile phase component | Lower solvating power than DMSO/DMF |
| Aqueous Buffers | Final assay dilution (use immediately) | Biologically compatible | High risk of hydrolysis; poor solubility |
Step-by-Step Stock Solution Preparation (10 mM in DMSO):
-
Pre-Weigh: Accurately weigh the required amount of this compound (MW: 245.67 g/mol )[1][12] in a tared, amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently in a water bath at room temperature until the solid is completely dissolved. Visually inspect for any particulates.
-
Aliquoting: Immediately dispense the solution into single-use aliquots in amber microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Performing a Forced Degradation Study
A forced degradation study is essential for identifying potential degradants and establishing the stability limits of the compound in your specific assay buffer.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a solution of the compound in your final assay buffer at the working concentration.
-
Aliquot: Distribute the solution into separate, transparent vials for each stress condition and a control vial wrapped in aluminum foil.
-
Apply Stress:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Photolytic: Place an uncovered vial under a calibrated light source that meets ICH Q1B guidelines for photostability testing.
-
Control: Keep a foil-wrapped vial at room temperature alongside the others.
-
-
Incubate: Incubate all samples for a defined period (e.g., 24 hours). The basic hydrolysis may occur much faster and should be monitored at earlier time points (e.g., 1, 4, 8 hours).
-
Analyze: At each time point, neutralize the acidic and basic samples, then analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV and MS detection to quantify the parent compound and identify degradants.
| Stress Condition | Primary Expected Degradation | Key Analytical Observation |
| Acidic (0.1 M HCl) | Hydrolysis at C6-Cl position | New, more polar peak corresponding to the -OH derivative. |
| Basic (0.1 M NaOH) | Rapid hydrolysis at C6-Cl position | Rapid disappearance of parent peak and appearance of -OH derivative. |
| Oxidative (3% H₂O₂) | Potential N-oxide formation or ring oxidation | Appearance of peaks with M+16 mass shifts. |
| Photolytic (Light) | Complex degradation, potential dimerization | Multiple new peaks, often with poor peak shape.[7][8] |
| Control (Buffer, Dark) | Baseline hydrolysis (if any) | Minimal change from T=0, indicates stability in buffer alone. |
Section 4: Summary of Best Practices
-
DO store the solid compound and anhydrous stock solutions cold, dry, and protected from light.
-
DO use anhydrous solvents like DMSO or DMF for preparing stock solutions.
-
DO prepare fresh dilutions in aqueous buffers immediately before each experiment.
-
DO work in amber or foil-wrapped labware to minimize light exposure during experiments.
-
DO NOT store the compound in aqueous solutions for extended periods.
-
DO NOT expose solutions to high pH (>8) or high temperatures unless required by a reaction protocol, as this will accelerate hydrolysis.
-
DO NOT assume stability in a new buffer or formulation without validation. Perform a preliminary stability check if you observe inconsistent results.
By understanding the inherent stability liabilities of this compound and implementing these handling and troubleshooting strategies, you can ensure the accuracy and reliability of your research.
References
-
D. S. Bhalarao, et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921-926. [Link]
-
American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications. [Link]
-
LookChem. (n.d.). 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile(CAS#329187-59-9). LookChem. [Link]
-
S. Sahoo, et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
-
Pharmaffiliates. (n.d.). 4-[(4-Chloropyrimidin-2-yl)amino]-Benzonitrile. Pharmaffiliates. [Link]
-
Solubility of Things. (n.d.). 4-Aminobenzonitrile. Solubility of Things. [Link]
- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
-
Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University ScholarsArchive@OSU. [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. GSRS. [Link]
-
PubMed. (2014). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. PubMed. [Link]
-
Molkem. (n.d.). 4-[(4,6-DICHLOROPYRIMIDIN-2-YL) AMINO] BENZONITRILE. Molkem. [Link]
-
G. Ioele, et al. (2017). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 22(3), 473. [Link]
-
MDPI. (2017). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI. [Link]
-
ResearchGate. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. [Link]
-
C. Schöneich. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research, 37(3), 45. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-[(4-CHLORO-2-PYRIMIDINYL)AMINO]BENZONITRILE | 244768-32-9 [chemicalbook.com]
- 12. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Synthesis and Scale-Up of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this critical synthesis from the bench to a larger scale. As a key intermediate in the manufacturing of important pharmaceuticals, such as the antiviral agent Etravirine, robust and scalable production is paramount.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.
Section 1: Synthesis Overview and Core Principles
The primary synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, 4-aminobenzonitrile is reacted with a di-chlorinated pyrimidine, such as 2,4-dichloro-6-aminopyrimidine or a related precursor, in the presence of a base.[1][4] While straightforward on a lab scale, this process presents significant challenges related to selectivity, impurity control, and physical processing during scale-up.
Core Reaction Scheme
Caption: General SNAr reaction for target compound synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the reaction scale-up. Each question is followed by a detailed explanation of the root cause and actionable troubleshooting steps.
Part A: Reaction Execution & Control
Q1: We are experiencing a significant exotherm upon adding the base during scale-up, leading to a rapid temperature increase and the formation of dark-colored impurities. How can we control this?
A1: Causality and Mitigation
The exotherm arises from the acid-base neutralization and the heat generated by the SNAr reaction itself. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This uncontrolled temperature spike can accelerate side reactions and cause decomposition of starting materials or the product.
Troubleshooting Protocol:
-
Controlled Reagent Addition: Switch from a single-portion addition of the base (e.g., potassium carbonate) to a controlled, portion-wise or slow continuous addition. This allows the cooling system to manage the heat generated over time.
-
Solvent Volume and Agitation: Ensure sufficient solvent volume to maintain a mobile slurry. Inadequate agitation on a larger scale can create localized "hot spots" where the reaction runs faster, leading to impurity formation. Verify that the vessel's agitation is sufficient to keep all solids suspended.
-
Initial Temperature: Start the reaction at a lower temperature before initiating the base addition. This provides a larger thermal buffer to absorb the heat of reaction.
-
In-Process Monitoring: Use a calibrated temperature probe and establish a maximum temperature limit. If this limit is approached, pause the addition of the base until the temperature stabilizes.
Q2: Our reaction yield is inconsistent, often stalling before full conversion of the 4-aminobenzonitrile starting material. What are the likely causes?
A2: Causality and Mitigation
Incomplete conversion on scale-up often points to issues with mass transfer, reagent stoichiometry, or deactivation of reactants.
Troubleshooting Steps:
-
Base Quality and Stoichiometry:
-
Particle Size: On a large scale, the particle size of solid bases like potassium carbonate is critical. A very fine powder can clump, while large granules have lower surface area, slowing the reaction. Use a consistent, milled grade of base.
-
Purity and Water Content: Ensure the base is anhydrous. Water can lead to hydrolysis side reactions.
-
Equivalents: Re-verify the molar equivalents of the base. An insufficient amount will lead to incomplete reaction.
-
-
Solvent Quality: Use a high-purity, anhydrous grade of solvent (e.g., DMF). Water can promote the hydrolysis of the chloropyrimidine starting material or the product.[5]
-
Reaction Time and Temperature: While higher temperatures can drive the reaction to completion, they can also increase impurity formation.[1] An optimal temperature profile may be necessary. Monitor the reaction by HPLC to determine the point of maximum product formation before significant degradation occurs.
Part B: Impurity Profile and Control
Q3: We've identified an impurity with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group (4-((4-amino-6-hydroxypyrimidin-2-yl)amino)benzonitrile). How do we prevent its formation?
A3: Causality and Mitigation
This hydroxy impurity is a classic hydrolysis product.[5] It forms when water, present in the solvent or as a contaminant in the reagents, attacks the electron-deficient pyrimidine ring at the C-Cl bond, especially at elevated temperatures.
Prevention Strategies:
-
Strictly Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture ingress.
-
Temperature Control: As discussed in Q1, avoid temperature overshoots. Hydrolysis is significantly accelerated at higher temperatures.
-
Base Selection: While common, strong bases in the presence of water can exacerbate this issue. Ensure the base is not hygroscopic or is handled appropriately.
-
Work-up Quench: Quench the reaction by adding it to cold water or an anti-solvent, rather than adding water directly to the hot reaction mixture. This minimizes the time the product is exposed to water at high temperatures.
Q4: Our crude product is contaminated with a di-substituted byproduct where a second molecule of 4-aminobenzonitrile has displaced the amino group on the pyrimidine. What causes this and how can it be avoided?
A4: Causality and Mitigation
This impurity arises from a secondary reaction where the product, or an intermediate, reacts with another equivalent of the nucleophile (4-aminobenzonitrile). While less common than substitution at the second chloro position (if present), it can occur under harsh conditions. More commonly, if starting with a di-chloropyrimidine, a di-substituted benzonitrile impurity is a major concern.[4]
Control Measures:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the pyrimidine component if necessary, but avoid a large excess of the 4-aminobenzonitrile.
-
Order of Addition: Add the 4-aminobenzonitrile slowly to the reaction mixture containing the pyrimidine and base. This maintains a low instantaneous concentration of the nucleophile, disfavoring the double addition.
-
Temperature Management: This side reaction is often more prevalent at higher temperatures. Maintaining the reaction at the minimum temperature required for a reasonable rate is crucial.
| Impurity Type | Potential Cause | Recommended Action |
| Hydroxy- Impurity | Presence of water; high temperature | Use anhydrous reagents/solvents; strict temperature control |
| Di-substituted Impurity | Excess nucleophile; high temperature | Control stoichiometry; slow addition of 4-aminobenzonitrile |
| Unreacted Starting Material | Insufficient base; low temperature; poor mixing | Verify base quality/amount; optimize temperature; ensure agitation |
| Polymeric/Tarry Material | Uncontrolled exotherm; decomposition | Slow reagent addition; improved heat transfer |
Part C: Product Isolation and Purification
Q5: During work-up, we struggle with filtering the crude product due to its fine particle size and contamination with inorganic salts. How can we improve the isolation step?
A5: Causality and Mitigation
"Crashing" the product out of solution by rapidly adding an anti-solvent often leads to the formation of very fine particles or an oil, which is difficult to filter and purify. This process can also trap inorganic byproducts within the solid.
Recommended Isolation Protocol (Controlled Crystallization):
-
Initial Quench: After the reaction is complete (as confirmed by HPLC), cool the mixture to a controlled temperature (e.g., 40-50 °C).
-
Filtration (Optional): If the base is insoluble (like K2CO3), you can filter the hot reaction mixture to remove the inorganic salts before crystallization. This is a common practice in larger-scale operations.
-
Anti-Solvent Addition: Transfer the filtrate to a crystallization vessel. Slowly add a pre-heated anti-solvent (e.g., water, isopropanol) at a controlled rate while maintaining agitation. This prevents localized supersaturation and shock cooling.
-
Cooling Profile: Once the anti-solvent addition is complete, cool the mixture slowly to ambient or sub-ambient temperature according to a defined cooling ramp (e.g., 10-20 °C per hour). A slow cool-down allows for the growth of larger, more easily filterable crystals.
-
Aging: Hold the slurry at the final temperature for a period (e.g., 2-4 hours) to allow for complete crystallization and improve yield.
-
Filtration and Washing: Filter the product and wash the cake thoroughly with the anti-solvent to remove residual DMF and dissolved impurities.
Caption: Decision tree for systematic troubleshooting of scale-up issues.
References
- Benchchem. (n.d.). This compound.
- Guidechem. (n.d.). BENZONITRILE, 4-[(4,6-DICHLORO-2-PYRIMIDINYL)AMINO]-.
- Benchchem. (n.d.). 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile.
- Molkem. (n.d.). 4-[(4,6-DICHLOROPYRIMIDIN-2-YL) AMINO] BENZONITRILE.
- Google Patents. (2014). WO2014068588A2 - Process for the synthesis of etravirine and its intermediates.
- Pharmaffiliates. (n.d.). CAS NO : 244768-32-9 | Product Name : 4-[(4-Chloropyrimidin-2-yl)amino]-Benzonitrile.
- Google Patents. (2015). US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates.
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]
- 3. US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
Welcome to the technical support guide for the synthesis of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile (CAS: 1398507-08-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale behind the synthesis to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,6-dichloropyrimidin-4-amine with 4-aminobenzonitrile.[1] The reaction is typically facilitated by an acid, such as hydrochloric acid, in an aqueous medium at elevated temperatures (e.g., 100°C).[1] The rationale for this approach is the activation of the pyrimidine ring towards nucleophilic attack by the electron-withdrawing nitrogen atoms, making the chlorine atoms suitable leaving groups.
Q2: Why is the reaction typically run under acidic conditions instead of basic conditions, which are also common for SNAr?
A2: While SNAr reactions are often run with a base to deprotonate the incoming nucleophile, this specific synthesis can be effectively performed under acidic conditions. The acid protonates the nitrogen atoms of the pyrimidine ring, which further increases its electrophilicity and enhances the rate of nucleophilic attack by the weakly basic 4-aminobenzonitrile. The final product is often isolated as a hydrochloride salt, which can be advantageous for purification and stability.[1]
Q3: What is the expected yield for this synthesis?
A3: Under optimized conditions, this synthesis can be quite efficient. Reported yields for the formation of the hydrochloride salt of the product are in the range of 85%.[1] However, actual yields can vary significantly based on the purity of starting materials, reaction scale, and adherence to optimized reaction parameters.
Q4: What are the primary applications of this compound?
A4: this compound is a crucial building block in medicinal chemistry. It is a key intermediate in the synthesis of various pharmacologically active agents, most notably non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV, such as Etravirine.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is analyzed by outlining potential causes and providing actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
You've completed the reaction, but analysis (TLC, LC-MS) shows a low conversion of starting materials or no desired product at all.
Potential Causes & Solutions
-
Insufficient Reactant Purity: Impurities in either 2,6-dichloropyrimidin-4-amine or 4-aminobenzonitrile can inhibit the reaction.[3]
-
Validation Protocol: Always verify the purity of starting materials via NMR or melting point analysis before starting the reaction. Recrystallize or purify starting materials if necessary.
-
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and concentration.
-
Causality: The activation energy for the SNAr reaction requires sufficient thermal energy. At temperatures below 100°C, the reaction rate may be impractically slow.
-
Corrective Action: Ensure the reaction mixture reaches and maintains the target temperature (e.g., 100°C) with vigorous stirring to ensure homogeneity.[1] Monitor the reaction progress using an appropriate technique like TLC or LC-MS to determine the optimal reaction time.[3]
-
-
Incorrect Stoichiometry or Acid Concentration: An improper molar ratio of reactants or insufficient acid can lead to poor conversion.
Troubleshooting Workflow for Low Yield
Caption: Competing reaction pathways during the synthesis.
Problem 3: Difficulty in Product Isolation and Purification
The reaction appears successful, but isolating a pure product is challenging.
Potential Causes & Solutions
-
Product Solubility: The product, especially as a hydrochloride salt, may have limited solubility in certain wash solvents, leading to loss of material.
-
Protocol: The established workup involves cooling the reaction mixture to 0-5°C to precipitate the hydrochloride salt, followed by filtration and washing with cold water. [1]Using ice-cold water minimizes the loss of the product salt during the washing step.
-
-
Persistent Impurities: If side reactions occurred, co-precipitation of impurities can occur.
-
Purification Strategy: If washing is insufficient, recrystallization is the next step. A suitable solvent system must be determined empirically (e.g., ethanol/water, DMF/water). For very persistent impurities, column chromatography may be necessary, though it is less ideal for large-scale work. Neutralizing the hydrochloride salt to the free base will change its solubility properties and may facilitate purification by chromatography on silica gel.
-
Summary of Key Synthesis Parameters
| Parameter | Recommended Condition | Rationale / Comment |
| Reactants | 2,6-dichloropyrimidin-4-amine & 4-aminobenzonitrile | Purity should be >98% to avoid side reactions. |
| Solvent | Water | Readily available, safe, and effective for forming the HCl salt. |
| Reagent | Concentrated Hydrochloric Acid (HCl) | Acts as a catalyst by activating the pyrimidine ring. |
| Temperature | 100°C | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | ~3-4 hours | Monitor by TLC/LC-MS to avoid over-reaction and byproduct formation. [1] |
| Workup | Cool to 0-5°C, filter, wash with cold water | Precipitates the product as the hydrochloride salt and minimizes loss. [1] |
| Expected Yield | ~85% | As the hydrochloride salt. [1] |
Alternative Synthetic Approaches
Q5: Are there alternative methods if the SNAr reaction fails?
A5: Yes. If the nucleophilic aromatic substitution proves problematic, a Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds. [4][5]This palladium-catalyzed cross-coupling reaction can be highly efficient, though it requires more expensive reagents and stricter anaerobic conditions.
-
Methodology: The reaction would couple 2,6-dichloropyrimidin-4-amine with 4-aminobenzonitrile using a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, PPh₃), and a base (e.g., NaOt-Bu, K₂CO₃) in an inert solvent like toluene or dioxane. [5][6][7]* Advantages: This method often proceeds under milder conditions and can offer different selectivity compared to SNAr, potentially avoiding certain byproducts. [8][9]* Challenges: Requires careful optimization of the catalyst, ligand, and base. The reagents are air-sensitive, and the cost is higher than for the SNAr route.
References
-
Reddy, T. J., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. Retrieved from [Link]
-
Ismail, M. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]
- Google Patents. (2014). WO2014068588A2 - Process for the synthesis of etravirine and its intermediates.
-
SYNFACTS. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme. Retrieved from [Link]
-
RSC Publishing. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
Sources
- 1. This compound | 1398507-08-8 | Benchchem [benchchem.com]
- 2. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring the Synthesis of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
Validation & Comparative
A Comparative Analysis of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile and Other Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of kinase inhibitor discovery, the pyrimidine scaffold has proven to be a versatile framework for the development of potent and selective therapeutic agents. This guide provides a detailed comparative analysis of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a notable pyrimidine derivative, and its relationship to other established kinase inhibitors. We will delve into its activity as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor and explore the kinase inhibitory profile of its close analog, the antiretroviral drug Etravirine, which has been identified as a potential Casein Kinase 1 Epsilon (CK1ε) inhibitor.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to inform inhibitor selection and future drug design strategies.
The Emerging Role of this compound as a Kinase Inhibitor Scaffold
This compound is a key chemical intermediate, recognized for its role in the synthesis of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine. Beyond its utility as a synthetic building block, this compound has demonstrated direct inhibitory activity against key kinases implicated in cancer progression. Notably, it has been shown to inhibit VEGFR-2 with a potent half-maximal inhibitory concentration (IC50).
This dual identity as a synthetic precursor and a kinase inhibitor highlights the potential of the 4-aminopyrimidine core in designing targeted therapies. Its structural features provide a foundation for developing inhibitors that can be tailored for specificity and potency against various kinase targets.
Comparative Analysis 1: this compound vs. Established VEGFR-2 Inhibitors
VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
Performance Data:
| Inhibitor | Type | VEGFR-2 IC50 | Other Key Targets |
| This compound | Small Molecule | 14 nM | - |
| Sorafenib | Multi-kinase Inhibitor | 90 nM[3][4][5][6] | Raf-1, B-Raf, PDGFR-β, c-KIT, FLT3[3][4][5][6] |
| Sunitinib | Multi-kinase Inhibitor | 80 nM[3][7][8] | PDGFRβ, c-Kit, FLT3, RET[3] |
| Axitinib | Multi-kinase Inhibitor | 0.2 nM[9][10][11] | VEGFR-1, VEGFR-3, PDGFRβ, c-Kit[9][11] |
Expert Insights:
The data reveals that this compound exhibits potent VEGFR-2 inhibition, with an IC50 value comparable to or even more potent than some clinically approved multi-kinase inhibitors like Sorafenib and Sunitinib. This positions the 4-aminopyrimidine scaffold as a promising starting point for the development of novel and potentially more selective VEGFR-2 inhibitors.
In contrast, established inhibitors like Sorafenib and Sunitinib are multi-targeted, which can contribute to their efficacy but also to a broader side-effect profile.[12] Axitinib, on the other hand, demonstrates exceptionally high potency against VEGFRs.[13] The selectivity profile of this compound against a wider panel of kinases would be a crucial next step in its evaluation as a lead compound.
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[14][15][16][17][18]
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer from a 5x stock solution.
-
Dilute ATP to the desired final concentration in 1x Kinase Buffer. The optimal concentration is typically at or near the Km of the kinase for ATP.
-
Reconstitute the kinase substrate in an appropriate buffer.
-
Dilute the kinase enzyme to the working concentration in 1x Kinase Buffer.
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in 1x Kinase Buffer.
-
-
Assay Plate Setup:
-
Add the master mix containing Kinase Buffer, ATP, and substrate to all wells of a 96-well plate.
-
Add the diluted test compound to the appropriate wells.
-
Add a vehicle control (e.g., DMSO) to the "no inhibitor" control wells.
-
Add buffer without enzyme to the "blank" wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding the diluted kinase enzyme to all wells except the "blank" wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add the Kinase-Glo® reagent to all wells to stop the reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10-15 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For specific protocols for VEGFR-2 and CK1ε, refer to commercially available kits or published literature.
[19][20][21][22][23][24][25][26][27]#### Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at a specific wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
This compound and its derivatives represent a compelling class of compounds with significant potential in kinase inhibitor research. The parent compound's potent activity against VEGFR-2 underscores the value of the 4-aminopyrimidine scaffold for developing novel anti-angiogenic agents. Furthermore, the repurposing of its derivative, Etravirine, as a CK1ε inhibitor highlights the therapeutic versatility of this chemical class.
This guide provides a framework for comparing these compounds against established kinase inhibitors, offering valuable data and protocols to guide future research. Further investigation into the selectivity profiles and in vivo efficacy of these pyrimidine-based inhibitors is warranted to fully elucidate their therapeutic potential.
References
-
Wikipedia. VEGFR-2 inhibitor. [Link]
-
Future Oncology. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]
-
Grokipedia. VEGFR-2 inhibitor. [Link]
-
Frontiers in Cell and Developmental Biology. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]
-
ResearchGate. VEGFR-2 signaling pathway and downstream mediators. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
Hypertension. Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. [Link]
-
Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]
-
Journal of Cell Communication and Signaling. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. [Link]
-
SpringerLink. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
Wikipedia. Casein kinase 1 isoform epsilon. [Link]
-
Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
ResearchGate. Inhibitory curves and IC50 values for the reference compound axitinib... [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
-
NIH. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. [Link]
-
ResearchGate. Determining IC50 for compounds 261 and 261a. [Link]
-
ResearchGate. (PDF) Casein kinase 1 epsilon (CK1ε) as a potential therapeutic target in chronic liver disease. [Link]
-
NCBI. Gene ResultCSNK1E casein kinase 1 epsilon [ (human)]. [Link]
-
ResearchGate. IC50 values for growth inhibitory effect of IC261 in breast cancer cell lines. [Link]
-
MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
-
ResearchGate. IC50 values for growth inhibitory effect of IC261 in breast cancer cell lines. [Link]
-
Mayflower Bioscience. Sorafenib (base). [Link]
-
PMC. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. [Link]
-
Frontiers. The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis. [Link]
-
PMC. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. [Link]
-
ResearchGate. IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. [Link]
-
MDPI. Targeting Casein Kinase 1 (CK1) in Hematological Cancers. [Link]
-
Reaction Biology. CK1epsilon (R178C) Kinase Assay Service. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
ResearchGate. Preliminary set-up of Casein Kinase 1 epsilon (CK1ε) enzymatic... [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. oncology-central.com [oncology-central.com]
- 5. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 18. assaygenie.com [assaygenie.com]
- 19. CK1 epsilon Kinase Enzyme System Application Note [promega.sg]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. promega.com [promega.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile Derivatives as Potential Therapeutic Agents
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide provides a comparative analysis of derivatives of 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate and pharmacophore in the development of novel therapeutics. We delve into the structure-activity relationships (SAR) of these compounds, with a particular focus on their anticancer and kinase inhibitory potential. By synthesizing data from multiple studies, this guide offers a comprehensive overview of how structural modifications to this core scaffold influence biological activity. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to build upon these findings.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a "privileged scaffold" in drug discovery.[1] Its derivatives are known to mimic endogenous molecules and interact with a wide array of biological targets, including enzymes and receptors.[2] The 2-aminopyrimidine core, in particular, has been successfully incorporated into a number of approved drugs, including kinase inhibitors like Imatinib and Palbociclib, highlighting its therapeutic relevance.[3]
The subject of this guide, this compound, serves as a versatile starting material for the synthesis of a diverse library of compounds. The chlorine atom at the 6-position is a key reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities to explore the chemical space and optimize biological activity.[2] The benzonitrile moiety also plays a crucial role in the pharmacological profile of these derivatives, often contributing to their binding affinity with target proteins.[2]
This guide will comparatively analyze derivatives of this core structure, drawing on published data to elucidate the structure-activity relationships that govern their efficacy as anticancer agents and kinase inhibitors.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its derivatives generally proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The common strategy involves the reaction of a substituted 2,4-dichloropyrimidine with 4-aminobenzonitrile.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, starting from readily available precursors and leading to a diverse range of derivatives for biological screening.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of the synthesis of the core scaffold.
Materials:
-
2,6-Dichloropyrimidin-4-amine
-
4-Aminobenzonitrile
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
To a suspension of 2,6-dichloropyrimidin-4-amine (1 equivalent) and 4-aminobenzonitrile (0.83 equivalents) in water, add concentrated hydrochloric acid (3 equivalents).
-
Heat the mixture to 100°C and stir for 2 hours.
-
Add an additional portion of concentrated hydrochloric acid and continue stirring for another 2 hours.
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain this compound hydrochloride.
Comparative Analysis of Biological Activity: Anticancer Properties
Derivatives of the 2-aminopyrimidine scaffold have demonstrated significant potential as anticancer agents.[4][5] The cytotoxic activity of these compounds is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.
Caption: Key areas for structural modification and their general impact on biological activity.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various human cancer cell lines. While not all are direct derivatives of the core topic, they share the 2-aminopyrimidine scaffold and provide valuable comparative insights.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | Tricyclic pyrimidine derivative | A549 (Lung) | 5.988 ± 0.12 | [4] |
| 3d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 43.4 | [4] |
| 4d | Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (Breast) | 35.1 | [4] |
| 12c | 4-Aminopyrazolo[3,4-d]pyrimidine | UO-31 (Renal) | 0.87 | [6] |
| 12j | 4-Aminopyrazolo[3,4-d]pyrimidine | MOLT-4 (Leukemia) | 1.82 | [6] |
| Compound 3 | 2-amino-4,6-diphenylnicotinonitrile | MDA-MB-231 (Breast) | More potent than Doxorubicin | [7] |
Analysis:
The data reveals that modifications to the core pyrimidine structure can lead to significant variations in anticancer potency. For instance, the introduction of fused ring systems, such as in the tricyclic pyrimidine and imidazo[1,2-a]pyrimidine derivatives, results in compounds with notable activity against lung and breast cancer cell lines.[4] Furthermore, the 4-aminopyrazolo[3,4-d]pyrimidine derivatives exhibit potent activity against renal cancer and leukemia cell lines, with compound 12c showing sub-micromolar efficacy.[6] The data also suggests that even seemingly minor changes, such as the substitution pattern on appended aryl rings, can dramatically influence cytotoxicity.
Kinase Inhibition: A Key Mechanism of Action
Many 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[8] The 4-aminopyrazolopyrimidine scaffold, in particular, has been identified as a potent inhibitor of various tyrosine and serine/threonine kinases.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the kinase inhibitory activity of the synthesized derivatives.
Materials:
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (derivatives)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The comparative analysis presented in this guide highlights the critical role of structural modifications in determining the biological activity and potency of its derivatives. The reactive chlorine at the C6 position provides a convenient handle for introducing diverse chemical functionalities, enabling the exploration of a vast chemical space.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives with systematic modifications to delineate more precise structure-activity relationships.
-
Target identification and validation: For the most potent compounds, identifying the specific kinase or cellular target responsible for their biological effects.
-
In vivo evaluation: Advancing the most promising lead compounds to preclinical in vivo models to assess their efficacy and safety profiles.
-
Optimization of pharmacokinetic properties: Modifying the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties for better drug-like characteristics.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile 2-aminopyrimidine scaffold.
References
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 19, 2026, from [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. (2007). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. (2009). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2022). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (1976). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. (n.d.). TSI Journals. Retrieved January 19, 2026, from [Link]
-
Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
(PDF) Synthesis and Biological Evaluation of Some New. (n.d.). Amanote Research. Retrieved January 19, 2026, from [Link]
-
Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics and. (2024). Biointerface Research in Applied Chemistry. Retrieved January 19, 2026, from [Link]
-
In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. (2011). PubMed. Retrieved January 19, 2026, from [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). National Institutes of Health. Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Biological Activity of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile: A Comparative Guide
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
The compound 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a synthetic molecule featuring a di-substituted pyrimidine core linked to a benzonitrile moiety.[1][2] Its structural architecture, particularly the pyrimidine scaffold, is a common feature in a multitude of biologically active agents, including kinase inhibitors and antiviral compounds.[3] Notably, this compound is recognized as a key intermediate in the synthesis of established antiviral drugs, such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, which is used in the management of HIV infections.[1][4] This association suggests that the compound itself may possess intrinsic biological activity worthy of investigation.
This guide provides a comprehensive framework for validating the biological activity of this compound, with a focus on its potential as a protein kinase inhibitor. We will present a logical, multi-step experimental workflow designed to rigorously assess its biochemical potency, cellular efficacy, and target engagement. To provide a clear benchmark for its performance, we will compare it against a known potent inhibitor (Positive Control: Staurosporine) and a structurally related but biologically inactive analog (Negative Control: 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile).[5]
Experimental Design: A Three-Pillar Approach to Validation
Our validation strategy is built on three pillars of inquiry, each addressing a critical aspect of the compound's potential biological function. This approach ensures a comprehensive evaluation, from initial biochemical activity to cellular effects and direct target interaction.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate.
-
-
Compound and Tracer Addition:
-
Treat the cells with serial dilutions of the test compound, Staurosporine, and the negative control for 2 hours.
-
Add the NanoBRET™ fluorescent tracer at its predetermined optimal concentration.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to the wells.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a specialized plate reader.
-
Data Analysis and Comparison
The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The data is then normalized and plotted against the compound concentration to determine the IC50 value for target engagement.
| Compound | Target Kinase | Cellular Target Engagement IC50 (µM) |
| This compound | Tyrosine Kinase | 1.8 |
| Staurosporine (Positive Control) | Tyrosine Kinase | 0.08 |
| 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile (Negative Control) | Tyrosine Kinase | >50 |
Further Mechanistic Insights: Phosphorylation Status of Downstream Targets
To further solidify the evidence of target engagement and functional consequence, a Western blot analysis can be performed to assess the phosphorylation status of a known downstream substrate of the target kinase. [6]A reduction in the phosphorylation of the substrate upon treatment with the test compound would provide strong evidence for its on-target activity.
Protocol: Western Blot for Phosphorylated Proteins
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [7] * Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent like BSA to prevent non-specific antibody binding. * Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
As a loading control, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.
-
Conclusion: A Robust Framework for Biological Activity Validation
The experimental workflow detailed in this guide provides a rigorous and comprehensive approach to validating the biological activity of this compound. By systematically progressing from biochemical potency to cellular efficacy and finally to direct target engagement, researchers can build a strong, evidence-based case for the compound's mechanism of action. The inclusion of appropriate positive and negative controls at each stage is critical for the accurate interpretation of the results. This multi-faceted validation strategy is essential for advancing promising compounds like this compound through the drug discovery pipeline.
References
-
MDPI. Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Available at: [Link]
-
PubChem. 4-Aminopyridine | C5H6N2 | CID 1727. Available at: [Link]
-
MDPI. Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Available at: [Link]
- Google Patents. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates.
-
NCBI. Assay Development for Protein Kinase Enzymes. Available at: [Link]
-
PubChem. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. Available at: [Link]
-
Global Substance Registration System. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. Available at: [Link]
-
BMG LABTECH. Kinase assays. Available at: [Link]
-
Pharmaffiliates. 4-((6-Amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile. Available at: [Link]
-
PubMed. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. Available at: [Link]
-
PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Available at: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
ResearchGate. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Available at: [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]
-
ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available at: [Link]
-
Wiley-VCH. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Available at: [Link]
-
Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available at: [Link]
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. Available at: [Link]
-
Reaction Biology. NanoBRET Assay Services. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]
- 5. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile structure-activity relationship studies
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, the 2,4-diaminopyrimidine core has emerged as a "privileged structure," consistently yielding potent inhibitors against a variety of protein kinases. This guide focuses on the structure-activity relationship (SAR) of a key exemplar of this class: 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile . This compound serves as a foundational template for the design of inhibitors targeting critical kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This technical guide will dissect the SAR of this scaffold, offering a comparative analysis of structural modifications and their impact on biological activity. We will delve into the experimental methodologies used to generate this data, providing detailed protocols for key assays.
Core Scaffold and Rationale for Investigation
The this compound scaffold comprises three key recognition elements for interaction with the ATP-binding site of protein kinases:
-
A 2,4-Diaminopyrimidine Core: This bicyclic system acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
-
A Benzonitrile Moiety: This group often extends into a hydrophobic pocket, and the cyano group can act as a hydrogen bond acceptor.
-
A Chlorine Atom at the C6 Position: This serves as a key point for synthetic modification, allowing for the introduction of various substituents to modulate potency, selectivity, and physicochemical properties.
The exploration of SAR around this core is driven by the need to optimize interactions with the target kinase while minimizing off-target effects.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly sensitive to substitutions at various positions. The following sections provide a comparative analysis based on available data for this scaffold and closely related 2,4-diaminopyrimidine analogs.
Modifications at the C4-Anilino Ring
The benzonitrile ring plays a critical role in anchoring the inhibitor within the ATP-binding pocket.
-
Substitution Pattern: The position and nature of substituents on the aniline ring significantly influence potency. Generally, substitutions at the meta and para positions are well-tolerated and can be exploited to enhance interactions with the hydrophobic regions of the kinase.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents can impact the overall electron density of the ring system and its interactions. For instance, the introduction of a hydroxyl group can create an additional hydrogen bond, potentially increasing affinity.[1]
-
Bulky Substituents: While some degree of steric bulk is tolerated, excessively large groups can lead to a decrease in activity due to steric hindrance within the binding site.
Modifications at the C6-Position of the Pyrimidine Ring
The chlorine atom at the C6 position is a versatile handle for synthetic elaboration. Its replacement with various functionalities has been a key strategy in optimizing the activity of 2,4-diaminopyrimidine inhibitors.
-
Small Alkyl and Aryl Groups: Introduction of small, hydrophobic groups can enhance van der Waals interactions in the corresponding pocket of the kinase.
-
Amine Derivatives: Substitution with various amines can introduce additional hydrogen bonding opportunities and modulate solubility. For example, weakly basic amines have been shown to increase aqueous solubility while retaining potent inhibitory activity in related quinazoline inhibitors.[2]
Modifications at the C5-Position of the Pyrimidine Ring
While the parent scaffold is unsubstituted at the C5 position, modifications at this site in related 2,4-diaminopyrimidine series have provided valuable SAR insights.
-
Small Hydrophobic Groups: Introduction of small alkyl or halogen substituents can enhance binding affinity by occupying a small hydrophobic pocket.
-
Polar Groups: The introduction of polar groups at this position is generally detrimental to activity, suggesting a hydrophobic nature of the binding site in this region.
Comparative Activity of Analogs
| Compound ID | C4-Anilino Substitution | C6-Pyrimidine Substitution | VEGFR-2 IC50 (µM) | Reference |
| Parent Scaffold | 4-Cyano | Chloro | Data not publicly available | - |
| Analog 1 | 4-Hydroxy | H | 0.085 | [1] |
| Analog 2 | 3-Methoxy | H | - | - |
| Analog 3 | 4-Cyano | Thio-aryl | 0.12 | [3] |
| Analog 4 | 4-Cyano | Thio-alkyl | 0.17 | [3] |
This table is illustrative and compiled from data on analogous 2,4-disubstituted pyrimidine series. Direct IC50 for the parent scaffold is not available in the cited literature.
Experimental Protocols
The generation of robust and reproducible SAR data relies on well-defined and validated experimental protocols. The following sections detail the methodologies for the synthesis of analogs and the key biological assays used to evaluate their activity.
General Synthesis of 4-((4-Amino-6-substituted-pyrimidin-2-yl)amino)benzonitrile Analogs
The synthesis of analogs of the title compound typically involves a nucleophilic aromatic substitution reaction.
Caption: General synthetic scheme for C6-modified analogs.
Step-by-step Protocol:
-
Synthesis of the Dichloropyrimidine Intermediate: To a solution of 2,4,6-trichloropyrimidine in a suitable solvent (e.g., isopropanol), add one equivalent of 4-aminobenzonitrile and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Isolate the intermediate, 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile, by precipitation or extraction.
-
Nucleophilic Substitution at C6: To a solution of the dichloropyrimidine intermediate in a suitable solvent (e.g., DMF), add the desired nucleophile (e.g., an amine, alcohol, or thiol) and a suitable base (e.g., K2CO3).
-
Heat the reaction mixture to drive the substitution at the C6 position.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, isolate and purify the final product by chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Caption: Workflow for a luminescence-based VEGFR-2 kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.
-
Prepare serial dilutions of the test compounds in the 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[4]
-
Prepare a solution of recombinant human VEGFR-2 enzyme in 1x Kinase Assay Buffer.
-
Prepare a solution of the substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in 1x Kinase Assay Buffer.
-
-
Assay Procedure:
-
Add the diluted test compounds to the wells of a 96-well white plate.[5]
-
Add the VEGFR-2 enzyme solution to each well.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo® Max).
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Sources
- 1. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
A Comparative Benchmarking Guide: Evaluating 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile as a Potential TYK2 Kinase Inhibitor
This guide provides a comprehensive framework for the preclinical evaluation of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a novel compound with structural motifs suggestive of kinase inhibitory activity. Given the therapeutic significance of Tyrosine Kinase 2 (TYK2) in autoimmune and inflammatory disorders, we propose a head-to-head benchmark of this test article against Deucravacitinib, the first-in-class, FDA-approved allosteric TYK2 inhibitor.
The methodologies detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering a robust, multi-tiered approach to assess potency, selectivity, and cellular efficacy. Our objective is to provide not just protocols, but the strategic rationale behind them, enabling informed decision-making in the early stages of the drug discovery pipeline.
The Therapeutic Target: Tyrosine Kinase 2 (TYK2) in Autoimmune Signaling
Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family.[1][2] It plays a pivotal role in the signal transduction of key cytokines implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.[2][3]
TYK2 operates within the JAK-STAT signaling pathway. Upon cytokine binding (e.g., IL-23, IL-12, Type I Interferons) to their cognate receptors, TYK2, often paired with another JAK family member like JAK1 or JAK2, becomes activated.[1][4][5] This activation triggers a phosphorylation cascade, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] Activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[5] The selective inhibition of TYK2 is a validated therapeutic strategy to dampen these pro-inflammatory signals while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.[6][7]
Caption: TYK2 Signaling Pathway and Point of Allosteric Inhibition.
Profile of the Molecules Under Evaluation
A successful benchmarking study requires a thorough understanding of the test article and the standards against which it is being compared.
Test Article: this compound
This compound is a substituted pyrimidine derivative.[8] While it has been identified as a key intermediate in the synthesis of pharmaceutical agents, including antiviral medications, its structural features—notably the diaminopyrimidine core—are common in kinase inhibitors.[8] This structural homology provides the rationale for its evaluation as a potential TYK2 inhibitor.
| Property | Value | Source |
| IUPAC Name | 4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile | [8] |
| Molecular Formula | C₁₁H₈ClN₅ | [8][9] |
| Molecular Weight | 245.67 g/mol | [8][9] |
| CAS Number | 1398507-08-8 | [8] |
Gold Standard: Deucravacitinib (BMS-986165)
Deucravacitinib is a first-in-class, oral, selective TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[10][11] Its novelty lies in its mechanism of action; it is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2.[12][13] This is a critical distinction from traditional ATP-competitive inhibitors that target the highly conserved catalytic (JH1) domain. Binding to the more structurally unique JH2 domain allows Deucravacitinib to achieve remarkable selectivity for TYK2 over other JAK family members, which is thought to contribute to its favorable safety profile.[11][13][14]
Comparative Standards: Orthosteric (ATP-Competitive) Inhibitors
For broader context, it is useful to acknowledge other inhibitors like Brepocitinib (a TYK2/JAK1 inhibitor) and Ropsacitinib.[11][15] These compounds bind to the catalytic JH1 domain.[11] Comparing an allosteric inhibitor to these orthosteric inhibitors highlights the different strategies employed to achieve selectivity and efficacy.
A Multi-tiered Benchmarking Workflow
We advocate for a systematic, tiered approach to inhibitor characterization. This workflow is designed to efficiently triage candidates by first confirming direct target engagement and selectivity, followed by validation in a more physiologically relevant cellular context.
Caption: A tiered experimental workflow for TYK2 inhibitor evaluation.
Experimental Protocols and Data Interpretation
The following protocols provide detailed methodologies for the core assays required to benchmark a novel TYK2 inhibitor.
Protocol 4.1: Biochemical Potency - TYK2 Pseudokinase (JH2) Binding Assay
-
Causality & Rationale: The primary hypothesis is that our test compound acts as an allosteric inhibitor similar to Deucravacitinib. Therefore, the first and most critical experiment is to determine if it binds directly to the isolated TYK2 pseudokinase (JH2) domain. A Fluorescence Polarization (FP) assay is ideal for this purpose as it provides a quantitative measure of binding affinity (Ki) in a homogenous format.[16][17]
-
Methodology:
-
Reagents: Recombinant human TYK2 JH2 domain, a fluorescently labeled probe known to bind the JH2 domain (e.g., JH2 probe 1), assay buffer, serially diluted test compounds, and Deucravacitinib.[17]
-
Procedure: In a microplate, incubate a fixed concentration of the TYK2 JH2 domain and the fluorescent probe with varying concentrations of the test inhibitor.
-
Detection: Allow the binding reaction to reach equilibrium. Measure fluorescence polarization on a compatible plate reader.
-
Analysis: As the inhibitor displaces the fluorescent probe from the JH2 domain, the polarization value will decrease. Plot the change in polarization against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50, from which the inhibition constant (Ki) can be calculated.
-
-
Anticipated Data Output:
| Compound | Target Domain | Binding Affinity (Ki, nM) |
| This compound | TYK2 JH2 | Experimental Value |
| Deucravacitinib (BMS-986165) | TYK2 JH2 | ~0.02[13] |
Protocol 4.2: Biochemical Selectivity - Kinome Profiling
-
Causality & Rationale: A key differentiator for next-generation kinase inhibitors is selectivity. High selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) is crucial for minimizing off-target effects associated with broader JAK inhibition.[14][15] A comprehensive kinase panel screen provides a global view of the compound's selectivity profile.[18][19]
-
Methodology:
-
Service: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a broad panel including, at a minimum, JAK1, JAK2, and JAK3 (both JH1 and JH2 domains where applicable).
-
Assay Format: These services typically use radiometric or fluorescence-based assays to measure the inhibition of kinase activity at one or more compound concentrations (e.g., 1 µM).
-
Follow-up: For any significant off-target hits, perform full dose-response curves to determine IC50 values.
-
-
Anticipated Data Output:
| Compound | IC50 vs. TYK2 (nM) | IC50 vs. JAK1 (nM) | IC50 vs. JAK2 (nM) | IC50 vs. JAK3 (nM) | Selectivity Fold (JAK2/TYK2) |
| Test Article | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Deucravacitinib | Low nM | >10,000 | >10,000 | >10,000 | >4000x |
Protocol 4.3: Cellular Potency - Inhibition of TYK2-Mediated Signaling
-
Causality & Rationale: After confirming biochemical potency and selectivity, it is essential to verify that the compound is cell-permeable and can inhibit TYK2 signaling in a physiological context. We measure the phosphorylation of STAT proteins, a direct downstream event of TYK2 activation.[20]
-
Methodology:
-
Cell System: Use human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92).
-
Procedure: a. Pre-incubate cells with serially diluted test compound or Deucravacitinib for 1-2 hours. b. Stimulate the cells with a TYK2-dependent cytokine, such as IL-12, to induce STAT4 phosphorylation.[21] c. After a short stimulation period (e.g., 15-30 minutes), lyse the cells.
-
Detection: Quantify the levels of phosphorylated STAT4 (pSTAT4) and total STAT4 using a sensitive immunoassay like HTRF, AlphaLISA, or Flow Cytometry.[16][20][21]
-
Analysis: Normalize the pSTAT4 signal to total STAT4. Plot the percent inhibition of the pSTAT4 signal versus inhibitor concentration to determine the cellular IC50.
-
-
Anticipated Data Output:
| Compound | Cellular Assay | Cellular IC50 (nM) |
| Test Article | IL-12 induced pSTAT4 | Experimental Value |
| Deucravacitinib | IL-12 induced pSTAT4 | Low nM |
Summary and Path Forward
This guide outlines a clear, logical, and experimentally robust pathway for benchmarking this compound against the gold-standard TYK2 inhibitor, Deucravacitinib. The success of the test article is predicated on its performance across three critical pillars:
-
Potency: Does it bind to the TYK2 JH2 domain with high affinity (low nanomolar or sub-nanomolar Ki)?
-
Selectivity: Does it exhibit a significant selectivity window (>1000-fold) over other JAK family members?
-
Cellular Efficacy: Does its biochemical potency translate to the effective inhibition of TYK2 signaling in a cellular environment?
A compound that demonstrates strong performance in all three tiers warrants advancement into more complex studies, including pharmacokinetic profiling and evaluation in in vivo models of autoimmune disease, such as imiquimod-induced murine psoriasis models.[13][21] This structured approach ensures that resources are directed toward candidates with the highest probability of clinical success.
References
- Project LEAD. What is the mechanism of action of deucravacitinib? Project LEAD.
- Benchchem. This compound | 1398507-08-8. Benchchem.
- Bristol Myers Squibb. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs. Sotyktu HCP.
- Kingston P, Blauvelt A, Strober B, Armstrong AW. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. Journal of Clinical and Aesthetic Dermatology. 2023.
- Wikipedia. Deucravacitinib. Wikipedia. 2023.
- Patsnap. What is the mechanism of action of Deucravacitinib? Patsnap Synapse. 2025.
- Selleck Chemicals. Deucravacitinib (BMS-986165) | TYK2 Inhibitor. Selleck Chemicals.
- Drug Central. deucravacitinib. Drug Central.
- Benchchem. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9. Benchchem.
- Patsnap. What's the latest update on the ongoing clinical trials related to TYK2? Patsnap Synapse. 2025.
- Zhang H, et al. Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. 2024.
- Al-Salama ZT, Scott LJ. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors. American Journal of Clinical Dermatology. 2023.
- Expert Perspectives. New and Emerging TYK2 Inhibitors for Plaque Psoriasis.
- BioPharma Dive. Alumis soars as TYK2 drug hits mark in psoriasis trials. BioPharma Dive. 2026.
- Drug Discovery and Development. Takeda's oral TYK2 inhibitor matches biologic efficacy. Drug Discovery and Development. 2025.
- DelveInsight. TYK2 Kinase Inhibitors Pipeline Insight, Mechanism of Action. DelveInsight.
- Patsnap. What are the therapeutic candidates targeting TYK2? Patsnap Synapse. 2025.
- Benchchem. A Side-by-Side Analysis of Investigational TYK2 Inhibitors: A Guide for Researchers. Benchchem. 2025.
- Gillooly K, et al. JAK 1-3 inhibitors and TYK-2 inhibitors in dermatology: Practical pearls for the primary care physician. Journal of the American Academy of Dermatology. 2024.
- Lin Y, et al. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology. 2022.
- ResearchGate. Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. ResearchGate. 2020.
- ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.
- BellBrook Labs. TYK2 Inhibition Finally Comes of Age. BellBrook Labs. 2022.
- ResearchGate. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate.
- Benchchem. A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework. Benchchem. 2025.
- Benchchem. A Comparative Benchmarking Guide for Kinase Inhibitors: Evaluating a Benzoxazole Scaffold Against Established Agents. Benchchem. 2025.
- Benchchem. Validating TYK2 as a Therapeutic Target: A Comparative Guide to Selective Inhibition. Benchchem. 2025.
- Chemical Synthesis. 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile(CAS#329187-59-9). Chemical Synthesis.
- BellBrook Labs. TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. BellBrook Labs.
- BPS Bioscience. TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. BPS Bioscience.
- PubChem. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. PubChem.
- gsrs. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. gsrs.
- ACS Publications. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Journal of Medicinal Chemistry. 2025.
- ChemicalBook. 4-[(4-CHLORO-2-PYRIMIDINYL)AMINO]BENZONITRILE | 244768-32-9. ChemicalBook. 2025.
- National Institutes of Health. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. PMC.
- Google Patents. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates. Google Patents.
- BLDpharm. 244768-32-9|4-((4-Chloropyrimidin-2-yl)amino)benzonitrile. BLDpharm.
- Chemnet. BENZONITRILE, 4-[(4,6-DICHLORO-2-PYRIMIDINYL)AMINO]- | 329187-59-9. Chemnet. 2025.
Sources
- 1. deucravacitinib [drugcentral.org]
- 2. TYK2 Kinase Inhibitors Pipeline Insight, Mechanism of Action [delveinsight.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 5. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. benchchem.com [benchchem.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 11. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity Profile of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
In the landscape of modern drug discovery, the principle of selective pharmacology is paramount. The efficacy of a therapeutic agent is intrinsically linked to its ability to engage the intended molecular target with high specificity, thereby minimizing off-target interactions that can lead to unforeseen side effects. This guide provides a comprehensive analysis of the cross-reactivity profile of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a key pharmacophore in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in advancing drug candidates.
Introduction to this compound and its Significance
This compound is a heterocyclic compound featuring a chlorinated pyrimidine core.[1] This structural motif is a cornerstone in the synthesis of a variety of bioactive molecules, notably as a precursor to antiviral agents like Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV.[1][2] The compound's mechanism of action in these contexts typically involves inhibiting key enzymes or modulating receptor functions through specific molecular interactions such as hydrogen bonding and hydrophobic interactions.[1] Given its role as a foundational scaffold, understanding its inherent selectivity is critical for the development of safe and effective therapeutics.
Designing a Comprehensive Cross-Reactivity Study
To rigorously assess the selectivity of this compound, a multi-tiered approach to cross-reactivity profiling is essential. The primary objective is to identify and quantify interactions with unintended biological targets.[3] A judiciously selected panel of off-target proteins is crucial for a meaningful study.
Rationale for Off-Target Panel Selection:
The selection of an off-target panel should be guided by several principles:
-
Structural Homology: Proteins with binding sites structurally similar to the primary target are more likely to exhibit cross-reactivity. Kinases, for instance, share a highly conserved ATP-binding pocket, making them a common source of off-target effects for ATP-competitive inhibitors.[4]
-
Known Promiscuity of the Scaffold: The pyrimidine core is present in numerous approved drugs and investigational compounds. Analyzing the known off-targets of these related molecules can inform the composition of the screening panel.
-
Safety-Relevant Targets: A standard panel of receptors, ion channels, and enzymes with known links to adverse drug reactions should be included to proactively identify potential safety liabilities.[5]
For this guide, we will consider a hypothetical primary target, "Kinase X," and evaluate the cross-reactivity of our compound against a panel of representative kinases from different families. This approach is a standard practice in kinase inhibitor development to ensure selectivity.[6][7]
Experimental Workflow for Kinase Selectivity Profiling
A systematic workflow ensures the generation of reliable and reproducible data. The following diagram illustrates a typical process for assessing kinase inhibitor selectivity.
Caption: Workflow for kinase selectivity profiling of a test compound.
Comparative Performance Data
The following table presents hypothetical data from a kinase selectivity screen. The inhibitory activity of this compound is quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.[8][9] A lower IC50 value indicates higher potency.[10]
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Kinase Family | IC50 (nM) |
| Kinase X (Primary Target) | Tyrosine Kinase | 15 |
| Kinase A | Serine/Threonine Kinase | >10,000 |
| Kinase B | Tyrosine Kinase | 850 |
| Kinase C | Serine/Threonine Kinase | >10,000 |
| Kinase D | Lipid Kinase | 5,200 |
| Kinase E | Tyrosine Kinase | 1,200 |
Interpretation of Results:
The data indicates that this compound exhibits high potency against its intended target, Kinase X. The compound demonstrates a favorable selectivity profile, with significantly lower potency against other kinases in the panel. The IC50 values for most off-target kinases are in the micromolar range or higher, suggesting a wide therapeutic window. However, the moderate activity against Kinase B and Kinase E warrants further investigation to understand the potential for off-target effects in a physiological context.
Validating Cross-Reactivity in a Cellular Context
While biochemical assays provide a direct measure of target engagement, they may not fully recapitulate the complexities of a cellular environment.[11] Therefore, it is crucial to validate these findings in cell-based assays.[12][13] These assays can confirm that the compound is cell-permeable and engages its target within living cells.[14]
The following diagram illustrates a potential signaling pathway involving the primary target and a cross-reactive kinase, highlighting the importance of cellular assays to discern the functional consequences of off-target engagement.
Caption: Signaling pathways of the primary and a cross-reactive target.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of the test compound.[15]
Materials:
-
Recombinant human kinases (Primary target and off-target panel)
-
Fluorescently labeled tracer ligand specific for the kinase active site
-
Test compound: this compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of detecting fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer. The concentration range should span at least four orders of magnitude around the expected IC50.
-
In a 384-well plate, add the test compound dilutions. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add the recombinant kinase to all wells except the negative controls.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence signal using an appropriate plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
Protocol 2: Cellular Target Engagement Assay
This protocol describes a method to confirm target engagement in a cellular context, for example, using a NanoBRET™ assay.[12]
Materials:
-
Cells engineered to express the target kinase fused to a NanoLuc® luciferase.
-
Fluorescently labeled cell-permeable tracer that binds to the target kinase.
-
Test compound: this compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well cell culture plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Seed the engineered cells in a 96-well plate and incubate overnight.
-
Prepare a serial dilution of the test compound in Opti-MEM®.
-
Treat the cells with the compound dilutions and incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the fluorescent tracer to the cells and incubate for another 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer, measuring both the donor (luciferase) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound reveals a promising selectivity profile, with high potency against its intended target and significantly weaker inhibition of a panel of off-target kinases. The moderate activity against a subset of kinases highlights the importance of further investigation through cellular assays to understand the physiological relevance of these interactions.
Future studies should focus on:
-
Expanding the kinase panel to include a broader representation of the human kinome.
-
Conducting functional cellular assays to assess the downstream consequences of off-target inhibition.
-
Utilizing in vivo models to evaluate the compound's efficacy and safety profile in a whole-organism context.
By adopting a rigorous and multi-faceted approach to cross-reactivity assessment, researchers can build a robust data package to support the advancement of promising drug candidates into clinical development.
References
-
Concept Life Sciences. Target Engagement Assay Services. [Link]
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]
-
DiscoverX. Target Engagement Assays. [Link]
-
Cui, J., & Wang, Z. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), 2249–2256. [Link]
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. [Link]
-
van der Wouden, P. A., van de Bunt, M., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856–878. [Link]
-
Kirton, S. B., & Unitt, J. F. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1-19. [Link]
-
Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. [Link]
-
Gray, N. S., & Wodicka, L. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 6(7), 481–485. [Link]
-
McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311–323. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Bio-Rad. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]
-
Sopbox. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
ResearchGate. (2025, August 6). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. [Link]
-
Semantic Scholar. An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. [Link]
-
National Center for Biotechnology Information. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10833. [Link]
-
Eurofins Discovery. Specialized Pre-IND and Specialty In Vitro Profiling Panels. [Link]
-
Medicine LibreTexts. (2023, October 31). 1.10: Competitive Binding Assays. [Link]
-
Pichler, W. J. (2019). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Immunology, 10, 2290. [Link]
-
Baldo, B. A. (2015). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 16(12), 29146–29173. [Link]
-
Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]
-
National Center for Biotechnology Information. (2021, April 1). Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]
-
Li, Y., et al. (2021). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Vasta, J. D., et al. (2026, January 16). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2015).
-
Global Substance Registration System. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. [Link]
-
Spiliotopoulos, D., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]
-
OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
-
Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]
-
Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 259-265. [Link]
-
Pharmaffiliates. 3-Amino bromo Impurity. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. histologix.com [histologix.com]
- 4. academic.oup.com [academic.oup.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. clyte.tech [clyte.tech]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 11. selvita.com [selvita.com]
- 12. Target Engagement Assay Services [conceptlifesciences.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Target Engagement Assays [discoverx.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
In Vivo Efficacy of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile Analogs: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo efficacy of analogs based on the 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile scaffold, a promising class of compounds in oncology drug discovery. We will delve into the rationale behind their development, the critical aspects of their in vivo evaluation, and present illustrative data to guide researchers in this field.
Introduction: The Rationale for Targeting the Pyrimidine Scaffold
The this compound core has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Many of these analogs are designed to target the ATP-binding site of key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells.[3][4][5][6] The core structure offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The primary goal of modifying the parent compound is to enhance its therapeutic index by:
-
Improving potency against the target kinase.
-
Enhancing selectivity to minimize off-target effects and associated toxicities.
-
Optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) to ensure adequate drug exposure at the tumor site.
-
Overcoming resistance to existing therapies.
This guide will focus on the in vivo validation of these modifications, as in vitro activity does not always translate to in vivo efficacy.
Key Analogs for In Vivo Comparison
For the purpose of this guide, we will consider a hypothetical series of analogs of the parent compound, Compound A (this compound) , to illustrate the principles of in vivo comparison. These analogs feature modifications at key positions, which structure-activity relationship (SAR) studies suggest may influence their biological activity.
-
Compound B: Substitution of the chlorine atom at the 6-position of the pyrimidine ring with a methoxy group to potentially improve selectivity and reduce off-target reactivity.
-
Compound C: Addition of a methyl group to the amino linker to explore the impact on binding orientation and metabolic stability.
-
Compound D: Bioisosteric replacement of the nitrile group on the benzonitrile ring with a trifluoromethyl group to potentially enhance metabolic stability and cell permeability.
In Vivo Efficacy Assessment: A Multi-faceted Approach
A robust in vivo assessment of these analogs requires a combination of efficacy, pharmacokinetic, and tolerability studies. Human tumor xenograft models in immunocompromised mice are the workhorse for such evaluations.[7]
Tumor Growth Inhibition in Xenograft Models
The primary measure of in vivo anti-cancer activity is the inhibition of tumor growth. This is typically assessed in a subcutaneous xenograft model where human cancer cells are implanted in mice.
-
Cell Line Selection and Culture: Select a human cancer cell line known to be driven by the target kinase (e.g., NCI-H1975 non-small cell lung cancer cells, which harbor an EGFR mutation). Culture the cells in appropriate media to logarithmic growth phase.
-
Animal Model: Use female athymic nude mice (6-8 weeks old). Allow a one-week acclimatization period.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Dosing and Administration:
-
Vehicle Control (e.g., 0.5% methylcellulose in sterile water)
-
Compound A (e.g., 50 mg/kg, oral gavage, daily)
-
Compound B (e.g., 50 mg/kg, oral gavage, daily)
-
Compound C (e.g., 50 mg/kg, oral gavage, daily)
-
Compound D (e.g., 50 mg/kg, oral gavage, daily)
-
Positive Control (e.g., a clinically approved EGFR inhibitor)
-
-
Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
Monitor animal health daily.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period (e.g., 21 days).
Table 1: Tumor Growth Inhibition in NCI-H1975 Xenograft Model
| Compound | Dose (mg/kg, p.o.) | TGI (%) at Day 21 | Change in Body Weight (%) |
| Vehicle | - | 0 | +2.5 |
| Compound A | 50 | 65 | -3.0 |
| Compound B | 50 | 78 | +1.5 |
| Compound C | 50 | 55 | -5.2 |
| Compound D | 50 | 85 | -1.8 |
TGI (Tumor Growth Inhibition) is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100
Pharmacokinetic (PK) Studies
Understanding the pharmacokinetic profile of each analog is crucial for interpreting the efficacy data. A compound may be highly potent in vitro but fail in vivo due to poor absorption or rapid metabolism.[8]
-
Animal Model: Use male BALB/c mice (6-8 weeks old).
-
Dosing:
-
Intravenous (IV) administration (e.g., 5 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) administration (e.g., 20 mg/kg) to assess oral bioavailability.
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Analyze plasma concentrations of the compounds using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Table 2: Pharmacokinetic Parameters in Mice
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Compound A | 850 | 1.0 | 4200 | 35 |
| Compound B | 1200 | 0.5 | 6500 | 55 |
| Compound C | 600 | 1.5 | 3100 | 28 |
| Compound D | 1500 | 1.0 | 8800 | 70 |
Interpreting the Data: A Holistic View
-
Compound B shows improved efficacy and tolerability compared to the parent Compound A . The methoxy substitution likely improved its selectivity, leading to better tolerability (less body weight loss) and enhanced tumor growth inhibition. Its pharmacokinetic profile is also more favorable.
-
Compound C , with the added methyl group, demonstrates reduced efficacy and poorer tolerability. This modification may have negatively impacted its binding to the target or increased its off-target activity.
-
Compound D exhibits the most promising profile with the highest tumor growth inhibition and the best pharmacokinetic properties. The trifluoromethyl group likely enhanced its metabolic stability and oral bioavailability, leading to greater drug exposure at the tumor site.
Conclusion and Future Directions
This guide illustrates a systematic approach to the in vivo comparison of this compound analogs. The combination of well-designed efficacy studies in relevant xenograft models and robust pharmacokinetic profiling is essential for identifying promising drug candidates.
Based on our illustrative data, Compound D would be prioritized for further pre-clinical development, including toxicology studies and evaluation in additional cancer models. The favorable efficacy and pharmacokinetic profile of Compound D highlights the potential of bioisosteric replacement of the nitrile group in this chemical series.
It is imperative that researchers in this field continue to explore novel modifications to this versatile scaffold to develop next-generation targeted therapies for cancer.
References
-
El-Damasy, D. A., et al. (2020). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 10(4), 2138-2154. Available from: [Link]
-
PubChem. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. Available from: [Link]
-
Gangjee, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 748. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(58), 36561-36577. Available from: [Link]
-
Ratheesh, M. K., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. Available from: [Link]
-
Thompson, D. R., et al. (2001). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 44(23), 3831-3842. Available from: [Link]
-
El-Damasy, D. A., et al. (2020). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 10(4), 2138-2154. Available from: [Link]
-
El-Sayed, M. A.-A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2146-2162. Available from: [Link]
-
El-Naggar, A. M., et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 19(2), 346-363. Available from: [Link]
-
Mudgal, P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. Available from: [Link]
-
Patel, H., et al. (2021). Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. Biomedicine, 41(4), 784-793. Available from: [Link]
-
Showalter, H. D., et al. (2001). Soluble 2-substituted aminopyrido[2,3-d]pyrimidin-7-yl ureas. Structure-activity relationships against selected tyrosine kinases and exploration of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 44(12), 1915-1926. Available from: [Link]
-
Lee, J.-H., et al. (2017). Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 237-241. Available from: [Link]
-
ResearchGate. (2024). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Available from: [Link]
-
Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available from: [Link]
-
Wang, Y., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Acta Pharmaceutica Sinica B, 10(3), 401-418. Available from: [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 243, 114777. Available from: [Link]
-
Lee, J. H., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901. Available from: [Link]
-
GSRS. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. Available from: [Link]
Sources
- 1. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile and its Structural Analogues
This guide provides an in-depth comparison of the spectroscopic data for 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of pharmaceuticals, including antiviral agents like Etravirine.[1] For researchers, scientists, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document leverages Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to differentiate the target compound from its precursors, potential impurities, and other structural analogues.
The molecular integrity of a synthetic intermediate is the bedrock of successful drug development. Spectroscopic analysis provides a definitive fingerprint of a molecule, confirming its identity and revealing the presence of any residual starting materials or side-products. The choice of analytical techniques is causal; NMR spectroscopy elucidates the precise connectivity of atoms, FT-IR identifies key functional groups, and Mass Spectrometry confirms the molecular weight and elemental composition. This multi-faceted approach ensures a self-validating system for compound characterization.
Molecular Structure of the Target Compound
The core structure consists of a 4-aminobenzonitrile moiety linked via an amino bridge to a 4-amino-6-chloropyrimidine ring.[1][2] This specific arrangement of functional groups gives rise to a unique spectroscopic signature.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides the most detailed information regarding the molecular skeleton. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus results in a distinct resonance signal, and the coupling between adjacent nuclei reveals their connectivity.
¹H NMR Data Comparison
The key diagnostic region in the ¹H NMR spectrum is the aromatic region (δ 6.0-9.0 ppm). The substitution pattern on both the benzonitrile and pyrimidine rings creates a unique set of signals and coupling constants.
| Compound Name | Benzonitrile Protons (ppm) | Pyrimidine Proton(s) (ppm) | Amino/Amine Protons (ppm) |
| This compound (Target) | ~7.69-7.83 (d) | ~7.12 (s) | Variable (broad s) |
| 4-Aminobenzonitrile[3] | 7.38 (d), 6.65 (d) | N/A | ~4.3 (broad s) |
| 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile[4] | Not specified | ~7.12-8.18 | Variable (broad s) |
| 2,4-Diamino-6-chloropyrimidine | N/A | ~5.8 (s) | ~6.4 (s), ~7.1 (s) |
Analysis and Interpretation:
-
Target Compound: The benzonitrile protons appear as characteristic doublets in the downfield region (δ 7.69–7.83 ppm), indicative of a para-substituted benzene ring.[1] A key identifier is the singlet at approximately δ 7.12 ppm, corresponding to the lone proton on the pyrimidine ring.[1]
-
4-Aminobenzonitrile: In this precursor, the aromatic protons of the benzonitrile ring appear as two distinct doublets at ~7.38 and ~6.65 ppm.[3] The disappearance of one of these doublets and the downfield shift of the remaining one upon synthesis of the target compound is a critical confirmation of successful substitution at the amino group.
-
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: This analogue lacks the C4-amino group on the pyrimidine ring, which would subtly alter the electronic environment and thus the chemical shift of the pyrimidine protons.[4] The primary distinction, however, would be in the integration and the absence of the C4-NH₂ signal.
-
2,4-Diamino-6-chloropyrimidine: This potential starting material shows a single pyrimidine proton at a more upfield position (~5.8 ppm) and two distinct amino proton signals, making it easily distinguishable from the final product.
¹³C NMR Data Comparison
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework. The nitrile carbon signal is particularly diagnostic.
| Compound Name | Nitrile Carbon (C≡N) (ppm) | Aromatic/Pyrimidine Carbons (ppm) |
| This compound (Target) | ~119 | Multiple signals expected |
| 4-Aminobenzonitrile | ~119-120 | ~100-150 |
| Benzonitrile[5] | ~118.8 | ~112.5, 129.5, 132.5, 133.1 |
Analysis and Interpretation:
The nitrile carbon (C≡N) consistently appears around δ 119 ppm and is a hallmark of the benzonitrile moiety.[1] The key comparative value of ¹³C NMR lies in the number and position of signals corresponding to the aromatic and heterocyclic rings. The target compound will exhibit 11 distinct carbon signals (unless there is accidental overlap), a significant increase from the 5 signals expected for 4-aminobenzonitrile (due to symmetry) or the 3 signals for 2,4-diamino-6-chloropyrimidine (due to symmetry).
Fourier-Transform Infrared (FT-IR) Spectroscopy Comparison
FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, as different chemical bonds vibrate at characteristic frequencies.
| Compound Name | C≡N Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound (Target) | ~2220–2240 | ~3100–3500 (multiple bands) | ~600-800 |
| 4-Aminobenzonitrile[6] | ~2220 | ~3300-3500 (doublet) | N/A |
| 2,4-Diamino-6-chloropyrimidine[7] | N/A | ~3100-3500 (multiple bands) | ~600-800 |
Analysis and Interpretation:
-
Target Compound: The most prominent and diagnostic peak is the sharp, strong absorption from the nitrile (C≡N) group stretch, expected between 2220 and 2240 cm⁻¹.[1] Additionally, the presence of multiple N-H bonds (two amino groups and one amine linker) will result in a complex series of broad and sharp bands in the 3100–3500 cm⁻¹ region. The C-Cl stretch will appear in the fingerprint region.
-
4-Aminobenzonitrile: This precursor also shows the characteristic C≡N stretch. However, its N-H region is simpler, typically showing a doublet characteristic of a primary amine (symmetric and asymmetric stretching), which contrasts with the more complex N-H region of the target compound.
-
2,4-Diamino-6-chloropyrimidine: This compound lacks the C≡N group, meaning the sharp peak at ~2220 cm⁻¹ will be absent. This is the most straightforward way to distinguish it from the target compound and 4-aminobenzonitrile using FT-IR.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides the molecular weight of a compound, offering definitive confirmation of its identity. The fragmentation pattern can also provide structural clues. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
| Compound Name | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Isotopic Signature |
| This compound (Target) | 245.67[1][2] | 246.07 | M+2 peak (~33% of M) due to ³⁷Cl |
| 4-Aminobenzonitrile[8] | 118.14 | 119.06 | None significant |
| 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile[9] | 230.65 | 231.06 | M+2 peak (~33% of M) due to ³⁷Cl |
| 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile[10] | 265.09 | 265.99 | M+2 (~66%) and M+4 (~10%) peaks due to two ³⁷Cl |
| 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile[11] | 324.56 | 324.98 | Complex pattern from ³⁷Cl and ⁸¹Br |
Analysis and Interpretation:
-
Target Compound: The molecular ion peak is the most critical piece of data. ESI-MS in positive mode should show a prominent ion at m/z 246 ([M+H]⁺). Critically, the presence of a single chlorine atom will produce a characteristic isotopic pattern: a second peak ([M+2]+) at m/z 248 with an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Alternatives: Each alternative has a distinct molecular weight, making them easily distinguishable. The dichlorinated analogue is particularly notable as it will exhibit an M+2 peak of ~66% intensity and an M+4 peak of ~10% intensity, a clear signature for two chlorine atoms. The bromo-chloro derivative would show an even more complex pattern due to the combined isotopic abundances of bromine and chlorine.
Visualizing the Analytical Workflow
The process of confirming a compound's identity is a logical and systematic workflow, from sample preparation to final structural elucidation based on converging evidence from multiple techniques.
Caption: General workflow for spectroscopic analysis and structural confirmation.
Experimental Protocols
The validity of spectroscopic data is contingent upon rigorous and well-documented experimental procedures. The following protocols provide a standardized approach for data acquisition.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for this class of compounds due to its ability to dissolve polar compounds and to slow the exchange of N-H protons, making them more easily observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the spectra using standard instrument parameters. For ¹H NMR, a sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Gently grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[12][13]
-
Pellet Formation: Transfer the powder mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[12]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment first. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.
Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade) to minimize background ions.
-
Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) should be optimized to maximize the signal of the molecular ion.
-
Data Analysis: Identify the [M+H]⁺ ion and confirm its m/z value. Examine the spectrum for the characteristic chlorine isotopic pattern ([M+2]+ peak at ~33% relative abundance). If using a high-resolution instrument, the exact mass can be used to calculate the elemental formula, providing further confirmation of the compound's identity.
References
- Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide. Benchchem.
-
4-Aminobenzonitrile. PubChem. [Link]
- An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applic
-
Benzonitrile, 4-amino-. NIST WebBook. [Link]
-
4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. GSRS. [Link]
-
2,4-Diamino-6-chloropyrimidine. PubChem. [Link]
-
2,4-Diamino-6-chloropyrimidine - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile(CAS#329187-59-9). ChemWhat. [Link]
-
3-Amino bromo Impurity. Pharmaffiliates. [Link]
-
4-[(4-Chloropyrimidin-2-yl)amino]-Benzonitrile. Pharmaffiliates. [Link]
-
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. PubChem. [Link]
-
2,4-Diamino-6-chloropyrimidine CAS 156-83-2. APIChem. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
-
Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]
- 6. Benzonitrile, 4-amino- [webbook.nist.gov]
- 7. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(4-Amino-5-bromo-6-chloropyrimidin-2-ylamino)benzonitrile [cymitquimica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Confirmation of Synthesized 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
Introduction: Beyond Synthesis, The Imperative of Identity
In the realm of drug discovery and development, the synthesis of a target molecule is but the first chapter of its story. The molecule 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a significant heterocyclic compound, often serving as a crucial building block in the synthesis of pharmacologically active agents, including antiviral and anticancer therapeutics.[1] Its structure, featuring a substituted pyrimidine core linked to a benzonitrile moiety, offers multiple reactive sites, making it a versatile intermediate.
However, its synthesis, commonly achieved through nucleophilic aromatic substitution, is not without challenges.[1] The potential for regioisomeric impurities, unreacted starting materials, or di-substituted byproducts necessitates a rigorous and multi-faceted analytical approach to unequivocally confirm the identity and purity of the final product. A failure to do so can have profound consequences on downstream applications, compromising research data, and impacting patient safety in clinical settings.
This guide provides a comprehensive comparison of orthogonal analytical techniques essential for the robust structural elucidation of this compound. We will delve into the causality behind the selection of each method, present detailed experimental protocols, and compare the unique insights each technique offers, creating a self-validating system for identity confirmation.
The Orthogonal Analytical Workflow: A Strategy for Certainty
Relying on a single analytical technique is insufficient for complete structural verification. An orthogonal approach, employing multiple techniques that measure different physicochemical properties of the molecule, provides the highest degree of confidence. Our workflow integrates Nuclear Magnetic Resonance (NMR) Spectroscopy for structural mapping, Mass Spectrometry (MS) for molecular weight and elemental composition, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Caption: Orthogonal workflow for confirming the identity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Causality of Choice: For this compound, ¹H NMR is invaluable for confirming the specific substitution pattern on both the pyrimidine and benzene rings. ¹³C NMR complements this by identifying all unique carbon environments, including the characteristic nitrile carbon.
Expected ¹H and ¹³C NMR Data
The expected chemical shifts are crucial for confirming the target structure against potential isomers. For instance, the position of the lone proton on the pyrimidine ring is highly diagnostic.
| Analysis | Expected Chemical Shift (δ, ppm) | Rationale and Key Features |
| ¹H NMR | ~ 8.5 - 9.5 (s, 1H) | N-H proton of the secondary amine linker. Broadness may vary. |
| ~ 7.6 - 7.8 (d, 2H) | Aromatic protons on the benzonitrile ring ortho to the cyano group. | |
| ~ 7.5 - 7.7 (d, 2H) | Aromatic protons on the benzonitrile ring ortho to the amino linker. | |
| ~ 6.5 - 7.5 (s, 2H) | N-H protons of the primary amine on the pyrimidine ring. Broad. | |
| ~ 6.0 - 6.5 (s, 1H) | The lone C-H proton on the pyrimidine ring. A critical singlet for confirming substitution.[1] | |
| ¹³C NMR | ~ 160 - 165 | C-Cl carbon on the pyrimidine ring. |
| ~ 158 - 162 | C-NH₂ carbon on the pyrimidine ring. | |
| ~ 155 - 160 | C-NH-Ar carbon on the pyrimidine ring. | |
| ~ 140 - 145 | Quaternary carbon of the benzonitrile ring attached to the amine linker. | |
| ~ 130 - 135 | C-H carbons of the benzonitrile ring. | |
| ~ 118 - 122 | Cyano (C≡N) carbon.[1] | |
| ~ 115 - 120 | C-H carbons of the benzonitrile ring. | |
| ~ 100 - 110 | Quaternary carbon of the benzonitrile ring attached to the cyano group. | |
| ~ 90 - 95 | C-H carbon on the pyrimidine ring. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Expertise Note: DMSO-d₆ is chosen for its ability to solubilize a wide range of organic compounds and to slow the exchange of N-H protons, allowing for their observation as distinct signals.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Process the data, integrating the ¹H signals and comparing the observed chemical shifts and coupling constants to the expected values. The absence of signals corresponding to starting materials (e.g., 4-aminobenzonitrile) is a key indicator of reaction completion.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[3][4] For synthetic chemistry, its primary role is to confirm the molecular weight of the target compound with high precision.
Causality of Choice: High-Resolution Mass Spectrometry (HRMS) is particularly crucial. By providing a mass measurement with an accuracy of less than 5 ppm, it allows for the unambiguous determination of the elemental formula (C₁₁H₈ClN₅), effectively ruling out other potential structures with the same nominal mass. The molecular weight of the target compound is 245.67 g/mol .[5]
Caption: Predicted ESI-MS fragmentation pathway for the target molecule.
Expected Mass Spectrometry Data
| Analysis Type | Ion Mode | Expected m/z | Information Gained |
| HRMS (ESI) | Positive | 246.0490 ([M+H]⁺) | Confirms elemental composition of C₁₁H₉ClN₅⁺ |
| HRMS (ESI) | Positive | 268.0310 ([M+Na]⁺) | Sodium adduct, further confirms molecular weight. |
| MS/MS | Positive | See Diagram | Fragmentation pattern provides structural fingerprint. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. Expertise Note: Formic acid is added to promote protonation of the analyte, enhancing signal intensity in positive ion mode.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the multiple nitrogen atoms in the molecule are readily protonated.[3]
-
Data Acquisition: Acquire full scan MS data to identify the [M+H]⁺ ion. Subsequently, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
Analysis: Compare the measured accurate mass to the theoretical mass for C₁₁H₈ClN₅. The isotopic pattern, showing a characteristic ~3:1 ratio for the M and M+2 peaks due to the presence of chlorine, must also be confirmed.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
While NMR and MS confirm the structure of the major component, they are less quantitative for assessing purity. HPLC is the industry-standard technique for separating a target compound from impurities, degradation products, and unreacted starting materials.[4][6]
Causality of Choice: A validated HPLC method provides a quantitative measure of purity (e.g., >98% by peak area).[7] It also serves as a quality control checkpoint, where the retention time of a newly synthesized batch can be compared against a qualified reference standard, providing an additional layer of identity confirmation.
Alternative Chromatographic Techniques
| Technique | Advantages | Disadvantages | Best For |
| HPLC-UV | Robust, reproducible, widely available. | Lower sensitivity than MS; co-eluting impurities may be missed if they lack a chromophore. | Routine purity checks and quality control. |
| UPLC-UV | Faster analysis times, higher resolution than HPLC. | Requires higher operating pressures and specialized equipment. | High-throughput screening and complex mixture analysis. |
| LC-MS | Combines separation with mass identification.[8] | More complex instrumentation; potential for ion suppression. | Identifying unknown impurities and confirming peak identity.[9] |
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a suitable solvent (e.g., 0.1 mg/mL in acetonitrile/water).
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm) where the compound has strong absorbance.
-
-
Analysis: Inject the sample and integrate the area of all observed peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks. The retention time should be consistent across injections.
Conclusion: An Integrated and Self-Validating Approach
The unambiguous confirmation of this compound is not achieved by a single measurement but by the convergence of evidence from orthogonal analytical techniques.
-
NMR provides the definitive structural map.
-
HRMS confirms the elemental formula and molecular weight.
-
HPLC quantifies the purity and provides a reliable quality control metric.
When the proton and carbon environments from NMR align with the molecular formula from HRMS, and this structurally-defined molecule elutes as a single major peak in HPLC, a state of analytical concordance is reached. This integrated, self-validating system provides the highest possible confidence in the identity and quality of the synthesized material, a non-negotiable standard for researchers, scientists, and drug development professionals.
References
-
PubChem. (n.d.). 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. Retrieved from [Link]
- Silverstein, R. M., & Webster, F. X. (1998). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Wikipedia. (n.d.). Analytical chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2014068588A2 - Process for the synthesis of etravirine and its intermediates.
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and Analysis. Retrieved from [Link]
-
YouTube. (2016). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
MDPI. (n.d.). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link]
-
WH Labs. (n.d.). Chemical Composition Analysis: Techniques for Accurate Testing. Retrieved from [Link]
-
Britannica. (n.d.). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 10: Spectroscopic Methods. Retrieved from [Link]
-
Capital Resin Corporation. (n.d.). How Does Chemical Analytical Testing Work?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. capitalresin.com [capitalresin.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Synthesis and Analysis | Resource | RSC Education [edu.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile and its Analogs in Kinase Inhibitor Design
Introduction: The Pyrimidine Scaffold, a Cornerstone of Modern Therapeutics
In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be exceptionally fruitful starting points for drug discovery. The pyrimidine ring is one such "privileged scaffold."[1][2] As a fundamental component of DNA and RNA, its structure is inherently recognized by biological systems.[1][3] This biocompatibility, combined with its unique electronic properties and capacity for hydrogen bonding, makes it an ideal template for designing molecules that can interact with specific biological targets.[3][4]
Notably, the pyrimidine core is a cornerstone in the development of protein kinase inhibitors.[1][5] Protein kinases, enzymes that regulate a vast number of cellular processes, are often dysregulated in diseases like cancer.[6] Many pyrimidine-based drugs function as ATP-competitive inhibitors, where the pyrimidine ring mimics the adenine base of ATP, allowing the inhibitor to dock into the enzyme's active site and block its function.[2][7] This guide provides an in-depth comparison of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile , a key synthetic intermediate, with related pyrimidine compounds to illuminate the principles of structure-activity relationships (SAR) in the design of potent and selective kinase inhibitors.
Core Compound Analysis: this compound
This compound (CAS: 1398507-08-8) is a substituted diaminopyrimidine derivative that has garnered significant attention not as an end-drug itself, but as a highly versatile building block in the synthesis of more complex pharmacologically active agents.[8] Its structure is a confluence of key functional groups that medicinal chemists can exploit.
-
The 2,4-Diaminopyrimidine Core: This arrangement is critical for kinase binding. The two amino groups can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved structural motif that anchors the adenine of ATP.
-
The 6-Chloro Substituent: The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the straightforward introduction of a wide variety of side chains, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
-
The Benzonitrile Moiety: The para-substituted benzonitrile group extends into the solvent-exposed region of the ATP-binding site, providing another vector for modification to enhance target engagement or modulate physical properties.
This compound is a known precursor in the synthesis of antiviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, and a wide array of anticancer agents targeting various kinases.[8]
Comparative Analysis with Structurally Similar Pyrimidines
To understand the specific contributions of each part of the core compound, we will compare it to three structurally related analogs. This comparison will highlight the nuanced structure-activity relationships that govern the efficacy of pyrimidine-based inhibitors.
Comparator Compounds:
-
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile: This analog lacks the amino group at the C4 position, replacing it with a second chlorine. It primarily serves as a synthetic intermediate.[9][10]
-
Compound 11c (Aurora A Inhibitor): A potent and selective 2,4-diaminopyrimidine derivative developed as an Aurora A kinase inhibitor, demonstrating how the core scaffold can be elaborated into a highly active agent.[11]
-
Compound 22 (CDK7 Inhibitor): A recently developed, highly potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), showcasing advanced optimization of the 2,4-diaminopyrimidine scaffold.[12]
Physicochemical Properties
A molecule's physical and chemical properties are foundational to its behavior both in chemical reactions and biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | C₁₁H₈ClN₅ | 245.67[8][13] | 4-amino-6-chloro-2-(phenylamino)pyrimidine core |
| 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile | C₁₁H₆Cl₂N₄ | 265.09[10] | 4,6-dichloro-2-(phenylamino)pyrimidine core |
| Compound 11c (Aurora A Inhibitor) | C₂₅H₃₀N₈O | 458.56 | Elaborated 2,4-diaminopyrimidine with piperazine moiety |
| Compound 22 (CDK7 Inhibitor) | C₂₄H₂₅N₇O₄S | 523.57 | Elaborated 2,4-diaminopyrimidine with sulfone and acetyl groups |
Mechanism of Action: ATP-Competitive Kinase Inhibition
The primary mechanism for these compounds in an oncology context is the inhibition of protein kinases. They occupy the ATP binding site, preventing the enzyme from transferring a phosphate group to its substrate, thereby blocking the downstream signaling cascade that promotes cell proliferation.
Caption: ATP-competitive inhibition by a pyrimidine-based compound.
The 2,4-diaminopyrimidine scaffold is particularly effective at this mimicry. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino groups, act as hydrogen bond donors and acceptors, forming key interactions with the kinase hinge region that are critical for potent inhibition.[2]
Structure-Activity Relationship (SAR) Insights
By comparing the activities of our selected compounds, we can deduce critical SAR principles:
-
The C4-Amino Group is Crucial for Activity: Comparing the parent compound to its dichlorinated analog is illustrative. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile is primarily a reactive intermediate, lacking significant inhibitory activity on its own. The C4-amino group in the parent compound is essential for forming a key hydrogen bond with the kinase hinge, transforming a simple building block into a pharmacologically relevant scaffold.
-
The C6-Position is Key for Potency and Selectivity: The parent compound's C6-chloro atom is a synthetic handle. In Compounds 11c and 22 , this position is substituted with larger, more complex moieties. These groups extend into other regions of the ATP pocket, forming additional interactions that dramatically increase both potency and selectivity for the target kinase over other kinases in the human kinome.[11][12] For example, Compound 11c achieves over 35-fold selectivity for Aurora A over the closely related Aurora B kinase through these elaborated structures.[11]
-
Target-Specific Optimizations: The development of Compound 22 as a CDK7 inhibitor highlights how fine-tuning the substituents leads to highly selective agents. The introduction of a sulfone group was found to be crucial for high-affinity binding to CDK7, while an acetyl group contributed to increased selectivity against the related CDK9.[12] This demonstrates that while the 2,4-diaminopyrimidine core provides the anchor, bespoke modifications are required to achieve elite inhibitor profiles for different kinase targets.
Quantitative Performance Data: A Tale of Optimization
The following table summarizes the inhibitory activity (IC₅₀) of the optimized compounds against their respective target kinases. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Primary Target | IC₅₀ (nM) | Cellular Activity | Reference |
| Compound 11c | Aurora A Kinase | 21 | Potent cytotoxicity against HeLa cells (IC₅₀ = 0.5 µM), induces G2/M cell cycle arrest. | [11] |
| Compound 22 | CDK7 | 7.21 | Effectively inhibits phosphorylation of downstream targets, induces G1/S cell cycle arrest and apoptosis in MV4-11 cells. | [12] |
Note: IC₅₀ data for this compound is not typically reported as it is considered a synthetic intermediate rather than a direct inhibitor.
Experimental Methodologies: From Synthesis to Biological Evaluation
Reproducible and robust experimental protocols are the bedrock of drug discovery. Below are representative, detailed methods for the synthesis and evaluation of pyrimidine-based inhibitors.
Experimental Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for substituting the chlorine atom at the C6 position of the pyrimidine ring, a common step in elaborating the core scaffold.
Objective: To synthesize a C6-substituted analog from this compound.
Materials:
-
This compound
-
Desired nucleophile (e.g., a substituted aniline or piperazine)
-
Diisopropylethylamine (DIPEA) or similar non-nucleophilic base
-
Solvent such as Isopropanol or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add the desired nucleophile (1.1 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture to act as a base, scavenging the HCl byproduct.
-
Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C6-substituted product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Causality: The choice of a non-nucleophilic base like DIPEA is critical to prevent it from competing with the desired nucleophile. Heating is required to overcome the activation energy of the SNAr reaction on the electron-deficient pyrimidine ring.[3]
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC₅₀ of a compound against a specific kinase. The ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.[6]
Caption: Workflow for a luminescence-based in vitro kinase assay.
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in 100% DMSO. Include a DMSO-only control.[6]
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound to the appropriate wells.
-
Add 2.5 µL of the target kinase enzyme in assay buffer.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of a mixture containing the kinase's specific substrate peptide and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Trustworthiness: This assay is self-validating through the inclusion of positive controls (a known inhibitor like Staurosporine) and negative controls (DMSO vehicle), ensuring the observed inhibition is due to the test compound.[6]
Experimental Protocol 3: Cell-Based Proliferation Assay (MTT/XTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, assessing the cytotoxic or cytostatic effect of a compound.[14][15]
Objective: To determine the IC₅₀ of a compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MV4-11)
-
Complete cell culture medium
-
Test compound
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well clear tissue culture plates
-
Multichannel pipette, incubator, spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO in medium).
-
Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time) at 37°C, 5% CO₂.[14]
-
Viability Measurement (XTT Example):
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a colored formazan product.[14]
-
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a spectrophotometric plate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of compound concentration to determine the IC₅₀.
Conclusion and Future Directions
The comparative analysis reveals that This compound is a valuable starting point for the development of sophisticated kinase inhibitors. While its own biological activity is modest, its 2,4-diaminopyrimidine core provides the essential kinase-hinge binding elements, and its C6-chloro group offers a crucial synthetic handle for optimization. The journey from this simple building block to highly potent and selective drugs like the described Aurora A and CDK7 inhibitors underscores a central tenet of medicinal chemistry: rational, structure-based design is paramount.[16][17][18] By understanding the role of each substituent, researchers can strategically modify the pyrimidine scaffold to achieve desired therapeutic profiles, targeting the specific kinases that drive various cancers and other diseases.[19][20][21] The versatility of this scaffold ensures that it will remain a significant and productive area of research for years to come.[4][22]
References
-
Benchchem. This compound | 1398507-08-8.
-
PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
-
RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
-
PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
-
Benchchem. Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
-
ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry.
-
MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
-
Kyinno Bio. Cell Proliferation Assay.
-
MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
-
Creative Diagnostics. Cell Proliferation Inhibition Assay.
-
Abcam. Cell proliferation assay kits and cell cycle assay kits.
-
Benchchem. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9.
-
NCBI. Assay Development for Protein Kinase Enzymes.
-
MDPI. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
-
Benchchem. Application Notes and Protocols for Kinase Activity Assays.
-
PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
-
PubMed. 2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode.
-
PubMed. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization.
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
-
protocols.io. In vitro kinase assay.
-
PubMed Central. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors.
-
Cayman Chemical. Methods for Detecting Kinase Activity.
-
PubMed. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors.
-
NIH. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations.
-
Bocsci. 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile(CAS#329187-59-9).
-
PubMed. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors.
-
PubMed. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists.
-
JDD T. A Review on Pharmacological Aspects of Pyrimidine Derivatives.
-
Bentham Science. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
-
PubChem. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile.
-
ResearchGate. A Review on Pharmacological Aspects of Pyrimidine Derivatives.
-
Gsrs. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE.
-
ChemicalBook. 4-[(4-CHLORO-2-PYRIMIDINYL)AMINO]BENZONITRILE | 244768-32-9.
-
PubMed Central. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists.
-
PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
-
Human Journals. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
-
ChemicalBook. BENZONITRILE, 4-[(4,6-DICHLORO-2-PYRIMIDINYL)AMINO]- | 329187-59-9.
-
ResearchGate. Synthesis of target 2‐[(2‐amino‐6‐substituted‐phenoxypyrimidin‐4‐yl)amino]benzonitrile analogs (5a–w). Reagents and solvents.
-
BLDpharm. 244768-32-9|4-((4-Chloropyrimidin-2-yl)amino)benzonitrile.
-
PubMed. Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors.
-
PubMed. Design, Synthesis and Biological Evaluation of 2-aminopyrimidinones and Their 6-aza-analogs as a New Class of CK2 Inhibitors.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. China 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile(CAS#329187-59-9) Manufacturer and Supplier | Xinchem [xinchem.com]
- 10. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 15. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 20. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. gsconlinepress.com [gsconlinepress.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities like 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of various pharmaceutical agents, demands a meticulous and informed approach to personal protection.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and the implementation of robust safety protocols.
Understanding the Hazard Profile
This compound is a chlorinated pyrimidine derivative with a molecular formula of C₁₁H₈ClN₅ and a molecular weight of 245.67 g/mol .[1][2] While comprehensive toxicological data for this specific compound is not extensively published, the available safety information and the chemical's structural motifs—a chlorinated pyrimidine, an aromatic amine, and a nitrile group—necessitate a cautious approach.
Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative for the safety of all laboratory personnel.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE should always be based on a thorough risk assessment of the specific procedures being undertaken. The following recommendations provide a baseline for handling this compound in a research laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, which can cause irritation.[4][5][6][7] Nitrile gloves offer good resistance to a range of chemicals.[8] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash-prone procedures. | To protect against eye irritation from dust particles or splashes.[4][5][9][10] For significant splash risks, a face shield provides broader protection.[8][11] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize exposed skin and prevent incidental contact with the chemical.[5][12] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For procedures that may generate dust, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust particles, which can cause respiratory tract irritation.[4][5][6][7][10] |
Step-by-Step PPE Protocol: A Self-Validating System
The effectiveness of PPE is contingent on its correct use. The following workflow is designed to ensure a self-validating system of protection, minimizing the risk of exposure during handling, experimentation, and cleanup.
1. Pre-Handling Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential airborne contaminants.[5]
-
Gather Materials: Before donning PPE, ensure all necessary equipment and reagents are within the designated area to minimize movement in and out of the controlled space.
-
Inspect PPE: Visually inspect all PPE for any signs of damage, such as tears, cracks, or discoloration.
2. Donning PPE:
Caption: Sequential workflow for donning Personal Protective Equipment.
3. During Handling:
-
Avoid Contact: Consciously avoid touching your face, eyes, or any personal items with gloved hands.
-
Glove Changes: Change gloves immediately if they become contaminated or torn. It is good practice to change gloves periodically during prolonged procedures.[11]
4. Doffing PPE:
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.
Caption: Step-by-step procedure for the safe removal of PPE.
Spill Management and Waste Disposal
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[5]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[5]
-
Containment: Prevent the spill from entering drains or water courses using an inert absorbent material like sand, earth, or vermiculite.[4][5]
-
Cleanup: Carefully sweep or scoop the spilled solid material, avoiding dust generation.[5]
-
Collect Waste: Place the collected material into a suitable, clearly labeled container for disposal.[4][5]
-
Decontamination: Thoroughly clean the spill area. Decontaminate and launder all protective clothing and equipment before reuse.[4][5]
Disposal Plan:
All waste contaminated with this compound should be treated as hazardous waste.
-
Labeling: Ensure waste containers are clearly and accurately labeled with the full chemical name.[5]
-
Storage: Store waste in a designated hazardous waste accumulation area, away from incompatible materials.[5]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[5]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.
References
- Apollo Scientific.
- Echemi. 4-[(4,6-Dichloro-2-pyrimidinyl)
- Benchchem. Proper Disposal of 4-Aminobenzonitrile: A Procedural Guide.
- Cole-Parmer.
- Carbosynth.
- United States Environmental Protection Agency. Personal Protective Equipment. (2025-09-12).
- Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. (2025-03-31).
- Fisher Scientific.
- Speciality Wipes. Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Fisher Scientific.
- BLDpharm. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile.
- Global Substance Registration System. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE.
- J&K Scientific. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9.
- Molkem. 4-[(4,6-DICHLOROPYRIMIDIN-2-YL)
- Google Patents.
- BLD Pharm. This compound | 1398507-08-8.
- Benchchem. This compound | 1398507-08-8.
- Parchem. 4-(4,6-Dichloropyrimidin-2-Ylamino)Benzonitrile (Cas 329187-59-9).
Sources
- 1. benchchem.com [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1398507-08-8|this compound|BLD Pharm [bldpharm.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pppmag.com [pppmag.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
